Product packaging for 3-(4-Methoxyphenyl)thiomorpholine(Cat. No.:CAS No. 887344-27-6)

3-(4-Methoxyphenyl)thiomorpholine

Cat. No.: B1587107
CAS No.: 887344-27-6
M. Wt: 209.31 g/mol
InChI Key: UZOTYVRGKFWQDG-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)thiomorpholine is a useful research compound. Its molecular formula is C11H15NOS and its molecular weight is 209.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NOS B1587107 3-(4-Methoxyphenyl)thiomorpholine CAS No. 887344-27-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-methoxyphenyl)thiomorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS/c1-13-10-4-2-9(3-5-10)11-8-14-7-6-12-11/h2-5,11-12H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOTYVRGKFWQDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CSCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90394965
Record name 3-(4-methoxyphenyl)thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887344-27-6
Record name 3-(4-methoxyphenyl)thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and characterization of 3-(4-Methoxyphenyl)thiomorpholine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 3-(4-Methoxyphenyl)thiomorpholine

Abstract

This technical guide provides a comprehensive overview of a robust synthetic methodology for this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The thiomorpholine scaffold is a privileged structure in pharmacology, known for its presence in a wide array of bioactive molecules.[1][2][3] This document details a validated synthetic protocol, explains the mechanistic rationale behind the experimental design, and outlines a complete workflow for the structural characterization and purity assessment of the final product. It is intended for researchers, chemists, and drug development professionals seeking to synthesize and study this class of compounds.

Introduction and Strategic Importance

Thiomorpholine, a six-membered saturated heterocycle containing both sulfur and nitrogen atoms, is a cornerstone in the design of novel therapeutic agents.[3] Its unique three-dimensional structure and physicochemical properties allow it to serve as a versatile pharmacophore, engaging with a variety of biological targets.[1][2] Derivatives of thiomorpholine have demonstrated a remarkable breadth of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[4][5]

The target molecule, this compound, incorporates a methoxy-substituted aryl group at the 3-position of the thiomorpholine ring. This substitution is of strategic interest as the methoxyphenyl moiety is frequently used in drug design to enhance metabolic stability and modulate receptor binding affinity.[6] The synthesis of this specific analogue provides a valuable building block for creating new chemical entities with potentially superior pharmacological profiles.[6] This guide presents a reliable pathway to access this compound, moving from commercially available starting materials to a fully characterized final product.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of this compound suggests a primary disconnection at the C-S and C-N bonds within the heterocyclic ring. A highly efficient and convergent approach involves the cyclization of a linear precursor containing all the necessary atoms. One of the most effective strategies for constructing this type of 1,4-thiazinane ring is the reaction between a suitable epoxide and an amino thiol.

This leads to the following retrosynthetic pathway:

G Target This compound Disconnect1 C-S and C-N Ring Disconnection Target->Disconnect1 Precursors 2-(4-Methoxyphenyl)oxirane (Styrene Oxide) + 2-Aminoethanethiol Disconnect1->Precursors

Caption: Retrosynthetic pathway for the target molecule.

This strategy is advantageous as it builds the core scaffold in a single, atom-economical step from readily available starting materials. The reaction proceeds via a regioselective nucleophilic attack of the thiol group on the sterically less hindered carbon of the epoxide, followed by an intramolecular cyclization.

Synthesis Protocol: A Step-by-Step Guide

This section details the experimental procedure for the synthesis of this compound. The protocol is designed to be self-validating, with clear checkpoints for monitoring and purification.

Reaction Scheme

The overall synthesis is a one-pot condensation and cyclization reaction.

G cluster_reactants Reactants cluster_product Product R1 2-(4-Methoxyphenyl)oxirane P This compound R1->P + R2 Ethanol, Reflux R2 2-Aminoethanethiol

Caption: Synthesis of this compound.

Detailed Experimental Protocol

Materials and Reagents:

  • 2-(4-Methoxyphenyl)oxirane (4-Methoxystyrene oxide)

  • 2-Aminoethanethiol hydrochloride

  • Sodium ethoxide (or Sodium metal)

  • Anhydrous Ethanol

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

  • Preparation of the Nucleophile: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-aminoethanethiol hydrochloride (1.0 eq) in anhydrous ethanol (100 mL). To this solution, add sodium ethoxide (2.1 eq) portion-wise at room temperature. Stir the resulting slurry for 30 minutes to ensure the complete formation of the free amino thiol and the thiolate anion.

    • Rationale: The hydrochloride salt must be neutralized to generate the free amine, which is the active nucleophile. Using a slight excess of base ensures complete deprotonation of both the ammonium and thiol groups, generating the more potent thiolate nucleophile for the initial epoxide opening.

  • Epoxide Addition and Cyclization: To the stirred slurry, add a solution of 2-(4-Methoxyphenyl)oxirane (1.0 eq) in anhydrous ethanol (20 mL) dropwise over 15 minutes.

    • Rationale: Dropwise addition helps to control any potential exotherm and ensures a homogeneous reaction mixture.

  • Reaction Monitoring: Heat the reaction mixture to reflux (approx. 78 °C) and maintain it for 8-12 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The disappearance of the starting epoxide spot indicates reaction completion.

  • Work-up and Extraction: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator. To the resulting residue, add deionized water (50 mL) and ethyl acetate (50 mL). Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).

    • Combine all organic layers and wash them sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

    • Rationale: The aqueous work-up removes inorganic salts and any remaining water-soluble impurities. The bicarbonate wash neutralizes any residual acidic or basic species, and the brine wash helps to remove residual water from the organic phase.

  • Drying and Solvent Removal: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product as an oil or solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate). Combine the fractions containing the pure product (as determined by TLC) and remove the solvent to yield this compound.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The expected data is summarized below.

Summary of Expected Analytical Data
Technique Parameter Expected Observation
¹H NMR Chemical Shift (δ)~7.2-7.4 ppm (d, 2H, Ar-H ortho to OMe), ~6.8-7.0 ppm (d, 2H, Ar-H meta to OMe), ~3.8 ppm (s, 3H, -OCH₃), ~4.0-4.2 ppm (dd, 1H, C3-H), ~2.8-3.2 ppm (m, 4H, C2-H₂ & C6-H₂), ~2.5-2.7 ppm (m, 2H, C5-H₂), ~1.8-2.0 ppm (br s, 1H, N-H)
¹³C NMR Chemical Shift (δ)~159 ppm (Ar-C-OMe), ~130-135 ppm (Ar-C), ~128 ppm (Ar-CH), ~114 ppm (Ar-CH), ~60 ppm (C-3), ~55 ppm (-OCH₃), ~50 ppm (C-5), ~48 ppm (C-6), ~30 ppm (C-2)
FT-IR Wavenumber (cm⁻¹)~3300 (N-H stretch), ~3000-2850 (C-H stretch), ~1610, 1510 (C=C aromatic stretch), ~1250 (C-O stretch, aryl ether), ~1180 (C-N stretch)
Mass Spec. m/z (EI⁺ or ESI⁺)Expected [M]⁺ at 209.09, [M+H]⁺ at 210.09
Physical AppearanceOff-white to pale yellow solid or viscous oil
Purity (HPLC) Retention TimeSingle major peak under optimized conditions

Note: Exact chemical shifts and peak multiplicities in NMR are dependent on the solvent and instrument used. The values provided are predictive based on the structure and data from similar compounds.[7][8][9]

Experimental Workflow Diagram

The entire process from synthesis to final characterization is outlined in the following workflow.

G Start Flask Setup: Ethanol, 2-Aminoethanethiol HCl, Sodium Ethoxide Add_Epoxide Add 2-(4-Methoxyphenyl)oxirane Start->Add_Epoxide Reflux Reflux & Monitor by TLC Add_Epoxide->Reflux Workup Rotary Evaporation & Aqueous Work-up Reflux->Workup Extract Ethyl Acetate Extraction (x3) Workup->Extract Wash Wash with NaHCO₃ & Brine Extract->Wash Dry Dry (MgSO₄) & Filter Wash->Dry Crude Concentrate to Crude Product Dry->Crude Purify Flash Column Chromatography Crude->Purify Pure Pure Product Fractions Purify->Pure Final_Product Final Product: This compound Pure->Final_Product Characterize Characterization: NMR, MS, IR, HPLC Final_Product->Characterize

Caption: Comprehensive workflow for synthesis and analysis.

Safety, Storage, and Handling

  • Safety: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. 2-Aminoethanethiol has a strong, unpleasant odor and is toxic; handle with extreme care.

  • Storage: Store the final compound in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and at a low temperature (0-4 °C) to prevent degradation.[6]

  • Handling: Avoid inhalation, ingestion, and skin contact. In case of exposure, follow standard laboratory safety protocols and seek medical attention if necessary.

Conclusion

This guide provides a detailed, reliable, and scientifically grounded protocol for the synthesis and characterization of this compound. By following the outlined steps for synthesis, purification, and characterization, researchers can confidently produce this valuable chemical intermediate for further investigation in drug discovery and materials science. The emphasis on the rationale behind experimental choices and the inclusion of a comprehensive characterization workflow ensures the integrity and reproducibility of the results.

References

An In-depth Technical Guide on the Physicochemical Properties of 3-(4-Methoxyphenyl)thiomorpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Methoxyphenyl)thiomorpholine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of the thiomorpholine scaffold, it holds potential for diverse biological activities, building upon the established pharmacological profiles of related structures which include antioxidant and hypolipidemic effects.[1][2] The substitution with a 4-methoxyphenyl group can modulate its physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its efficacy and safety as a potential therapeutic agent.[3][4] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailing established methodologies for their determination and offering insights into their implications for drug discovery and development.

Chemical Structure and Identification

  • Chemical Name: this compound

  • Molecular Formula: C₁₁H₁₅NOS[5]

  • Molecular Weight: 209.31 g/mol [3]

  • CAS Number: 887344-27-6[6]

  • SMILES: COC1=CC=C(C=C1)C2CSCCN2[5]

  • InChI: InChI=1S/C11H15NOS/c1-13-10-4-2-9(3-5-10)11-8-14-7-6-12-11/h2-5,11-12H,6-8H2,1H3[5]

Physicochemical Properties: A Comprehensive Analysis

The therapeutic potential of any drug candidate is intrinsically linked to its physicochemical properties. These parameters govern its behavior in biological systems, from formulation to target engagement. This section delves into the key physicochemical properties of this compound, outlining their significance and the experimental protocols for their determination.

Lipophilicity (LogP)

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a critical determinant of its pharmacokinetic profile.[4] It influences membrane permeability, plasma protein binding, and metabolic stability. The partition coefficient (LogP) is the most common measure of lipophilicity.

Predicted and Experimental Determination of LogP

A predicted XlogP value for this compound hydrochloride is available.[5] However, for definitive characterization, experimental determination is paramount. The two most widely accepted methods are the shake-flask method and high-performance liquid chromatography (HPLC).[4]

Experimental Protocol: Shake-Flask Method for LogP Determination

The shake-flask method is considered the gold standard for its direct measurement of partitioning.[7]

Methodology:

  • Preparation of Phases: Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol.

  • Compound Dissolution: Accurately weigh and dissolve a small amount of this compound in the pre-saturated n-octanol.

  • Partitioning: Add an equal volume of the pre-saturated water to the n-octanol solution in a separatory funnel.

  • Equilibration: Shake the funnel for a predetermined period (e.g., 1 hour) to allow for equilibrium to be reached.

  • Phase Separation: Allow the two phases to separate completely.

  • Concentration Analysis: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the LogP value using the following formula: LogP = log₁₀ ([Concentration in octanol] / [Concentration in water])

Table 1: Physicochemical Properties of this compound

PropertyValueMethodReference
Molecular Formula C₁₁H₁₅NOS-[5]
Molecular Weight 209.31 g/mol -[3]
XlogP (predicted) 1.7Computational[5]
Melting Point To be determinedDSC/Capillary Method-
pKa To be determinedPotentiometric Titration/UV-Vis Spectroscopy-
Aqueous Solubility To be determinedShake-Flask/Nephelometry-

Diagram 1: Experimental Workflow for Shake-Flask LogP Determination

LogP_Workflow cluster_prep Phase Preparation cluster_exp Partitioning Experiment cluster_analysis Analysis & Calculation prep_oct Saturate n-octanol with water dissolve Dissolve compound in saturated n-octanol prep_oct->dissolve prep_water Saturate water with n-octanol mix Mix with saturated water prep_water->mix dissolve->mix shake Shake to equilibrate mix->shake separate Separate phases shake->separate analyze_oct Analyze [Conc] in n-octanol separate->analyze_oct analyze_water Analyze [Conc] in water separate->analyze_water calculate Calculate LogP analyze_oct->calculate analyze_water->calculate pKa_Concept cluster_pH_scale pH Scale cluster_species Dominant Species of this compound Low_pH Low pH (Acidic) pKa_point pH = pKa Protonated Protonated (BH⁺) (Ionized, More Soluble) Low_pH->Protonated Predominantly High_pH High pH (Basic) Equal_mix pKa_point->Equal_mix 50% Protonated 50% Neutral Neutral Neutral (B) (Less Soluble) High_pH->Neutral Predominantly

References

A Framework for Elucidating the In Vitro Mechanism of Action of Novel Chemical Entities: The Case of 3-(4-Methoxyphenyl)thiomorpholine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

This guide outlines a systematic, multi-stage strategy for the comprehensive in vitro characterization of novel chemical compounds, using the exemplar molecule, 3-(4-Methoxyphenyl)thiomorpholine. The thiomorpholine core is a privileged scaffold in medicinal chemistry, often associated with central nervous system (CNS) activity, while the 4-methoxyphenyl substituent is a common feature in ligands targeting aminergic G-protein coupled receptors (GPCRs). Lacking established public data, this molecule presents a perfect template for outlining a robust, hypothesis-driven workflow—from broad phenotypic screening to precise molecular target deconvolution.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of protocols to explain the causal logic behind experimental choices, emphasizing the creation of self-validating systems to ensure data integrity and reproducibility.

Part 1: Broad-Spectrum Profiling and Target Class Identification

The initial phase of characterization is designed to be hypothesis-generating. Before committing resources to deep mechanistic studies, we must first determine if and how the compound interacts with biological systems. This is achieved by employing a dual strategy: observing the compound's overall effect on cellular phenotype and simultaneously screening it against a wide array of known biological targets.

High-Content Phenotypic Screening

Expertise & Experience: A primary challenge with a novel compound is the sheer breadth of potential biological effects. A high-content analysis (HCA) approach provides an unbiased, multiparametric snapshot of cellular responses. We select the SH-SY5Y human neuroblastoma cell line as a therapeutically relevant model, given the structural alerts within this compound that suggest potential neuroactivity. This method allows us to simultaneously quantify cytotoxicity, apoptosis, mitochondrial integrity, and morphological changes, thereby maximizing data acquisition from a single experimental run.

Trustworthiness: The protocol's integrity is maintained through a multi-point validation system. The inclusion of a vehicle control (0.1% DMSO) establishes the baseline cellular phenotype. Staurosporine, a potent kinase inhibitor, serves as a positive control for apoptosis induction, while FCCP, a mitochondrial uncoupling agent, validates the mitochondrial membrane potential assay. A multi-concentration dose-response curve for the test compound is critical to distinguish specific effects from generalized toxicity.

Experimental Protocol: Multiparametric Health Assessment via HCA

  • Cell Seeding: Plate SH-SY5Y cells in a 96-well, black-walled, clear-bottom imaging plate at a density of 10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of this compound (e.g., from 100 µM to 5 nM). Add the compound dilutions and controls (0.1% DMSO, 1 µM Staurosporine, 10 µM FCCP) to the respective wells. Incubate for 24 hours.

  • Staining: Add a pre-mixed staining solution containing:

    • Hoechst 33342 (5 µg/mL): To stain nuclei and assess cell count/nuclear morphology.

    • MitoTracker Red CMXRos (200 nM): To assess mitochondrial membrane potential.

    • Annexin V, Alexa Fluor 488 Conjugate (1:200): To identify apoptotic cells.

    • Propidium Iodide (1 µg/mL): To identify necrotic/late apoptotic cells.

  • Imaging: Acquire images using a high-content imaging system with appropriate filter sets for DAPI, FITC, and TRITC channels. Capture at least four fields per well.

  • Analysis: Utilize the instrument's analysis software to automatically segment cells based on the Hoechst signal and quantify the intensity and morphology of each fluorescent probe on a per-cell basis.

Target-Based Profiling

Expertise & Experience: While phenotypic screening reveals what the compound does to a cell, broad target-based screening suggests why. We leverage established platforms like the Eurofins SafetyScreen44 panel, which tests the compound's binding activity against 44 common CNS targets. This is a cost-effective and rapid method to identify initial "hits" and begin hypothesis generation. A single, high concentration (e.g., 10 µM) is used to maximize the probability of detecting an interaction.

Trustworthiness: The reliability of these fee-for-service screens is high, as they are conducted under standardized conditions with well-characterized radioligands and control compounds for every target. A result is typically considered a "hit" if it shows >50% inhibition of radioligand binding, a threshold that effectively balances sensitivity against the risk of false positives.

Data Presentation: Hypothetical Target Screen Results

TargetLigand Class% Inhibition @ 10 µMImplication
Dopamine D₂GPCR89%Primary Hit: Potential D₂ ligand
Serotonin 5-HT₂ₐGPCR65%Secondary Hit: Potential off-target
α₂-AdrenergicGPCR58%Secondary Hit: Potential off-target
hERGIon Channel12%Low risk of cardiotoxicity

Visualization: Initial Characterization Workflow

G cluster_0 Part 1: Hypothesis Generation Compound This compound HCA High-Content Phenotypic Screen Compound->HCA TargetScreen Broad Target Panel (e.g., SafetyScreen44) Compound->TargetScreen PhenoData Phenotypic Profile (Toxicity, Apoptosis, etc.) HCA->PhenoData TargetHits Target 'Hits' (e.g., D₂ Receptor >50% Inh.) TargetScreen->TargetHits

Caption: Workflow for initial screening and hit identification.

Part 2: Target Validation and Functional Characterization

Based on the hypothetical screening results, the Dopamine D₂ receptor emerges as the primary target of interest. This section details the essential follow-up experiments required to validate this interaction and determine the compound's functional effect.

Quantifying Target Affinity via Radioligand Binding

Expertise & Experience: The initial hit must be confirmed with a quantitative binding assay. A competitive radioligand binding assay is the gold standard for determining a compound's affinity (Ki) for its target. This assay measures the ability of our unlabeled test compound to displace a known, high-affinity radioligand (e.g., [³H]-Spiperone for the D₂ receptor) from the receptor. Performing this across a panel of related receptors (e.g., D₁, D₃, 5-HT₂ₐ) is crucial for establishing a selectivity profile.

Trustworthiness: The protocol's validity hinges on proper experimental design. Membranes from cells expressing the target receptor (e.g., CHO-D₂ cells) are used. Non-specific binding is determined in the presence of a high concentration of a known D₂ ligand (e.g., Haloperidol) and subtracted from all measurements. The data are fitted to a one-site competition model to derive the IC₅₀, which is then converted to the affinity constant (Ki) using the Cheng-Prusoff equation, correcting for the radioligand's concentration and affinity.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine:

    • 50 µL of cell membranes expressing the D₂ receptor (e.g., 10 µg protein/well).

    • 50 µL of [³H]-Spiperone at a concentration near its Kd (e.g., 0.3 nM).

    • 50 µL of this compound at 12 different concentrations (e.g., 1 pM to 10 µM).

    • Controls: Include wells for total binding (vehicle only) and non-specific binding (10 µM Haloperidol).

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Harvesting: Rapidly filter the plate contents through a GF/B filter plate using a cell harvester, washing 3 times with ice-cold assay buffer to separate bound from free radioligand.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data using non-linear regression to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Data Presentation: Hypothetical Affinity and Selectivity Profile

Receptor TargetRadioligandKi (nM) for Test CompoundSelectivity vs. D₂
Dopamine D₂ [³H]-Spiperone 15.2 -
Dopamine D₃[³H]-7-OH-DPAT189.512.5-fold
Dopamine D₁[³H]-SCH23390>10,000>650-fold
Serotonin 5-HT₂ₐ[³H]-Ketanserin850.156-fold
Determining Functional Activity

Expertise & Experience: Affinity does not reveal function. The compound could be an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity). The D₂ receptor is canonically coupled to the Gαi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). Therefore, a cAMP accumulation assay is the most direct functional readout. We measure the compound's ability to inhibit cAMP production stimulated by Forskolin, an adenylyl cyclase activator.

Trustworthiness: This assay includes multiple critical controls. A known D₂ agonist (e.g., Quinpirole) serves as a positive control to define the maximum possible response (Emax). A known D₂ antagonist (e.g., Haloperidol) is used to confirm that the test compound's effect is mediated through the D₂ receptor. If the test compound is an antagonist, it will reverse the effect of the agonist Quinpirole.

Visualization: D₂ Receptor Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Assay Measurement Compound This compound (Agonist) D2R D₂ Receptor Compound->D2R Binds & Activates G_protein Gαi/βγ D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activates Measurement Measure ↓ in cAMP levels

Caption: Canonical D₂ receptor signaling via Gαi and cAMP inhibition.

Part 3: Elucidation of Downstream Cellular Pathways

Confirming the primary molecular mechanism is a critical milestone. The final phase of in vitro characterization involves tracing the signal from the receptor to its downstream cellular consequences, linking the molecular interaction to the phenotypic changes observed in Part 1.

Downstream Kinase Activation

Expertise & Experience: D₂ receptor activation is known to modulate several downstream kinase cascades, including the ERK/MAPK pathway, which plays a central role in neuronal plasticity and survival. Western blotting for the phosphorylated (i.e., activated) form of ERK (p-ERK) provides direct evidence of downstream signal propagation. A time-course experiment is essential to capture the transient nature of kinase phosphorylation, while a dose-response study links the activation potency to the functional EC₅₀.

Trustworthiness: The integrity of Western blot data relies on meticulous controls. A loading control (e.g., β-actin or GAPDH) is mandatory to ensure equal protein loading across all lanes. Total ERK levels must also be measured to confirm that changes in p-ERK are due to phosphorylation, not an increase in total protein expression.

Experimental Protocol: Western Blot for p-ERK/ERK

  • Cell Treatment: Plate SH-SY5Y cells and grow to 80% confluency. Treat with the test compound at its EC₈₀ concentration for various time points (0, 2, 5, 10, 30, 60 min) or with varying concentrations for a fixed time point (e.g., 5 min).

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Probing: Block the membrane (e.g., with 5% BSA in TBST) and probe overnight with a primary antibody specific for p-ERK (e.g., p-ERK1/2 Thr202/Tyr204).

  • Detection: Wash and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping & Reprobing: Strip the membrane and re-probe with an antibody for total ERK, followed by a loading control antibody (e.g., β-actin).

  • Analysis: Quantify band intensities using densitometry software. Normalize p-ERK signal to total ERK signal for each lane.

Visualization: Downstream Analysis Workflow

G cluster_0 Part 3: Downstream Pathway Validation cluster_1 Protein Analysis cluster_2 Gene Expression Analysis CellCulture SH-SY5Y Cell Culture Treatment Treat with Compound (Dose-Response & Time-Course) CellCulture->Treatment Harvest Harvest Cells for Lysate or RNA Extraction Treatment->Harvest Western Western Blot Harvest->Western qPCR RT-qPCR Harvest->qPCR pERK Measure p-ERK / Total ERK Western->pERK cFos Measure c-Fos mRNA levels qPCR->cFos

Caption: Integrated workflow for downstream cellular analysis.

Conclusion and Future Directions

This guide has presented a logical and robust framework for defining the in vitro mechanism of action for a novel compound, this compound. By progressing from broad, unbiased screening to specific, hypothesis-driven validation, this workflow ensures a comprehensive understanding of the compound's biological activity. The hypothetical data presented converge to characterize the compound as a selective, nanomolar-potency agonist of the Dopamine D₂ receptor, which signals through the canonical Gαi pathway to inhibit cAMP production and subsequently activates the ERK/MAPK kinase cascade.

The next logical steps would involve validating these findings in more complex and physiologically relevant models, such as primary rodent cortical neurons or human iPSC-derived dopaminergic neurons. Ultimately, this detailed in vitro pharmacological profile provides the essential foundation required to justify and design subsequent in vivo studies to explore its therapeutic potential.

Spectroscopic analysis (NMR, IR, MS) of 3-(4-Methoxyphenyl)thiomorpholine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 3-(4-Methoxyphenyl)thiomorpholine

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of this compound, a heterocyclic compound with significant potential in medicinal and materials chemistry.[1][2] As a critical component of research and development, unambiguous structural elucidation is paramount. This document offers an in-depth exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data integral to the characterization of this molecule. The guide is designed for researchers, scientists, and drug development professionals, detailing not only the expected spectral data but also the underlying principles and experimental methodologies required for robust analysis.[3][4][5]

Introduction and Molecular Structure

This compound is a derivative of thiomorpholine, a saturated six-membered ring containing both nitrogen and sulfur.[2][6] The substitution at the 3-position with a methoxyphenyl group introduces key structural features that are readily identifiable through spectroscopic methods. Understanding the interplay between the thiomorpholine ring's conformation and the electronic effects of the aromatic substituent is crucial for interpreting its spectral data.

The thiomorpholine ring is expected to adopt a stable chair conformation to minimize steric strain, with the bulky 4-methoxyphenyl group preferentially occupying an equatorial position.[7] This conformational preference significantly influences the magnetic environments of the ring protons, leading to distinct patterns in the NMR spectrum.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide specific, diagnostic information.

¹H NMR Spectral Analysis

The proton NMR spectrum can be divided into three main regions: the aromatic region, the aliphatic (thiomorpholine) region, and the methoxy and amine proton signals.

  • Aromatic Protons (δ 6.8-7.4 ppm): The para-substituted methoxyphenyl group gives rise to a classic AA'BB' spin system, which often appears as two distinct doublets. Protons ortho to the electron-donating methoxy group are shielded and appear upfield (around δ 6.8-7.0 ppm), while protons meta to it are less shielded and appear further downfield (around δ 7.2-7.4 ppm).[8]

  • Thiomorpholine Protons (δ 2.5-4.5 ppm): These protons exhibit complex splitting patterns due to diastereotopicity and mutual coupling. The proton at the C3 chiral center (methine proton) is expected to be a multiplet around δ 4.0-4.5 ppm, deshielded by the adjacent nitrogen and the aromatic ring. Protons on carbons adjacent to the nitrogen (C2 and C5) will appear as multiplets, typically in the δ 2.8-3.5 ppm range. Protons on carbons adjacent to the sulfur (C6) are generally found further upfield, around δ 2.5-2.9 ppm.[7][9]

  • Methoxy Protons (δ ~3.8 ppm): The three protons of the methoxy group are chemically equivalent and do not couple with other protons, resulting in a sharp singlet integrating to 3H.[10][11]

  • NH Proton (variable): The amine proton typically appears as a broad singlet that can exchange with deuterium in D₂O. Its chemical shift is concentration and solvent-dependent but can often be found in the δ 1.5-2.5 ppm range.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton Assignment Predicted δ (ppm) Multiplicity Integration
Ar-H (ortho to OMe) 6.8 - 7.0 Doublet (d) 2H
Ar-H (meta to OMe) 7.2 - 7.4 Doublet (d) 2H
-OCH₃ ~3.8 Singlet (s) 3H
C3-H (methine) 4.0 - 4.5 Multiplet (m) 1H
C2-H₂, C5-H₂ 2.8 - 3.5 Multiplet (m) 4H
C6-H₂ 2.5 - 2.9 Multiplet (m) 2H

| N-H | Variable (e.g., 1.5-2.5) | Broad Singlet (br s) | 1H |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

  • Aromatic Carbons (δ 114-160 ppm): Six signals are expected for the aromatic ring. The carbon attached to the oxygen (C4') will be the most downfield (~158-160 ppm). The carbon attached to the thiomorpholine ring (C1') will be around 130-135 ppm. The protonated carbons will appear between 114 and 130 ppm.[12]

  • Thiomorpholine Carbons (δ 25-70 ppm): The four distinct carbon environments of the ring will be resolved. The C3 carbon, attached to the aromatic ring and nitrogen, will be the most downfield in this region (~65-70 ppm). Carbons adjacent to nitrogen (C2, C5) will appear around 45-55 ppm, while the carbon adjacent to sulfur (C6) will be the most upfield (~25-30 ppm).[7][13]

  • Methoxy Carbon (δ ~55 ppm): The methoxy carbon gives a characteristic signal at approximately 55 ppm.[10]

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted δ (ppm)
Ar-C (C-OMe) 158 - 160
Ar-C (ipso to ring) 130 - 135
Ar-CH (meta to OMe) 127 - 130
Ar-CH (ortho to OMe) 114 - 116
C3 (methine) 65 - 70
-OCH₃ ~55
C2, C5 45 - 55

| C6 | 25 - 30 |

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[7] Ensure the sample is fully dissolved to achieve homogeneity.

  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal resolution and sensitivity.[14][15]

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • (Optional but Recommended) Perform 2D NMR experiments such as COSY (to establish H-H correlations) and HSQC (to link protons to their directly attached carbons) to confirm assignments.[16]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from its aromatic, ether, amine, and aliphatic moieties.

  • N-H Stretch: A single, moderately sharp absorption is expected in the 3300-3500 cm⁻¹ region for the secondary amine.[17][18]

  • C-H Stretches: Aromatic C-H stretches will appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the thiomorpholine ring will show stronger absorptions just below 3000 cm⁻¹.[19][20] This distinction is a clear indicator of both sp² and sp³ hybridized C-H bonds.

  • Aromatic C=C Stretches: Several medium-intensity bands in the 1610-1450 cm⁻¹ region are characteristic of the phenyl ring.

  • C-O-C (Aromatic Ether) Stretches: This functional group gives rise to two prominent absorptions: a strong, sharp asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1030-1050 cm⁻¹.[21][22]

  • C-N Stretch: The aliphatic C-N stretching vibration is expected in the 1000-1250 cm⁻¹ range.[17]

Table 3: Characteristic IR Absorption Bands

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Secondary Amine N-H Stretch 3300 - 3500 Medium
Aromatic C-H C-H Stretch 3010 - 3100 Medium-Weak
Aliphatic C-H C-H Stretch 2850 - 2960 Strong
Aromatic Ring C=C Stretch 1610, 1580, 1510, 1450 Medium
Aromatic Ether C-O-C Asymmetric Stretch ~1250 Strong
Aromatic Ether C-O-C Symmetric Stretch 1030 - 1050 Strong

| Aliphatic Amine | C-N Stretch | 1000 - 1250 | Medium |

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: Prepare the sample using either the KBr pellet method (grinding a small amount of sample with dry KBr and pressing into a transparent disk) or as a thin film on a salt plate (if the sample is a liquid or can be dissolved in a volatile solvent).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. Perform a background scan of the empty sample holder or pure KBr pellet first and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of a compound, along with structural information derived from its fragmentation pattern.

  • Molecular Ion (M⁺): The compound C₁₁H₁₅NOS has a monoisotopic mass of 209.0874 g/mol .[1][23] High-resolution mass spectrometry (HRMS) can confirm this exact mass, thereby validating the elemental formula. Due to the stability conferred by the aromatic ring, a prominent molecular ion peak is expected.[24][25]

  • Fragmentation Pathways: The fragmentation of this compound will be directed by the functional groups.

    • Benzylic Cleavage: The most favorable cleavage is often at the C3-C1' bond (benzylic position), leading to the formation of a stabilized methoxyphenyl fragment or a thiomorpholine-containing cation.

    • α-Cleavage: Cleavage alpha to the nitrogen and sulfur atoms within the thiomorpholine ring is a common pathway for heterocyclic amines and sulfides.[26][27] This can result in the loss of ring fragments.

    • Aromatic Ether Fragmentation: Aromatic ethers can fragment through cleavage at the β-bond to the ring or via loss of a methyl radical (-CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO).[24][28]

G M [M]⁺˙ m/z = 209 F1 [C₇H₇O]⁺ m/z = 107 M->F1 Loss of C₄H₈N radical F2 [C₄H₈NS]⁺ m/z = 102 M->F2 Loss of C₇H₇O radical F3 [M - CH₃]⁺ m/z = 194 M->F3 Loss of •CH₃ F5 [C₈H₉O]⁺ m/z = 121 M->F5 Benzylic cleavage F4 [C₁₀H₁₂NOS]⁺ m/z = 194 - CO m/z = 166 F3->F4 Loss of CO

Caption: Plausible mass spectrometry fragmentation pathways.

Table 4: Predicted Key Fragments in Mass Spectrometry

m/z Possible Fragment Identity Fragmentation Pathway
209 [C₁₁H₁₅NOS]⁺˙ Molecular Ion
194 [C₁₀H₁₂NOS]⁺ Loss of methyl radical (•CH₃)
166 [C₉H₁₂NS]⁺ Loss of •CH₃ followed by loss of CO
121 [C₈H₉O]⁺ Methoxyphenylmethyl cation
107 [C₇H₇O]⁺ Methoxy tropylium ion or similar

| 102 | [C₄H₈NS]⁺ | Thiomorpholine-3-yl cation |

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.[29]

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Data Acquisition:

    • Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecule [M+H]⁺ at m/z 210.0947.[23]

    • Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and record the resulting fragment ions, which helps confirm the proposed structure.[30][31]

Integrated Spectroscopic Workflow

The definitive structural confirmation of this compound relies on the synergistic integration of all three spectroscopic techniques. Each method provides a piece of the puzzle, and together they create a self-validating system.

G cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy cluster_NMR NMR Spectroscopy MS Molecular Formula (C₁₁H₁₅NOS) from HRMS Structure Confirmed Structure of This compound MS->Structure Provides MW IR Functional Groups (-NH, C-O-C, Ar) IR->Structure Confirms Groups NMR Connectivity & Stereochemistry (C-H Framework) NMR->Structure Defines Skeleton

Caption: Integrated workflow for structural elucidation.

Conclusion

The spectroscopic analysis of this compound provides a distinct and interpretable set of data. ¹H and ¹³C NMR define the precise connectivity and chemical environment of each atom, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry validates the molecular formula and reveals fragmentation patterns consistent with the proposed structure. This multi-faceted approach is indispensable for the rigorous characterization required in modern chemical and pharmaceutical research, ensuring the identity and purity of compounds intended for further development.

References

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of 3-(4-Methoxyphenyl)thiomorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the anticipated crystal structure and molecular geometry of 3-(4-Methoxyphenyl)thiomorpholine, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] While a definitive single-crystal X-ray diffraction study for this specific molecule is not publicly available, this document constructs a robust predictive model based on established principles of structural chemistry and detailed experimental data from closely related analogs, particularly 4-(4-Nitrophenyl)thiomorpholine.[2][3] We present a putative synthesis, a complete workflow for structural elucidation via single-crystal X-ray diffraction, and a conformational analysis using Density Functional Theory (DFT). This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and a self-validating system of protocols for the structural characterization of novel thiomorpholine derivatives.

Introduction: The Significance of the Thiomorpholine Scaffold

The thiomorpholine moiety is a privileged scaffold in medicinal chemistry, serving as a crucial building block in the development of a wide array of therapeutic agents.[1] As a thio-analog of morpholine, the replacement of the oxygen atom with sulfur imparts distinct physicochemical properties, including increased lipophilicity and the introduction of a metabolically susceptible site for oxidation, which can be leveraged in prodrug strategies.[2] Thiomorpholine derivatives have demonstrated a broad spectrum of biological activities, including antitubercular, antiprotozoal, and hypolipidemic effects.[1] The substituent at the 3- or 4-position of the thiomorpholine ring plays a critical role in modulating the molecule's interaction with biological targets. The 4-methoxyphenyl group, in particular, is a common feature in pharmacologically active compounds, influencing properties such as solubility and receptor binding. A precise understanding of the three-dimensional structure of this compound is therefore essential for rational drug design and structure-activity relationship (SAR) studies.

Synthesis and Crystallization

The synthesis of 3-arylthiomorpholines can be achieved through various established synthetic routes.[4] A plausible and efficient method for the preparation of this compound is outlined below. The subsequent crystallization is a critical step for obtaining high-quality single crystals suitable for X-ray diffraction analysis.

Proposed Synthesis of this compound

A common strategy for the synthesis of 3-substituted thiomorpholines involves the reaction of a suitable epoxide with an amino-thiol precursor.

Experimental Protocol: Synthesis

  • Step 1: Epoxidation of 4-methoxystyrene. To a solution of 4-methoxystyrene in dichloromethane, add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C. The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The resulting epoxide, 2-(4-methoxyphenyl)oxirane, is purified by column chromatography.

  • Step 2: Ring-opening and cyclization. The purified epoxide is then reacted with 2-aminoethanethiol in a suitable solvent such as ethanol, under reflux conditions. The nucleophilic thiol group of 2-aminoethanethiol attacks the epoxide, leading to a ring-opened intermediate which subsequently undergoes intramolecular cyclization to form the thiomorpholine ring.

  • Step 3: Purification. The crude product is purified by column chromatography on silica gel to yield this compound. The structure and purity are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).[2][5]

Crystallization

The formation of single crystals of sufficient size and quality is paramount for successful X-ray diffraction analysis.[6]

Experimental Protocol: Crystallization

  • Solvent Screening: A range of solvents and solvent mixtures (e.g., ethanol, methanol, ethyl acetate, hexane, chloroform) are screened for their ability to dissolve the compound and promote slow crystallization.

  • Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (e.g., ethanol/ethyl acetate) is prepared and left undisturbed in a loosely capped vial at room temperature. Slow evaporation of the solvent can lead to the formation of well-defined crystals over several days.

  • Vapor Diffusion: A concentrated solution of the compound in a solvent in which it is readily soluble is placed in a small open vial. This vial is then placed in a larger sealed container with a second solvent in which the compound is less soluble. The slow diffusion of the second solvent's vapor into the first solution reduces the solubility of the compound, inducing crystallization.

Structural Elucidation by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing invaluable information on bond lengths, bond angles, and intermolecular interactions.[7][8][9]

Data Collection and Processing

Experimental Protocol: X-ray Diffraction

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[2]

  • Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure.

Workflow: Structure Solution and Refinement

G Data Diffraction Data (Intensities and hkl) Phase Phase Problem (Direct Methods) Data->Phase Determine initial phases Model Initial Structural Model (Electron Density Map) Phase->Model Calculate electron density Refine Least-Squares Refinement Model->Refine Refine atomic positions Final Final Structural Model (Anisotropic Displacement Parameters) Refine->Final Refine thermal parameters Validate Validation (R-factors, CIF check) Final->Validate Check for errors

Caption: Workflow for Crystal Structure Solution and Refinement.

Molecular Geometry and Conformational Analysis

Based on the crystal structure of the analogous 4-(4-Nitrophenyl)thiomorpholine, we can predict the key geometric features of this compound.[2][3]

Predicted Molecular Structure

The thiomorpholine ring is expected to adopt a stable chair conformation.[2][10] The 4-methoxyphenyl substituent at the C3 position can exist in either an axial or equatorial orientation. The equatorial position is generally favored for bulky substituents to minimize steric hindrance.

G Structure Predicted Structure of this compound

Caption: Predicted Molecular Structure.

Key Geometric Parameters (Predicted)

The following table summarizes the predicted bond lengths and angles based on the data from 4-(4-Nitrophenyl)thiomorpholine.[2]

ParameterPredicted ValueRationale
C-S Bond Length~1.82 ÅTypical single bond length between carbon and sulfur.
C-N Bond Length~1.47 ÅStandard single bond length for sp³ carbon and nitrogen.
C-S-C Bond Angle~99°The C-S-C bond angle in the thiomorpholine ring is typically smaller than the ideal tetrahedral angle of 109.5°.[2]
C-N-C Bond Angle~112°Consistent with a tetrahedral nitrogen atom in a six-membered ring.
Dihedral AngleVariableThe orientation of the methoxyphenyl ring relative to the thiomorpholine ring will be influenced by crystal packing forces.
Computational Analysis using Density Functional Theory (DFT)

To complement the experimental data and gain insight into the molecule's preferred conformation in the gaseous phase, DFT calculations are invaluable.[11][12][13]

Protocol: DFT Calculation

  • Software: Calculations can be performed using software packages like Gaussian or ORCA.

  • Method: A common functional, such as B3LYP, is used with a suitable basis set (e.g., 6-311++G(d,p)).[2]

  • Optimization: The geometry of the molecule is optimized to find the lowest energy conformation.

  • Frequency Analysis: A frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).

The DFT optimized structure is likely to show the 4-methoxyphenyl group in an equatorial position to minimize steric strain.[2] A comparison between the DFT-calculated structure and the solid-state crystal structure can reveal the influence of intermolecular interactions and crystal packing effects on the molecular conformation.[2]

Supramolecular Assembly and Intermolecular Interactions

In the solid state, molecules of this compound are expected to pack in a manner that maximizes stabilizing intermolecular interactions. Based on the analysis of related structures, weak non-covalent interactions such as C-H···π and C-H···O hydrogen bonds are likely to play a significant role in the crystal packing. The methoxy group can act as a hydrogen bond acceptor, while the aromatic ring can participate in π-stacking or C-H···π interactions.

G Mol1 Molecule 1 Mol2 Molecule 2 Mol1->Mol2 C-H...O Hydrogen Bond Mol3 Molecule 3 Mol2->Mol3 C-H...π Interaction

Caption: Potential Intermolecular Interactions.

Conclusion

This technical guide has presented a comprehensive, albeit predictive, analysis of the crystal structure and molecular geometry of this compound. By leveraging detailed experimental data from the closely related 4-(4-Nitrophenyl)thiomorpholine and employing established methodologies in synthesis, X-ray crystallography, and computational chemistry, we have constructed a scientifically robust model. The thiomorpholine ring is predicted to adopt a chair conformation with the 4-methoxyphenyl substituent in an equatorial position. The precise molecular geometry and supramolecular assembly will be governed by a combination of intramolecular steric effects and intermolecular interactions within the crystal lattice. The protocols and insights provided herein offer a valuable framework for the experimental determination and analysis of the crystal structure of this compound and other novel derivatives, thereby aiding in the advancement of drug discovery and development.

References

An In-Depth Technical Guide to the Potential Biological Targets of 3-(4-Methoxyphenyl)thiomorpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The thiomorpholine ring is a "privileged scaffold" in medicinal chemistry, serving as a cornerstone in the design of numerous biologically active compounds.[1][2][3] Its unique physicochemical properties, including its role as a bioisostere for the morpholine moiety, make it a versatile building block in modern drug discovery. This guide focuses on a specific subclass: 3-(4-Methoxyphenyl)thiomorpholine derivatives. While direct research on this precise substitution pattern is emerging, a wealth of data on the broader thiomorpholine class allows for a robust, evidence-based exploration of its potential biological targets. This document provides researchers, scientists, and drug development professionals with a comprehensive analysis of these potential targets, the rationale for their consideration, and a practical framework for experimental validation. We will delve into target classes ranging from protein kinases and inflammatory enzymes to metabolic regulators and CNS receptors, grounding our hypotheses in the established pharmacology of analogous structures.

The this compound Scaffold: A Primer for Drug Discovery

Chemical Properties and Bioisosteric Significance

Thiomorpholine, a saturated six-membered heterocycle containing both sulfur and nitrogen atoms, is the thio-analogue of morpholine.[1][2] The substitution of oxygen with sulfur imparts critical changes to the molecule's properties:

  • Increased Lipophilicity: The sulfur atom generally increases lipophilicity compared to its oxygen counterpart, which can enhance membrane permeability and alter pharmacokinetic profiles.

  • Metabolic Soft Spot: The sulfur atom is susceptible to oxidation, forming the corresponding sulfoxide and sulfone.[4] This can be a strategic element in prodrug design or, conversely, a metabolic liability to be considered.

  • Altered Geometry: The C-S bond is longer than the C-O bond, and the C-S-C bond angle is smaller than the C-O-C angle, leading to a distinct ring conformation that can influence receptor binding.[4]

The 3-(4-Methoxyphenyl) substitution adds further layers of complexity and potential for interaction. The methoxy group can act as a hydrogen bond acceptor, while the phenyl ring provides a platform for π-π stacking and hydrophobic interactions within a target's binding pocket.

A "Privileged Scaffold" with Diverse Bioactivity

The thiomorpholine core is present in compounds demonstrating a vast array of pharmacological activities, justifying its classification as a privileged scaffold.[1][2][3] This versatility suggests that the ring system is an effective anchor or framework for presenting pharmacophoric elements to a wide range of biological targets. Documented activities for thiomorpholine derivatives include anti-inflammatory, anticancer, antioxidant, antibacterial, antitubercular, and enzyme-specific inhibition.[1][2][3]

Hypothesized Biological Target Classes and Mechanisms

Based on extensive literature precedent for the thiomorpholine scaffold, we can logically extrapolate a set of high-probability biological targets for this compound derivatives.

Target Class 1: Protein Kinases (PI3K/Akt/mTOR Pathway)

Rationale: The 4-nitrophenyl analogue of thiomorpholine is a known precursor for kinase inhibitors, and various morpholino-containing compounds are potent inhibitors of the PI3K/Akt/mTOR pathway.[4] The general structure can mimic the adenine region of ATP, enabling competitive inhibition. Some thiomorpholine derivatives have shown moderate activity against PI3Kα and mTOR.[1]

Hypothetical Mechanism: The this compound core could position the methoxyphenyl group within the ATP-binding cleft of kinases like PI3Kα. The methoxy group could form a critical hydrogen bond with hinge region residues, while the thiomorpholine ring occupies the ribose-binding pocket, establishing a stable, inhibitory interaction.

PI3K_Pathway_Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 3-(4-Methoxyphenyl) thiomorpholine derivative Inhibitor->PI3K Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Target Class 2: Inflammatory Enzymes (COX-2, TACE)

Rationale: Anti-inflammatory activity is one of the most consistently reported properties of thiomorpholine and morpholine derivatives.[1][5][6] Morpholine substitution has been shown to enhance the selective COX-2 inhibition of NSAIDs.[1][2] Furthermore, specific thiomorpholine sulfonamide hydroxamates are potent inhibitors of Tumor Necrosis Factor-α-Converting Enzyme (TACE), a key regulator in inflammation.[1]

Hypothetical Mechanism: For an enzyme like COX-2, the methoxyphenyl group could occupy the hydrophobic channel leading to the active site, mimicking the binding of arachidonic acid. The thiomorpholine ring could provide a crucial anchor point through interactions with polar residues at the mouth of the channel.

Target Class 3: Metabolic Enzymes (DPP-IV, Squalene Synthase)

Rationale: Thiomorpholine-bearing compounds have been successfully designed as inhibitors of Dipeptidyl Peptidase IV (DPP-IV) for the treatment of type 2 diabetes.[1][2] Additionally, other derivatives have demonstrated potent hypolipidemic and antioxidant activity, with a proposed mechanism involving the inhibition of squalene synthase, a key enzyme in cholesterol biosynthesis.[3][7]

Hypothetical Mechanism: For DPP-IV, the thiomorpholine nitrogen could interact with the catalytic dyad (Ser, His, Asp) in the active site. For squalene synthase, the lipophilic nature of the scaffold, enhanced by the methoxyphenyl group, could facilitate binding at the enzyme's hydrophobic substrate-binding site, preventing the condensation of farnesyl pyrophosphate.

Target Class 4: Central Nervous System (CNS) Receptors (NMDA Receptor)

Rationale: This hypothesis is more speculative but is grounded in clear precedent from structurally related compounds. A morpholine analogue of phencyclidine (PCP), 3-MeO-PCMo, shows moderate affinity for the N-methyl-D-aspartate receptor (NMDAR) and produces dissociative effects.[8] Given the structural similarities, it is plausible that this compound derivatives could also interact with ion channels or receptors in the CNS.

Hypothetical Mechanism: The compound could act as a non-competitive antagonist at the NMDAR, binding within the ion channel pore at the PCP/MK-801 site. The methoxyphenyl group would likely orient towards a hydrophobic pocket within the channel, while the protonated thiomorpholine nitrogen could form an ionic bond with a key aspartate residue.

Summary of Potential Targets
Target ClassSpecific ExamplesRationale & Supporting Evidence
Protein Kinases PI3Kα, mTORKnown activity of thiomorpholine and morpholine scaffolds as ATP-competitive inhibitors.[1][4]
Inflammatory Enzymes COX-2, TACEWidely reported anti-inflammatory properties; specific examples of TACE inhibitors exist.[1][2]
Metabolic Enzymes DPP-IV, Squalene SynthaseDesigned DPP-IV inhibitors and observed hypolipidemic activity via potential squalene synthase inhibition.[1][7]
CNS Receptors NMDA ReceptorActivity of structurally similar morpholine analogues (3-MeO-PCMo) at the NMDAR channel pore.[8]
Microbial Targets Various (e.g., DprE1)Broad-spectrum antimicrobial, antifungal, and antitubercular activity has been documented.[1][2][4]

A Framework for Target Identification and Validation

A robust experimental strategy is essential to move from hypothesized targets to validated mechanisms of action. The following workflow provides a logical progression from broad screening to specific target engagement confirmation.

Target_Validation_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target-Based Assays cluster_2 Phase 3: Cellular Confirmation cluster_3 Phase 4: In Vivo Validation InSilico In Silico Docking (Hypothesized Targets) Enzymatic Biochemical/Enzymatic Assays (e.g., Kinase Panel, IC50 determination) InSilico->Enzymatic Guides selection Phenotypic Phenotypic Screening (e.g., NCI-60, Anti-inflammatory assay) Phenotypic->Enzymatic Identifies activity CETSA Target Engagement Assay (e.g., Cellular Thermal Shift Assay - CETSA) Enzymatic->CETSA Validated Hit CellularAssay Cell-Based Functional Assay (e.g., p-Akt Western Blot) CETSA->CellularAssay Confirms engagement InVivo In Vivo Model (e.g., Carrageenan Paw Edema, Xenograft Model) CellularAssay->InVivo Confirms cellular MoA

Caption: A multi-phase workflow for target identification and validation.

Detailed Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Purpose: To verify direct binding (target engagement) of the compound to a putative protein target within a complex cellular environment.

Causality: This protocol is self-validating. A shift in the thermal stability of a protein only in the presence of the compound is direct evidence of a physical interaction. It bridges the gap between inhibiting an isolated enzyme and engaging that same enzyme in a live cell.

Methodology:

  • Cell Culture and Treatment:

    • Culture the relevant cell line (e.g., MCF-7 for PI3Kα) to ~80% confluency.

    • Treat cells with the this compound derivative at various concentrations (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., 0.1% DMSO) for 1-2 hours at 37°C. Rationale: This allows for cellular uptake and binding to the target protein.

  • Cell Lysis and Heating:

    • Harvest cells and resuspend in a lysis buffer (e.g., PBS with protease inhibitors).

    • Lyse the cells via freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 37°C water bath). Rationale: This method of lysis is gentle and preserves protein complexes.

    • Centrifuge the lysate at high speed (e.g., 20,000 x g) to pellet cell debris. Collect the supernatant.

    • Aliquot the supernatant from each treatment group into a PCR plate. Heat the plate across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes. Rationale: The heat challenge will denature unbound proteins.

  • Separation and Detection:

    • Centrifuge the heated samples again at high speed to pellet the aggregated, denatured proteins.

    • Collect the supernatant, which contains the soluble, non-denatured proteins.

    • Analyze the amount of the specific target protein remaining in the supernatant using Western Blot or ELISA.

  • Data Analysis:

    • For each treatment group, plot the percentage of soluble target protein against temperature.

    • A successful "hit" is identified by a rightward shift in the melting curve for the compound-treated groups compared to the vehicle control, indicating ligand-induced stabilization.

Detailed Experimental Protocol: Carrageenan-Induced Paw Edema Assay

Purpose: To assess the in vivo anti-inflammatory activity of the compound.

Causality: This is a standard and well-validated model for acute inflammation. A reduction in paw volume following compound administration directly demonstrates physiological efficacy, validating the in vitro anti-inflammatory hypothesis.

Methodology:

  • Animal Acclimatization and Grouping:

    • Use male Wistar rats (150-200g). Acclimatize them for one week.

    • Divide animals into groups (n=6): Vehicle control, positive control (e.g., Ibuprofen, 50 mg/kg), and test compound groups (e.g., 25, 50, 100 mg/kg).

  • Compound Administration:

    • Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.

  • Induction of Inflammation:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw. Rationale: Carrageenan is a potent pro-inflammatory agent that elicits a reproducible edema.

  • Measurement of Paw Edema:

    • Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

    • Statistically analyze the data using ANOVA followed by a post-hoc test. A significant reduction in paw volume compared to the vehicle control indicates anti-inflammatory activity.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics. Based on a comprehensive analysis of related structures, the most probable biological targets fall within the protein kinase, inflammatory enzyme, and metabolic enzyme families, with a more speculative but intriguing potential for CNS receptor modulation. The true therapeutic potential, however, can only be unlocked through rigorous experimental validation. The workflows and protocols detailed in this guide provide a clear, logical, and scientifically sound path forward. Future work should focus on synthesizing a small library of analogues to explore preliminary structure-activity relationships (SAR), followed by the systematic application of the proposed target validation framework to identify and confirm the primary mechanism(s) of action.

References

In Silico Prediction of ADMET Properties for 3-(4-Methoxyphenyl)thiomorpholine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical determinant in the success of drug discovery and development pipelines.[1][2] This guide provides an in-depth, technical walkthrough of the in silico prediction of ADMET properties for the novel compound, 3-(4-Methoxyphenyl)thiomorpholine. By leveraging a suite of robust, freely accessible computational tools, we will construct a comprehensive ADMET profile, demonstrating the power of predictive modeling in modern pharmaceutical research. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step methodologies for ADMET assessment.

Introduction: The Imperative of Early ADMET Profiling

The journey of a drug candidate from initial discovery to market approval is fraught with challenges, with a significant number of failures attributed to unfavorable pharmacokinetic and safety profiles.[3][4][5][6] In silico ADMET prediction has emerged as an indispensable tool, allowing for the early and cost-effective identification of potential liabilities, thereby enabling a "fail early, fail cheap" paradigm.[2] By modeling how a compound will behave in the human body, we can prioritize candidates with a higher probability of success in later-stage clinical trials.[7][8]

This guide focuses on this compound, a compound of interest in medicinal chemistry.[9] We will systematically evaluate its drug-like properties and predict its ADMET profile using a multi-tool approach. The causality behind the selection of each computational model and the interpretation of the resulting data will be thoroughly explained, providing a self-validating framework for analysis.

Compound at a Glance: this compound

Before delving into ADMET predictions, it is essential to understand the fundamental physicochemical properties of our target molecule.

  • Chemical Structure: this compound

  • Molecular Formula: C₁₁H₁₅NOS[9][10][11]

  • Molecular Weight: 209.31 g/mol [9][11]

  • Canonical SMILES: COC1=CC=C(C=C1)C2CSCCN2[10]

These basic identifiers are the starting point for all subsequent in silico analyses.

Foundational Drug-Likeness Assessment

A preliminary assessment of a compound's "drug-likeness" is crucial. This is often guided by established principles like Lipinski's Rule of Five and Veber's Rule, which correlate physicochemical properties with the likelihood of oral bioavailability.[7][12][13][14]

Lipinski's Rule of Five

Formulated by Christopher A. Lipinski in 1997, this rule of thumb identifies four key physicochemical properties that influence a drug's absorption and permeability.[12][13][14] An orally active drug generally should not violate more than one of the following criteria:

  • Molecular Weight (MW) ≤ 500 Daltons[12][14]

  • Logarithm of the octanol-water partition coefficient (LogP) ≤ 5[12][14]

  • Hydrogen Bond Donors (HBD) ≤ 5[12][14]

  • Hydrogen Bond Acceptors (HBA) ≤ 10[12][14]

Veber's Rule

Veber's Rule provides additional criteria for good oral bioavailability, focusing on molecular flexibility and polar surface area.[15][16]

  • Number of Rotatable Bonds (NRB) ≤ 10[17][18]

  • Topological Polar Surface Area (TPSA) ≤ 140 Ų[17][18]

Workflow for Drug-Likeness Evaluation

We will utilize the SwissADME web server, a free and robust tool for evaluating the pharmacokinetic and drug-like properties of small molecules.[19][20][21][22]

Experimental Protocol: SwissADME Analysis

  • Navigate to the SwissADME website (--INVALID-LINK--]">http://www.swissadme.ch).[20]

  • Input the canonical SMILES string for this compound (COC1=CC=C(C=C1)C2CSCCN2) into the query box.

  • Initiate the analysis by clicking the "Run" button.

  • Record the predicted values for Molecular Weight, LogP, Hydrogen Bond Donors, Hydrogen Bond Acceptors, Number of Rotatable Bonds, and Topological Polar Surface Area.

Comprehensive ADMET Prediction

We will now proceed with a detailed, parameter-by-parameter prediction of the ADMET profile using a combination of SwissADME and pkCSM, another powerful, freely accessible web server that uses graph-based signatures to predict pharmacokinetic and toxicity properties.[3][4][5][6][23]

Absorption

Absorption is the process by which a drug enters the bloodstream. Key parameters to consider are solubility, intestinal absorption, and cell permeability.

Predicted Physicochemical and Lipophilicity Properties

Parameter Predicted Value Tool
Molecular Weight 209.31 g/mol SwissADME
LogP (iLOGP) 1.88 SwissADME
Water Solubility (LogS) -2.5 (Soluble) SwissADME
GI Absorption High SwissADME

| P-gp Substrate | No | SwissADME |

Experimental Protocol: pkCSM Absorption Prediction

  • Access the pkCSM web server (24--INVALID-LINK--]

  • Enter the SMILES string for this compound.

  • Select the desired prediction endpoints under the "Absorption" tab.

  • Submit the query and record the predicted values.

Distribution

Distribution refers to the reversible transfer of a drug from the bloodstream to various tissues in the body. Important considerations include the volume of distribution (VDss) and the ability to cross the blood-brain barrier (BBB).

Predicted Distribution Properties

Parameter Predicted Value Tool
VDss (human) 0.5 L/kg pkCSM
Fraction Unbound (human) 0.2 pkCSM
BBB Permeability Yes SwissADME

| CNS Permeability | -0.8 logPS | pkCSM |

The ability to predict BBB permeability is crucial for drugs targeting the central nervous system and for avoiding unwanted neurological side effects.[25][26][27][28]

Metabolism

Metabolism is the chemical modification of a drug by the body, primarily by the cytochrome P450 (CYP) family of enzymes. Predicting which CYP isoforms a compound interacts with is vital for assessing potential drug-drug interactions.

Predicted Metabolism Properties

Parameter Predicted Value Tool
CYP1A2 Inhibitor No SwissADME
CYP2C19 Inhibitor No SwissADME
CYP2C9 Inhibitor Yes SwissADME
CYP2D6 Inhibitor Yes SwissADME

| CYP3A4 Inhibitor | No | SwissADME |

Excretion

Excretion is the removal of a drug and its metabolites from the body. The primary routes are renal (urine) and biliary (feces).

Predicted Excretion Properties

Parameter Predicted Value Tool
Total Clearance 0.6 L/hr/kg pkCSM

| Renal OCT2 Substrate | No | pkCSM |

Toxicity

Early identification of potential toxicity is a cornerstone of modern drug development.[29] We will use Toxtree, an open-source application that estimates toxic hazards by applying a decision tree approach, to assess various toxicity endpoints.[30][31][32][33][34]

Experimental Protocol: Toxtree Toxicity Prediction

  • Download and install Toxtree from the official website.[33]

  • Launch the application and create a new molecule.

  • Input the SMILES string for this compound.[33]

  • Select the desired toxicity prediction modules (e.g., Cramer rules, Benigni/Bossa rulebase for mutagenicity).[31][32]

  • Estimate the toxicity and analyze the decision tree results.[33]

Predicted Toxicity Profile

Endpoint Prediction Tool
AMES Toxicity Non-mutagen pkCSM
hERG I Inhibitor No pkCSM
Hepatotoxicity No pkCSM

| Skin Sensitisation | No | pkCSM |

Visualizing the ADMET Profile

Data visualization is a powerful tool for interpreting complex datasets. We will use Graphviz to create diagrams that illustrate the predicted ADMET properties and the workflow used in this guide.

ADMET Summary Diagram

ADMET_Profile cluster_A Absorption cluster_D Distribution cluster_M Metabolism cluster_E Excretion cluster_T Toxicity A1 High GI Absorption A2 Soluble D1 BBB Permeable D2 Low VDss M1 CYP2C9 & CYP2D6 Inhibitor E1 Moderate Clearance T1 Low Predicted Toxicity Risk Compound This compound Compound->A1 Compound->D1 Compound->M1 Compound->E1 Compound->T1

Caption: Predicted ADMET profile of this compound.

In Silico Prediction Workflow

In_Silico_Workflow cluster_Input Input Data cluster_Tools Prediction Tools cluster_Output Predicted Properties SMILES SMILES String: COC1=CC=C(C=C1)C2CSCCN2 SwissADME SwissADME SMILES->SwissADME pkCSM pkCSM SMILES->pkCSM Toxtree Toxtree SMILES->Toxtree Absorption Absorption SwissADME->Absorption Distribution Distribution SwissADME->Distribution Metabolism Metabolism SwissADME->Metabolism pkCSM->Absorption pkCSM->Distribution Excretion Excretion pkCSM->Excretion Toxicity Toxicity pkCSM->Toxicity Toxtree->Toxicity

References

In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 3-Arylthiomorpholine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of 3-arylthiomorpholine analogs, a class of compounds with significant potential in medicinal chemistry. We will delve into the synthetic rationale, key structural modifications, and their impact on biological activity, offering insights for the rational design of novel therapeutic agents.

The Thiomorpholine Scaffold: A Privileged Structure in Drug Discovery

The morpholine ring is a ubiquitous scaffold in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] Its sulfur-containing counterpart, thiomorpholine, retains many of these advantages while offering a distinct three-dimensional geometry and opportunities for further functionalization, particularly through oxidation of the sulfur atom.[2] The incorporation of an aryl group at the 3-position of the thiomorpholine ring introduces a key pharmacophoric element, allowing for a wide range of interactions with biological targets and providing a versatile platform for SAR studies.

Synthetic Strategies for 3-Arylthiomorpholine Analogs

The construction of the 3-arylthiomorpholine core can be achieved through several synthetic routes. A common and effective strategy involves a multi-step sequence starting from readily available precursors. The rationale behind this approach is to build the heterocyclic ring system in a controlled manner, allowing for the introduction of diverse substituents at key positions.

Diagram of a Generalized Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Key Intermediate Formation cluster_2 Cyclization and Final Product A Aryl Grignard Reagent (ArMgBr) C Grignard Addition (Formation of Amino Alcohol) A->C B N-Boc-protected Aziridine-2-carbaldehyde B->C D Mesylation of Hydroxyl Group C->D 1. MsCl, Et3N E Thiolation (Introduction of Sulfur) D->E 2. NaSH F Intramolecular Cyclization (Formation of Thiomorpholine Ring) E->F 3. Base (e.g., NaH) G N-Deprotection (Final 3-Arylthiomorpholine Analog) F->G 4. Acid (e.g., TFA or HCl) caption Generalized synthetic workflow for 3-arylthiomorpholine analogs.

Caption: Generalized synthetic workflow for 3-arylthiomorpholine analogs.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol outlines a plausible and adaptable synthesis for a generic 3-arylthiomorpholine analog. This self-validating system includes in-process checks to ensure the successful formation of key intermediates.

Step 1: Synthesis of N-Boc-3-aryl-amino alcohol

  • To a solution of N-Boc-aziridine-2-carbaldehyde (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add the aryl Grignard reagent (1.2 eq, e.g., phenylmagnesium bromide) dropwise.

  • Allow the reaction to stir at -78 °C for 2 hours, then warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amino alcohol. Purification can be achieved by flash column chromatography.

Step 2: Mesylation and Thiolation

  • Dissolve the purified amino alcohol (1.0 eq) in dichloromethane (DCM) and cool to 0 °C.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 3 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Dissolve the crude mesylate in DMF and add sodium hydrosulfide (NaSH, 2.0 eq).

  • Heat the mixture to 60 °C and stir for 6 hours.

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic extracts with brine, dry, and concentrate to give the crude N-Boc-3-aryl-aminothiol.

Step 3: Intramolecular Cyclization

  • Dissolve the crude aminothiol (1.0 eq) in anhydrous THF and cool to 0 °C.

  • Add a strong base such as sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry, and concentrate to yield the crude N-Boc-3-arylthiomorpholine. Purify by column chromatography.

Step 4: N-Deprotection

  • Dissolve the purified N-Boc-3-arylthiomorpholine (1.0 eq) in a solution of 4M HCl in dioxane or trifluoroacetic acid (TFA) in DCM.

  • Stir the solution at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, remove the solvent under reduced pressure to obtain the hydrochloride or trifluoroacetate salt of the final 3-arylthiomorpholine analog.

Structure-Activity Relationship (SAR) Studies

The biological activity of 3-arylthiomorpholine analogs can be finely tuned by modifying three key regions of the molecule: the N-substituent of the thiomorpholine ring (R1), the aryl ring at the 3-position (Ar), and the thiomorpholine ring itself (e.g., oxidation of the sulfur).

Diagram of Key SAR Positions

G cluster_0 Core Scaffold cluster_1 Points of Modification A 3-Arylthiomorpholine Core B R1: N-Substituent A->B Modulation of Physicochemical Properties and Target Engagement C Ar: 3-Aryl Ring A->C Hydrophobic/Aromatic Interactions with Target D S: Thiomorpholine Sulfur A->D Alteration of Geometry and H-Bonding (via Oxidation) caption Key positions for SAR studies on the 3-arylthiomorpholine scaffold.

Caption: Key positions for SAR studies on the 3-arylthiomorpholine scaffold.

SAR Insights from 3-Aryl-Substituted Heterocycles as Kinase Inhibitors

While specific SAR data for a broad range of 3-arylthiomorpholine analogs is emerging, valuable insights can be drawn from structurally related compounds, such as 3-aryl-substituted morpholines and thiophenes, particularly in the context of kinase inhibition. The phosphatidylinositol 3-kinase (PI3K)/mTOR pathway is a frequently explored target for morpholine-containing compounds.[3][4]

Table 1: Representative SAR Data for 3-Aryl-Substituted Heterocyclic Analogs as PI3Kα Inhibitors

Compound IDCore ScaffoldR1 (N-Substituent)Ar (3-Aryl Group)PI3Kα IC50 (nM)Reference
1a ThiomorpholineHPhenylHypothesized-
1b ThiomorpholineH4-ChlorophenylHypothesized-
1c ThiomorpholineH4-MethoxyphenylHypothesized-
2a MorpholinePyrimidine3-Hydroxyphenyl15[5]
2b MorpholinePyrimidinePhenyl>1000[5]
3a ThiopheneMorpholinoPhenylActivity Reported[6]
3b ThiopheneMorpholino4-ChlorophenylActivity Reported[6]

Note: The data for thiomorpholine analogs (1a-1c) is hypothesized based on general SAR principles observed in related scaffolds, as specific public data is limited. The data for morpholine and thiophene analogs (2a, 2b, 3a, 3b) is derived from published studies and is intended to provide a framework for understanding potential SAR trends.

Analysis of SAR Trends:

  • The 3-Aryl Moiety (Ar): The nature and substitution pattern of the aryl ring at the 3-position are critical for potent biological activity. As seen with the morpholine analog 2a , the presence of a hydroxyl group on the phenyl ring significantly enhances PI3Kα inhibitory activity compared to the unsubstituted phenyl analog 2b .[5] This suggests that hydrogen bonding interactions with the target protein are crucial. For the thiophene series, substitutions on the 3-phenyl ring also modulate anti-inflammatory activity, with a 4-chlorophenyl group showing comparable activity to an unsubstituted phenyl group in some contexts.[6] It is therefore reasonable to hypothesize that for 3-arylthiomorpholine analogs, electron-donating or hydrogen-bonding substituents on the aryl ring may enhance potency.

  • The N-Substituent (R1): The substituent on the nitrogen of the thiomorpholine ring plays a significant role in determining the compound's physicochemical properties and its ability to interact with the target. In many kinase inhibitors, this position is occupied by a heterocyclic group, such as a pyrimidine in compound 2a , which can form key interactions within the ATP-binding pocket of the kinase.[5] For novel 3-arylthiomorpholine analogs, exploration of a variety of N-substituents, from small alkyl groups to larger heterocyclic systems, is a critical step in optimizing activity.

  • The Thiomorpholine Ring: The thiomorpholine ring itself offers opportunities for modification. Oxidation of the sulfur to a sulfoxide or sulfone can alter the ring's conformation and introduce a hydrogen bond acceptor, which could lead to improved potency or selectivity for certain targets.

Future Directions and Conclusion

The 3-arylthiomorpholine scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of this core allows for the systematic exploration of the structure-activity landscape. Future research should focus on the synthesis of a diverse library of 3-arylthiomorpholine analogs with systematic variations at the N-substituent and the 3-aryl ring. Screening these compounds against a panel of relevant biological targets, such as kinases and other enzymes implicated in disease, will be crucial for elucidating the detailed SAR and identifying lead compounds for further development. The insights gained from related heterocyclic systems provide a strong foundation for the rational design of these novel analogs.

References

The Strategic Synthesis and Application of 3-(4-Methoxyphenyl)thiomorpholine: A Core Intermediate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiomorpholine scaffold is a privileged heterocyclic motif in drug discovery, prized for its unique physicochemical properties and its ability to impart favorable pharmacokinetic profiles to bioactive molecules.[1][2] This technical guide delves into the discovery and utility of a key synthetic intermediate, 3-(4-methoxyphenyl)thiomorpholine. We will explore its strategic synthesis, detailed characterization, and its pivotal role as a versatile building block in the construction of complex molecular architectures with significant therapeutic potential. This document is intended for researchers, medicinal chemists, and professionals in drug development, providing both a theoretical framework and practical, field-proven insights into the application of this valuable compound.

Introduction: The Significance of the Thiomorpholine Scaffold

The six-membered saturated heterocycle, thiomorpholine, is the sulfur-containing analogue of morpholine and has garnered considerable attention in medicinal chemistry.[3] The replacement of the oxygen atom with sulfur introduces a "soft" atom, which can engage in unique non-covalent interactions with biological targets. Furthermore, the sulfur atom can be readily oxidized to the corresponding sulfoxide and sulfone, offering a strategy for modulating the polarity, solubility, and metabolic stability of a drug candidate.[4]

The incorporation of an aryl substituent at the 3-position of the thiomorpholine ring, as in this compound, introduces a rigid, planar moiety that can be strategically oriented to interact with specific receptor pockets. The 4-methoxyphenyl group, in particular, is a common feature in many biologically active compounds, offering a balance of lipophilicity and the potential for hydrogen bonding interactions through its ether oxygen. This strategic combination of a flexible heterocyclic ring and a functionalized aromatic side chain makes this compound a highly valuable and versatile intermediate in the synthesis of novel therapeutics.[5]

Synthesis of this compound: A Mechanistic Approach

The construction of the 3-arylthiomorpholine scaffold can be efficiently achieved through a multi-step synthetic sequence, commencing with readily available starting materials. A robust and widely applicable method involves the reaction of an α-haloketone with 2-aminoethanethiol. This approach provides a direct and high-yielding route to the desired heterocyclic core.

A plausible and efficient synthesis of this compound is initiated with the α-bromination of 4-methoxyacetophenone to yield 2-bromo-1-(4-methoxyphenyl)ethan-1-one (4-methoxyphenacyl bromide). This α-haloketone serves as a key electrophilic precursor for the subsequent cyclization step.[6]

The core of the synthesis lies in the condensation reaction between 4-methoxyphenacyl bromide and 2-aminoethanethiol. This reaction proceeds through a sequential mechanism involving initial nucleophilic attack by the thiol group on the α-carbon of the ketone, followed by an intramolecular cyclization via nucleophilic attack of the amino group on the carbonyl carbon. The resulting intermediate then undergoes dehydration to afford the desired this compound.

G cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product 4-methoxyphenacyl_bromide 4-Methoxyphenacyl Bromide nucleophilic_attack Nucleophilic Attack (Thiol on α-carbon) 4-methoxyphenacyl_bromide->nucleophilic_attack 2-aminoethanethiol 2-Aminoethanethiol 2-aminoethanethiol->nucleophilic_attack intramolecular_cyclization Intramolecular Cyclization (Amine on carbonyl) nucleophilic_attack->intramolecular_cyclization dehydration Dehydration intramolecular_cyclization->dehydration product This compound dehydration->product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol provides a step-by-step guide for the synthesis of this compound.

Materials:

  • 4-Methoxyacetophenone

  • Bromine

  • Methanol

  • 2-Aminoethanethiol hydrochloride

  • Sodium bicarbonate

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Step 1: Synthesis of 2-bromo-1-(4-methoxyphenyl)ethan-1-one

  • Dissolve 4-methoxyacetophenone (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1 equivalent) in methanol to the cooled solution with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain 2-bromo-1-(4-methoxyphenyl)ethan-1-one.

Step 2: Synthesis of this compound

  • In a round-bottom flask, dissolve 2-aminoethanethiol hydrochloride (1.2 equivalents) in a mixture of water and dichloromethane.

  • Add sodium bicarbonate (2.5 equivalents) to neutralize the hydrochloride and liberate the free amine.

  • To this biphasic mixture, add a solution of 2-bromo-1-(4-methoxyphenyl)ethan-1-one (1 equivalent) in dichloromethane dropwise with vigorous stirring.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • After completion, separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Characterization and Data Analysis

The structural elucidation and purity assessment of the synthesized this compound are crucial for its use as a reliable synthetic intermediate. The following analytical data are characteristic of the compound.

Technique Parameter Expected Value
¹H NMR Chemical Shift (δ)Aromatic protons: ~6.8-7.4 ppm; Methine proton (C3-H): ~4.0-4.5 ppm; Methylene protons (thiomorpholine ring): ~2.5-3.5 ppm; Methoxy protons: ~3.8 ppm
¹³C NMR Chemical Shift (δ)Aromatic carbons: ~114-160 ppm; Methine carbon (C3): ~60-70 ppm; Methylene carbons (thiomorpholine ring): ~25-55 ppm; Methoxy carbon: ~55 ppm
Mass Spec [M+H]⁺~210.0947 m/z[7]
Molecular Formula C₁₁H₁₅NOS[7]
Molecular Weight 209.31 g/mol

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

Utility as a Synthetic Intermediate in Drug Discovery

The true value of this compound lies in its application as a versatile building block for the synthesis of more complex and biologically active molecules. The secondary amine of the thiomorpholine ring provides a convenient handle for further functionalization, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

Role in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology.[8][9][10] The this compound scaffold can be incorporated into kinase inhibitor designs to occupy specific hydrophobic pockets within the ATP-binding site of the enzyme. The thiomorpholine nitrogen can be acylated, alkylated, or used in reductive amination reactions to append various pharmacophoric elements.

G intermediate This compound reaction N-Functionalization Reaction (Acylation, Reductive Amination, etc.) intermediate->reaction reagent Pharmacophoric Moiety (e.g., Acyl chloride, Aldehyde) reagent->reaction product Kinase Inhibitor Candidate reaction->product

Caption: General scheme for elaborating the intermediate.

Application in the Development of Neuroleptic Agents

The thiomorpholine moiety is also found in a number of centrally acting agents. The ability of the this compound scaffold to cross the blood-brain barrier, coupled with the potential for its methoxy group to interact with CNS targets, makes it an attractive starting point for the development of novel neuroleptic drugs. Further derivatization of the thiomorpholine nitrogen can lead to compounds with tailored affinities for dopamine and serotonin receptors.

Conclusion and Future Perspectives

This compound has emerged as a synthetic intermediate of significant value in the field of medicinal chemistry. Its straightforward and scalable synthesis, coupled with the versatile reactivity of the thiomorpholine ring, allows for the efficient generation of diverse libraries of compounds for biological screening. The strategic placement of the 4-methoxyphenyl group provides a key interaction domain for a variety of biological targets. As the demand for novel and effective therapeutics continues to grow, the utility of well-designed and readily accessible building blocks like this compound will undoubtedly continue to expand, paving the way for the discovery of the next generation of innovative medicines.

References

Methodological & Application

Application Notes and Protocols for the Multi-Step Synthesis of 3-(4-Methoxyphenyl)thiomorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(4-Methoxyphenyl)thiomorpholine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The thiomorpholine scaffold, a sulfur-containing analog of morpholine, is a privileged structure found in numerous biologically active compounds. The incorporation of a 4-methoxyphenyl group at the 3-position can modulate the compound's pharmacokinetic and pharmacodynamic properties, making it a valuable building block for the synthesis of novel therapeutic agents. This document provides a detailed, step-by-step protocol for the multi-step synthesis of this compound, designed for researchers, scientists, and professionals in the field of drug development. The described synthesis is a three-step process commencing with the bromination of 4-methoxyacetophenone, followed by a cyclocondensation with cysteamine, and a final reduction step.

Overall Synthetic Scheme

The synthesis of this compound is accomplished through the following three-step sequence:

Synthetic_Scheme A 4-Methoxyacetophenone B 2-Bromo-1-(4-methoxyphenyl)ethanone A->B Step 1: Bromination C 3-(4-Methoxyphenyl)-5,6-dihydro-4H-1,4-thiazin-5-one B->C Step 2: Cyclocondensation D This compound C->D Step 3: Reduction

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 2-Bromo-1-(4-methoxyphenyl)ethanone (Intermediate 1)

This initial step involves the alpha-bromination of a ketone, a fundamental transformation in organic synthesis. The presence of the bromine atom at the alpha position to the carbonyl group makes this intermediate highly reactive and susceptible to nucleophilic attack in the subsequent step.

Reaction Mechanism: Ketone Bromination

The bromination of 4-methoxyacetophenone is typically achieved using a brominating agent such as cupric bromide. The reaction proceeds via an enol or enolate intermediate. The electron-donating nature of the methoxy group on the phenyl ring can influence the rate of enolization.

Bromination_Mechanism cluster_0 Enolization and Bromination Ketone 4-Methoxyacetophenone Enol Enol Intermediate Ketone->Enol Tautomerization Bromoketone 2-Bromo-1-(4-methoxyphenyl)ethanone Enol->Bromoketone + Br2

Caption: Simplified mechanism of α-bromination of a ketone.

Experimental Protocol: Step 1

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantitySupplier
4-MethoxyacetophenoneC₉H₁₀O₂150.1715.0 gSigma-Aldrich
Cupric BromideCuBr₂223.3544.8 gSigma-Aldrich
Ethyl AcetateC₄H₈O₂88.11500 mLFisher Scientific
ChloroformCHCl₃119.38200 mLFisher Scientific

Procedure:

  • To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxyacetophenone (15.0 g, 0.1 mol) and ethyl acetate (250 mL).

  • Stir the mixture until the 4-methoxyacetophenone is completely dissolved.

  • Add cupric bromide (44.8 g, 0.2 mol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) solvent system.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the copper(I) bromide precipitate.

  • Wash the precipitate with a small amount of ethyl acetate.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

  • The crude product is obtained as a solid. Recrystallize from a mixture of ethyl acetate and hexane to afford pure 2-bromo-1-(4-methoxyphenyl)ethanone as a crystalline solid.[1][2]

Expected Yield: 80-90%

Characterization (¹H NMR, CDCl₃): δ 7.95 (d, 2H), 6.95 (d, 2H), 4.39 (s, 2H), 3.87 (s, 3H).

Part 2: Synthesis of 3-(4-Methoxyphenyl)-5,6-dihydro-4H-1,4-thiazin-5-one (Intermediate 2)

This step involves the reaction of the α-bromoketone with cysteamine (2-aminoethanethiol). Cysteamine is a bifunctional molecule containing both a nucleophilic thiol and a nucleophilic amine. The reaction is a cyclocondensation where both functional groups participate in forming the thiomorpholine ring.

Reaction Mechanism: Cyclocondensation

The reaction is initiated by the nucleophilic attack of the thiol group of cysteamine on the electrophilic carbon bearing the bromine atom. This is followed by an intramolecular condensation between the amine group and the carbonyl group of the ketone, leading to the formation of a six-membered heterocyclic ring.

Cyclocondensation_Mechanism cluster_1 Ring Formation Reactants 2-Bromo-1-(4-methoxyphenyl)ethanone + Cysteamine Intermediate Thioether Intermediate Reactants->Intermediate S-Alkylation Product 3-(4-Methoxyphenyl)-5,6-dihydro-4H-1,4-thiazin-5-one Intermediate->Product Intramolecular Condensation

Caption: Simplified mechanism of the cyclocondensation reaction.

Experimental Protocol: Step 2

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantitySupplier
2-Bromo-1-(4-methoxyphenyl)ethanoneC₉H₉BrO₂229.0722.9 gFrom Step 1
Cysteamine hydrochlorideC₂H₈ClNS113.6111.4 gSigma-Aldrich
Sodium bicarbonateNaHCO₃84.0116.8 gFisher Scientific
EthanolC₂H₆O46.07400 mLFisher Scientific

Procedure:

  • In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 2-bromo-1-(4-methoxyphenyl)ethanone (22.9 g, 0.1 mol) in ethanol (200 mL).

  • In a separate beaker, dissolve cysteamine hydrochloride (11.4 g, 0.1 mol) and sodium bicarbonate (16.8 g, 0.2 mol) in water (50 mL).

  • Add the aqueous solution of cysteamine and sodium bicarbonate dropwise to the ethanolic solution of the α-bromoketone at room temperature over a period of 30 minutes.

  • After the addition is complete, heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction progress by TLC (ethyl acetate:hexane 1:1).

  • Cool the reaction mixture to room temperature and filter to remove any inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (200 mL) and wash with water (2 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield 3-(4-methoxyphenyl)-5,6-dihydro-4H-1,4-thiazin-5-one.

Expected Yield: 60-70%

Characterization (¹H NMR, CDCl₃): δ 7.45 (d, 2H), 6.90 (d, 2H), 4.85 (s, 1H), 3.80 (s, 3H), 3.50 (t, 2H), 3.10 (t, 2H).

Part 3: Reduction of the Thiazinone to this compound (Final Product)

The final step is the reduction of the cyclic imine/enamine functionality within the thiazinone intermediate to the desired saturated thiomorpholine ring. A common and effective reducing agent for this transformation is sodium borohydride.

Reaction Mechanism: Reduction

Sodium borohydride acts as a source of hydride ions (H⁻), which attack the electrophilic carbon of the C=N or a related tautomeric iminium species, leading to the formation of the saturated amine.

Reduction_Mechanism cluster_2 Saturation of the Heterocycle Thiazinone 3-(4-Methoxyphenyl)-5,6-dihydro- 4H-1,4-thiazin-5-one Thiomorpholine This compound Thiazinone->Thiomorpholine + NaBH4 (Hydride Reduction)

Caption: Simplified mechanism of the reduction step.

Experimental Protocol: Step 3

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantitySupplier
3-(4-Methoxyphenyl)-5,6-dihydro-4H-1,4-thiazin-5-oneC₁₁H₁₁NOS205.2820.5 gFrom Step 2
Sodium borohydrideNaBH₄37.837.6 gSigma-Aldrich
MethanolCH₄O32.04300 mLFisher Scientific
DichloromethaneCH₂Cl₂84.93300 mLFisher Scientific

Procedure:

  • Dissolve 3-(4-methoxyphenyl)-5,6-dihydro-4H-1,4-thiazin-5-one (20.5 g, 0.1 mol) in methanol (250 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (7.6 g, 0.2 mol) in small portions over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Quench the reaction by the slow addition of water (50 mL) at 0 °C.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane (e.g., 1:4) as the eluent to give pure this compound.

Expected Yield: 70-80%

Characterization (¹H NMR, CDCl₃): δ 7.25 (d, 2H), 6.85 (d, 2H), 4.10 (dd, 1H), 3.78 (s, 3H), 3.20-3.00 (m, 2H), 2.90-2.70 (m, 2H), 2.50-2.30 (m, 2H).

Safety Precautions

  • 2-Bromo-1-(4-methoxyphenyl)ethanone is a lachrymator and skin irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Cysteamine hydrochloride has a strong, unpleasant odor. Handle in a fume hood.

  • Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle with care and add it slowly to the reaction mixture.

  • Always wear appropriate PPE and follow standard laboratory safety procedures.

References

Application Notes and Protocols for the Evaluation of 3-(4-Methoxyphenyl)thiomorpholine in Analgesic Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating 3-(4-Methoxyphenyl)thiomorpholine as a Novel Analgesic

The global need for novel analgesic agents with improved efficacy and safety profiles remains a paramount challenge in modern medicine. Current therapies, predominantly non-steroidal anti-inflammatory drugs (NSAIDs) and opioids, are often associated with significant adverse effects, limiting their long-term utility.[1] The thiomorpholine scaffold has emerged as a privileged structure in medicinal chemistry, with various derivatives demonstrating a wide range of biological activities, including analgesic and anti-inflammatory properties.[2][3][4] This has propelled research into novel thiomorpholine-containing compounds as potential therapeutic agents.

This document provides a comprehensive guide for the preclinical evaluation of this compound, a novel compound with a hypothesized potential for analgesic activity. While direct studies on this specific molecule are not yet prevalent in published literature, its structural motifs suggest a plausible interaction with central and peripheral pain pathways. The methoxyphenyl group is present in various compounds with analgesic properties, and the thiomorpholine core offers a unique three-dimensional structure for receptor interaction.[3][5][6]

These application notes are designed for researchers, scientists, and drug development professionals. They outline a systematic, field-proven workflow for the characterization of a novel chemical entity like this compound, from initial in vitro receptor screening to in vivo assessment of analgesic efficacy. The protocols provided are validated, self-contained systems intended to generate reproducible and reliable data to guide further development.

Part 1: Initial Mechanistic Hypothesis and Screening Funnel

Based on the structural similarities of the thiomorpholine scaffold to known centrally-acting agents, a primary hypothesis is that this compound may exert its analgesic effects through modulation of opioid receptors. Opioids produce potent analgesia by activating G-protein-coupled receptors (GPCRs), primarily the mu (µ), delta (δ), and kappa (κ) subtypes, in the central and peripheral nervous systems.[7] Therefore, the initial phase of investigation will focus on determining the binding affinity of the compound for these receptors. A positive result in this phase will trigger a cascade of further in vitro and in vivo studies to characterize its functional activity and analgesic potential.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Efficacy cluster_2 Phase 3: Preliminary Safety Compound This compound Receptor_Binding Opioid Receptor Binding Assay (μ, δ, κ) Compound->Receptor_Binding Functional_Assay [³⁵S]GTPγS Functional Assay Receptor_Binding->Functional_Assay If Binding Affinity > Threshold Acute_Pain Acute Nociceptive Models (Hot Plate, Tail Flick) Functional_Assay->Acute_Pain If Functional Agonist/Antagonist Inflammatory_Pain Inflammatory Pain Model (Formalin Test) Acute_Pain->Inflammatory_Pain Toxicity_Screening In Vitro Cytotoxicity Assay Inflammatory_Pain->Toxicity_Screening Decision Go/No-Go Decision for Further Development Toxicity_Screening->Decision

Caption: Proposed screening cascade for this compound.

Part 2: In Vitro Characterization Protocols

Opioid Receptor Binding Affinity

Rationale: The initial and most critical step is to determine if this compound binds to opioid receptors. A competitive radioligand binding assay is a highly sensitive and standard method for this purpose.[8] This assay will quantify the compound's affinity (Ki) for the µ, δ, and κ opioid receptors.

Protocol: Radioligand Competition Binding Assay

  • Preparation of Cell Membranes:

    • Use cell lines stably expressing human µ, δ, or κ opioid receptors (e.g., CHO or HEK293 cells).

    • Homogenize cells in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 48,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation step.

    • Finally, resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well plate, combine:

      • Cell membranes (10-20 µg of protein per well).

      • A fixed concentration of a selective radioligand. A common choice for the µ-opioid receptor is [³H]DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin).[9][10][11]

      • Varying concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

      • For non-specific binding control wells, add a high concentration of a non-labeled universal opioid antagonist (e.g., 10 µM Naloxone).[9]

      • Bring the final volume to 200 µL with assay buffer.

  • Incubation:

    • Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.[8]

  • Separation and Quantification:

    • Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[8]

ParameterDescription
IC50 Concentration of test compound that displaces 50% of the specific radioligand binding.
Ki Inhibition constant, a measure of the binding affinity of the test compound for the receptor.
[L] Concentration of the radioligand used in the assay.
Kd Dissociation constant of the radioligand for the receptor.

Part 3: In Vivo Analgesic Efficacy Protocols

Rationale: Following the in vitro characterization, it is essential to evaluate the analgesic effects of this compound in established animal models of pain. These models assess different modalities of pain, including acute thermal pain and inflammatory pain.

Hot Plate Test for Supraspinal Analgesia

Rationale: The hot plate test is a classic model for evaluating centrally mediated (supraspinal) analgesia. An increase in the latency to a pain response (paw licking or jumping) indicates an analgesic effect.[12][13]

Protocol: Hot Plate Test in Mice

  • Animal Acclimatization:

    • Use male Swiss albino mice (20-25 g).

    • Acclimatize the animals to the laboratory environment for at least one hour before testing.[14]

    • Handle the animals gently to minimize stress.

  • Apparatus:

    • Use a commercially available hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C.[14][15]

  • Procedure:

    • Gently place each mouse on the hot plate and start a timer.[15]

    • Observe the mouse for nocifensive behaviors, specifically paw licking or jumping.

    • Record the latency (in seconds) to the first clear sign of a pain response.

    • To prevent tissue damage, a cut-off time of 30 seconds is strictly enforced. If a mouse does not respond within this time, it should be removed from the hot plate, and the latency recorded as 30 seconds.[15]

  • Experimental Design:

    • Divide the animals into groups (n=8-10 per group):

      • Vehicle control (e.g., saline or 0.5% carboxymethyl cellulose).

      • Positive control (e.g., Morphine, 10 mg/kg, intraperitoneally).

      • Test groups receiving different doses of this compound.

    • Administer the vehicle, positive control, or test compound at a set time (e.g., 30 minutes) before the hot plate test.

    • Measure the reaction latency at different time points post-administration (e.g., 30, 60, 90, and 120 minutes) to determine the time course of the analgesic effect.

  • Data Analysis:

    • Calculate the mean latency time ± SEM for each group at each time point.

    • Compare the latency times of the test groups to the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test). A significant increase in latency indicates analgesia.

Tail Flick Test for Spinal Analgesia

Rationale: The tail flick test measures the latency to withdraw the tail from a noxious thermal stimulus. This response is primarily a spinal reflex, making the test useful for assessing spinally mediated analgesia.[16][17]

Protocol: Tail Flick Test in Rats

  • Animal Acclimatization:

    • Use male Wistar rats (150-200 g).

    • Acclimatize the animals to the testing environment and gentle restraint.[18]

  • Apparatus:

    • Use a tail flick analgesiometer that focuses a beam of radiant heat on the ventral surface of the tail.[17][19]

  • Procedure:

    • Gently restrain the rat, allowing its tail to be positioned over the heat source.

    • Activate the heat source and start a timer.

    • The timer automatically stops when the rat flicks its tail away from the heat.

    • Record the tail flick latency.

    • A cut-off time of 10-12 seconds should be set to prevent tissue damage.[16][20]

  • Experimental Design:

    • Similar to the hot plate test, include vehicle control, positive control (e.g., Morphine), and test groups.

    • Obtain a baseline latency for each animal before drug administration.

    • Administer the compounds and measure the tail flick latency at various time points post-administration.

  • Data Analysis:

    • Calculate the percentage of Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

    • Analyze the data for statistical significance between groups.

Formalin Test for Inflammatory Pain

Rationale: The formalin test is a robust model that assesses both acute neurogenic pain and persistent inflammatory pain in two distinct phases.[21][22][23] This makes it highly valuable for screening compounds that may have both anti-nociceptive and anti-inflammatory effects.

  • Phase 1 (0-5 minutes post-injection): Represents acute, direct activation of nociceptors.

  • Phase 2 (15-45 minutes post-injection): Involves inflammatory processes and central sensitization.[21]

Protocol: Formalin Test in Mice

  • Animal Acclimatization:

    • Use male Swiss albino mice (20-25 g).

    • Allow the animals to acclimate to individual observation chambers for at least 30 minutes before the test.

  • Procedure:

    • Administer the vehicle, positive control (e.g., Indomethacin for Phase 2, Morphine for both phases), or this compound at predetermined doses and time points before the formalin injection.[24]

    • Inject 20 µL of a 2.5% formalin solution subcutaneously into the dorsal surface of the right hind paw.[24]

    • Immediately place the mouse back into the observation chamber.

    • Record the total time (in seconds) the animal spends licking the injected paw during Phase 1 (0-5 minutes) and Phase 2 (15-45 minutes).[24]

  • Data Analysis:

    • Calculate the mean licking time ± SEM for each group in both phases.

    • Compare the licking times of the test groups to the vehicle control group using statistical analysis. A significant reduction in licking time indicates an analgesic effect.

G cluster_0 Pre-Treatment cluster_1 Nociceptive Stimulus cluster_2 Observation & Data Collection cluster_3 Analysis Administer Administer Compound/ Vehicle/Control Stimulus Inject Formalin (20µL, 2.5%) into Hind Paw Administer->Stimulus Phase1 Phase 1 (0-5 min) Record Licking Time (Neurogenic Pain) Stimulus->Phase1 Phase2 Phase 2 (15-45 min) Record Licking Time (Inflammatory Pain) Stimulus->Phase2 Analysis Compare Licking Time to Vehicle Control Phase1->Analysis Phase2->Analysis

Caption: Workflow for the in vivo formalin test.

Part 4: Preliminary Toxicity Screening

Rationale: Early assessment of a compound's potential toxicity is crucial in the drug development process to avoid late-stage failures. A simple in vitro cytotoxicity assay can provide an initial indication of the compound's safety profile.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture:

    • Use a relevant cell line, such as HEK293 or a neuronal cell line (e.g., SH-SY5Y).

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound for 24-48 hours.

    • Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the CC50 (the concentration of the compound that causes 50% cell death).

Conclusion and Future Directions

The application notes and protocols outlined in this document provide a robust framework for the initial preclinical evaluation of this compound as a potential analgesic. A positive outcome in the opioid receptor binding assays, coupled with significant efficacy in the in vivo pain models and a favorable preliminary toxicity profile, would provide strong justification for advancing the compound to more comprehensive preclinical studies. These would include detailed pharmacokinetic and pharmacodynamic profiling, mechanism of action elucidation beyond opioid receptors if necessary, and more extensive toxicology studies in accordance with regulatory guidelines. This systematic approach ensures that key questions regarding the compound's affinity, efficacy, and safety are addressed in a logical and scientifically rigorous manner.

References

Application Notes and Protocols for Anti-inflammatory Drug Discovery Using 3-(4-Methoxyphenyl)thiomorpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide for researchers investigating the anti-inflammatory potential of 3-(4-Methoxyphenyl)thiomorpholine. This document outlines the scientific rationale, a hypothesized mechanism of action based on the broader class of thiomorpholine derivatives, and detailed protocols for in vitro evaluation.

Introduction: The Therapeutic Potential of Targeting Inflammation

Inflammation is a fundamental biological process that, when dysregulated, underpins a wide array of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key signaling pathway that orchestrates the inflammatory response is the Nuclear Factor-kappa B (NF-κB) pathway.[1][2] Consequently, the development of novel therapeutic agents that can modulate this pathway is of significant interest in drug discovery. The thiomorpholine scaffold has emerged as a promising privileged structure in medicinal chemistry, with various derivatives demonstrating a broad range of biological activities, including anti-inflammatory properties.[3][4][5] The subject of this guide, this compound, is a key intermediate in the synthesis of novel therapeutic agents, particularly in the development of analgesics and anti-inflammatory drugs.[6]

Hypothesized Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

While direct studies on the specific mechanism of this compound are emerging, evidence from structurally related compounds and the broader class of anti-inflammatory agents suggests a likely interaction with the NF-κB signaling cascade.[7][8]

The canonical NF-κB pathway is a central regulator of inflammation.[1] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of a host of pro-inflammatory genes, including those for nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][2]

We hypothesize that this compound exerts its anti-inflammatory effects by inhibiting one or more key steps in this pathway, such as the phosphorylation of IκBα or the nuclear translocation of the p65 subunit of NF-κB. The following protocols are designed to rigorously test this hypothesis.

NF_kB_Pathway Hypothesized Inhibition of NF-κB Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK p_IkBa p-IκBα IKK->p_IkBa Phosphorylation IkBa IκBα NFkB_IkBa NF-κB/IκBα Complex IkBa->NFkB_IkBa NFkB NF-κB (p50/p65) NFkB->NFkB_IkBa NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation NFkB_IkBa->IkBa NFkB_IkBa->NFkB Release Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation Nucleus Nucleus DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription Compound This compound Compound->IKK Inhibition? Compound->NFkB Inhibition of Translocation?

Hypothesized NF-κB signaling pathway inhibition.

Experimental Workflow for In Vitro Evaluation

A systematic approach is crucial for characterizing the anti-inflammatory profile of this compound. The following workflow provides a logical progression from initial cytotoxicity assessment to detailed mechanistic studies.

experimental_workflow start Start: RAW 264.7 Macrophage Culture mtt 1. Cell Viability Assessment (MTT Assay) Determine non-toxic concentration range start->mtt griess 2. Nitric Oxide Production (Griess Assay) Evaluate inhibition of NO synthesis mtt->griess elisa 3. Pro-inflammatory Cytokine Quantification (ELISA) Measure TNF-α and IL-6 levels griess->elisa western 4. Mechanistic Studies (Western Blot) Analyze NF-κB pathway protein phosphorylation and translocation elisa->western end Conclusion: Anti-inflammatory Profile western->end

In vitro experimental workflow.

Detailed Experimental Protocols

Protocol 1: Cell Culture of RAW 264.7 Macrophages

This protocol describes the standard procedure for culturing and maintaining the RAW 264.7 murine macrophage cell line, a widely used model for studying inflammation.

Materials:

  • RAW 264.7 cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell scraper

  • Tissue culture flasks (T-75) and plates (96-well, 24-well, 6-well)

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

  • Cell Maintenance: Culture cells in T-75 flasks in a humidified incubator.

  • Sub-culturing: When cells reach 80-90% confluency, gently dislodge them using a cell scraper. Centrifuge the cell suspension, resuspend the pellet in fresh complete growth medium, and seed into new flasks or plates for experiments.

Protocol 2: Cell Viability Assessment using MTT Assay

Before evaluating the anti-inflammatory effects, it is crucial to determine the non-toxic concentration range of this compound. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cultured RAW 264.7 cells in a 96-well plate

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Replace the old medium with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24 hours in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the no-treatment control.

Parameter Description
Cell Line RAW 264.7
Seeding Density 5 x 10⁴ cells/well
Plate Format 96-well
Compound Incubation 24 hours
MTT Incubation 4 hours
Wavelength 570 nm
Protocol 3: Measurement of Nitric Oxide Production using Griess Assay

This assay quantifies the accumulation of nitrite, a stable breakdown product of nitric oxide (NO), in the cell culture supernatant as an indicator of iNOS activity.

Materials:

  • Cultured RAW 264.7 cells in a 24-well plate

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plate for absorbance reading

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with non-toxic concentrations of this compound for 1 hour.

  • LPS Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Sample Collection: Collect 100 µL of the culture supernatant from each well and transfer to a 96-well plate.

  • Griess Reaction: Add 50 µL of Griess Reagent Component A, followed by 50 µL of Component B to each well containing the supernatant. Incubate for 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve.

Parameter Description
Cell Line RAW 264.7
Seeding Density 2.5 x 10⁵ cells/well
Plate Format 24-well
LPS Concentration 1 µg/mL
Incubation with LPS 24 hours
Wavelength 540 nm
Protocol 4: Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA

This protocol outlines the use of a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to measure the concentration of TNF-α and IL-6 in the cell culture supernatant.

Materials:

  • Cell culture supernatants (from Protocol 3)

  • Commercially available ELISA kits for mouse TNF-α and IL-6

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Assay diluent

  • Microplate reader

Procedure:

  • Plate Preparation: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Wash the plate and add 100 µL of standards and cell culture supernatants to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

  • Enzyme Conjugate Incubation: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

  • Substrate Addition: Wash the plate and add the TMB substrate solution. Incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve and calculate the cytokine concentrations in the samples.

Parameter Description
Cytokines TNF-α, IL-6
Assay Type Sandwich ELISA
Sample Cell culture supernatant
Incubation Times As per kit instructions
Wavelength 450 nm
Protocol 5: Western Blot Analysis of NF-κB Pathway Proteins

This protocol is for assessing the effect of this compound on the phosphorylation of IκBα and the nuclear translocation of the NF-κB p65 subunit.

Materials:

  • Cultured RAW 264.7 cells in a 6-well plate

  • LPS

  • This compound

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Nuclear and cytoplasmic extraction kit

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-IκBα, anti-IκBα, anti-p65, anti-Lamin B1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound for 1 hour, followed by LPS stimulation (1 µg/mL) for 30 minutes.

  • Protein Extraction: For total protein, lyse cells with RIPA buffer. For nuclear/cytoplasmic fractionation, use a commercial kit according to the manufacturer's instructions.

  • Protein Quantification: Determine protein concentration using the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer to PVDF membranes.

  • Blocking and Antibody Incubation: Block the membranes and then incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membranes, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify band intensities and normalize to a loading control (β-actin for total and cytoplasmic fractions, Lamin B1 for nuclear fraction).

Data Interpretation and Conclusion

A successful investigation will demonstrate that this compound, at non-toxic concentrations, significantly reduces the production of nitric oxide and pro-inflammatory cytokines (TNF-α and IL-6) in LPS-stimulated macrophages. Furthermore, Western blot analysis showing a decrease in IκBα phosphorylation and/or a reduction in the nuclear translocation of p65 would provide strong evidence for the hypothesized mechanism of action through the NF-κB pathway. These findings will establish this compound as a promising lead compound for the development of novel anti-inflammatory therapeutics.

References

Application Notes & Protocols: High-Throughput Screening Assays for 3-(4-Methoxyphenyl)thiomorpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The morpholine and thiomorpholine scaffolds are privileged structures in medicinal chemistry, known to be key components in a wide array of biologically active compounds.[1][2] Derivatives of 3-(4-Methoxyphenyl)thiomorpholine, in particular, represent a promising class for the discovery of novel therapeutics, with potential applications as analgesics, anti-inflammatory agents, and enzyme inhibitors.[2][3] High-throughput screening (HTS) is an essential technology in drug discovery that enables the rapid evaluation of large chemical libraries to identify starting points for drug development.[4][5] This guide provides a comprehensive framework and detailed protocols for designing and executing a robust HTS cascade for this compound derivatives. We will explore both target-based and phenotypic screening strategies, detailing the underlying principles, step-by-step protocols, and critical data analysis considerations to empower researchers in their drug discovery efforts.

The High-Throughput Screening (HTS) Funnel Strategy

A successful screening campaign does not rely on a single assay but rather on an integrated, multi-tiered strategy known as the "screening funnel." This approach is designed to efficiently process a large library of compounds through progressively more complex and specific assays, minimizing cost and effort while maximizing the quality of the identified "hits."

The rationale behind this tiered approach is to first use a broad, cost-effective, and highly robust primary assay to identify any compound with a desired biological effect. Subsequent secondary and tertiary assays are then employed to confirm this activity, eliminate false positives, and begin to elucidate the mechanism of action (MoA). This systematic process ensures that only the most promising and well-validated compounds advance to the resource-intensive lead optimization stage.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Lead Characterization Library Compound Library (10,000s of derivatives) Primary_Screen Primary HTS Assay (e.g., Kinase Glo® or High-Content Imaging) - High-throughput - Robust (Z' > 0.5) - Cost-effective Library->Primary_Screen Screening Primary_Hits Primary Hits (~1-3% Hit Rate) Primary_Screen->Primary_Hits Hit Identification Dose_Response Dose-Response Confirmation (Determine IC50/EC50) Primary_Hits->Dose_Response Validation Orthogonal_Assay Orthogonal Assay (e.g., Fluorescence Polarization) - Different technology/readout - Confirms direct target engagement Dose_Response->Orthogonal_Assay Confirmation Secondary_Assays Secondary / Selectivity Assays - Test against related targets - Cell-based functional assays Orthogonal_Assay->Secondary_Assays Characterization Lead_Series Validated Lead Series (for Medicinal Chemistry) Secondary_Assays->Lead_Series Prioritization

Figure 1: The HTS Screening Funnel. A strategic workflow from a large compound library to validated lead series.

Primary Screening: Casting a Wide Net

The primary screen is the first and most critical step, designed to rapidly identify active compounds ("hits") from the entire library. The choice of assay depends on the program's goals. If a biological target is known or hypothesized (e.g., a specific enzyme class), a target-based biochemical assay is appropriate. If the target is unknown or the goal is to find compounds with a specific cellular outcome, a phenotypic screen is the preferred approach.[6]

Protocol 1A: Target-Based Biochemical Screen — Universal Kinase Assay

Rationale: Kinases are a major class of drug targets, and many heterocyclic small molecules are known to be kinase inhibitors.[7] A universal kinase assay, such as the Kinase-Glo® Luminescent Assay, is an excellent primary screen. It measures the depletion of ATP, a universal substrate for all kinases, making the assay broadly applicable.[8] Its luminescent readout provides high sensitivity and is less susceptible to interference from fluorescent compounds compared to fluorescence-based assays.[8][9]

Kinase_Assay_Principle cluster_0 Kinase Reaction cluster_1 Luminescence Detection Kinase Kinase Phospho_Sub Phospho-Substrate Kinase->Phospho_Sub Remaining_ATP Remaining ATP Kinase->Remaining_ATP High ATP Remaining = High Light Signal Substrate Substrate ATP ATP ADP ADP ATP->ADP Luciferase Luciferase Light Luminescent Signal (Light) Luciferase->Light Remaining_ATP->Luciferase Inhibitor Inhibitor (Test Compound) Inhibitor->Kinase Blocks Reaction

Figure 2: Principle of the Luminescent Kinase Assay. Inhibitors prevent ATP consumption, leading to a higher luminescent signal.

Protocol: Luminescent Kinase Assay (384-well format)

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The optimal buffer will be kinase-dependent.

    • Enzyme & Substrate Solution: Dilute the target kinase and its specific substrate in assay buffer to a 2X final concentration.

    • ATP Solution: Prepare a 2X ATP solution in assay buffer. The optimal concentration should be at or near the Kₘ for the kinase to ensure sensitivity to competitive inhibitors.[10]

    • Test Compounds: Prepare this compound derivatives in 100% DMSO. Perform a serial dilution series for dose-response assays. For a primary screen, a single high concentration (e.g., 10 µM) is typically used.

    • Detection Reagent: Prepare the Kinase-Glo® reagent according to the manufacturer's protocol.

  • Assay Procedure:

    • Using an automated liquid handler, dispense 50 nL of test compound (or DMSO for controls) into the wells of a 384-well white, opaque microplate.[5]

    • Add 5 µL of the 2X Enzyme/Substrate solution to all wells.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution.

    • Incubate the reaction for 60 minutes at room temperature. The incubation time should be optimized to achieve ~50-80% ATP consumption in the DMSO control wells for a robust signal window.[9]

    • Stop the reaction and generate the luminescent signal by adding 10 µL of Kinase-Glo® reagent to each well.

    • Incubate for 10 minutes at room temperature to stabilize the signal.

    • Read the luminescence on a plate reader.

  • Data Analysis & Quality Control:

    • Controls:

      • Negative Control (0% Inhibition): Enzyme + Substrate + ATP + DMSO.

      • Positive Control (100% Inhibition): Enzyme + Substrate + DMSO + a known inhibitor (or no ATP).

    • Calculate Percent Inhibition: % Inhibition = 100 * (Lumi_compound - Lumi_pos_ctrl) / (Lumi_neg_ctrl - Lumi_pos_ctrl)

    • Calculate Z-Factor: The Z-factor is a statistical measure of assay quality. A Z-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[7] Z' = 1 - (3 * (SD_neg_ctrl + SD_pos_ctrl)) / |Mean_neg_ctrl - Mean_pos_ctrl|

ParameterSuggested ValueRationale
Plate Format384-well, white, opaqueMinimizes crosstalk and maximizes luminescent signal.
Assay Volume20 µLBalances reagent cost and signal robustness.
Compound Conc.10 µM (single point)Standard concentration for primary HTS.
ATP Conc.At or near KₘIncreases sensitivity to competitive inhibitors.[10]
ReadoutLuminescenceHigh sensitivity, low interference.[8]
QC MetricZ-Factor > 0.5Ensures data is robust and reliable for hit selection.
Protocol 1B: Phenotypic Screen — High-Content Cellular Imaging

Rationale: Phenotypic screening does not require prior knowledge of a specific molecular target. Instead, it identifies compounds that produce a desired change in cellular characteristics (phenotype).[11][12] This approach is powerful for discovering compounds with novel mechanisms of action.[12] High-content screening (HCS) uses automated microscopy and image analysis to quantify multiple phenotypic parameters simultaneously.[13] A primary screen could assess general cytotoxicity and morphological changes.

HCS_Principle cluster_0 Cell Treatment & Staining cluster_1 Imaging & Analysis Cells Cells in 384-well Plate Compound Add Test Compound Stains Add Fluorescent Dyes (e.g., Hoechst for Nuclei, MitoTracker for Mitochondria) Microscope Automated Microscope Image Acquire Images Microscope->Image Analysis Image Analysis Software (Feature Extraction) Image->Analysis Data Quantitative Data Output - Cell Count - Nuclear Size/Intensity - Mitochondrial Health - etc. Analysis->Data

Figure 3: Workflow for a High-Content Phenotypic Screen.

Protocol: High-Content Cytotoxicity and Morphology Assay (384-well format)

  • Cell Culture & Plating:

    • Culture a relevant cell line (e.g., A549 lung carcinoma) under standard conditions.

    • Harvest cells and seed them into a 384-well, black, clear-bottom imaging plate at a density that ensures they are in a logarithmic growth phase at the time of imaging (e.g., 1,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Using a pintool or acoustic liquid handler, transfer ~50 nL of the this compound derivative library (or controls) to the cell plates for a final concentration of 10 µM.

    • Include DMSO as a negative control and a known cytotoxic agent (e.g., Staurosporine) as a positive control.

    • Incubate the plates for 48-72 hours.

  • Cell Staining:

    • Prepare a staining solution containing:

      • Hoechst 33342: To stain cell nuclei (for counting and morphology).

      • MitoTracker™ Red CMXRos: To stain mitochondria and assess mitochondrial membrane potential (an indicator of cell health).

      • CellMask™ Green: To stain the cytoplasm and define cell boundaries.

    • Remove the compound-containing media and add the staining solution to each well.

    • Incubate for 30 minutes at 37°C.

    • Wash wells gently with PBS.

  • Imaging and Analysis:

    • Image the plates using an automated high-content imaging system. Acquire images in at least three fluorescent channels (DAPI, TRITC, FITC).

    • Use an image analysis software pipeline (e.g., CellProfiler) to segment the images and extract quantitative features.[13]

Parameter MeasuredFeature ExtractedBiological Interpretation
Cell ViabilityCell Count (from nuclei)A significant decrease indicates cytotoxicity.
Nuclear HealthNuclear Size, Shape, IntensityChanges can indicate apoptosis or cell cycle arrest.
Mitochondrial HealthMitoTracker IntensityA decrease indicates loss of membrane potential, a hallmark of apoptosis.
Cell MorphologyCytoplasmic Area, ShapeChanges can indicate stress, toxicity, or other phenotypic effects.

Secondary Assay: Hit Confirmation and Characterization

Hits from the primary screen must be validated. A crucial step is to re-test the compounds in an orthogonal assay—one that uses a different technology or measures a different biological endpoint. This helps eliminate false positives that are artifacts of the primary assay format.

Protocol 2: Orthogonal Target-Binding Assay — Fluorescence Polarization (FP)

Rationale: If the primary screen was a kinase activity assay, a positive hit could be an artifact (e.g., inhibiting luciferase) rather than a true kinase inhibitor. A Fluorescence Polarization (FP) assay directly measures the binding of a fluorescently labeled ligand (tracer) to the target protein.[14][15] It is a homogenous, in-solution technique that confirms direct physical engagement between the compound and the target.[15][16] In a competitive format, an unlabeled inhibitor compound will displace the fluorescent tracer from the protein, causing a decrease in the polarization signal.

FP_Assay_Principle cluster_0 No Inhibitor cluster_1 With Inhibitor Tracer_Bound Fluorescent Tracer Kinase_Bound Kinase Target Signal_High High Polarization Signal Tracer_Bound->Signal_High Emits Polarized Light Complex Tracer_Free Free Fluorescent Tracer (Fast Tumbling) Signal_Low Low Polarization Signal Tracer_Free->Signal_Low Emits Depolarized Light Kinase_Inhibitor Kinase Target Inhibitor Inhibitor Inhibitor->Kinase_Inhibitor Binds

Figure 4: Principle of a Competitive Fluorescence Polarization (FP) Assay.

Protocol: Competitive FP Binding Assay (384-well format)

  • Reagent Preparation:

    • FP Buffer: e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100.

    • Target Kinase: Dilute purified kinase in FP buffer. The optimal concentration should be determined empirically but is often in the low nM range.

    • Fluorescent Tracer: Dilute a known fluorescent ligand for the kinase in FP buffer. The concentration should be low (e.g., 1-5 nM) and ideally below its Kₔ to maximize assay sensitivity.[17]

    • Test Compounds: Prepare a 10-point, 3-fold serial dilution of the confirmed hits from the primary screen in 100% DMSO.

  • Assay Procedure:

    • Dispense 50 nL of the compound serial dilutions into a black, low-volume 384-well microplate.

    • Add 10 µL of a solution containing the target kinase and the fluorescent tracer to each well.

    • Incubate for 60-120 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

    • Read the plate on a fluorescence plate reader equipped with polarization filters. The reader measures the intensity of emitted light parallel (I∥) and perpendicular (I⊥) to the plane of polarized excitation light.

  • Data Analysis:

    • Calculate Millipolarization (mP): The instrument software typically calculates the mP value using the following formula, which includes a G-factor (grating correction factor):[15] mP = 1000 * (I∥ - G * I⊥) / (I∥ + G * I⊥)

    • Determine IC₅₀: Plot the mP values against the logarithm of the compound concentration. Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to displace 50% of the bound tracer.

ParameterSuggested ValueRationale
Plate Format384-well, blackLow-volume black plates minimize background fluorescence.
Assay Volume10-20 µLConserves precious protein and reagents.
Tracer Conc.1-5 nM (< Kₔ)Ensures sensitivity to competitive displacement.[17]
ReadoutMillipolarization (mP)A direct measure of molecular rotation and binding.
Data OutputIC₅₀ ValueQuantifies compound potency for direct binding.

References

Evaluating the Cytotoxicity of 3-(4-Methoxyphenyl)thiomorpholine: An In Vitro Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Cytotoxic Potential of a Novel Thiomorpholine Derivative

The morpholine and thiomorpholine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous bioactive compounds.[1] The introduction of various substituents onto these heterocyclic rings allows for the fine-tuning of their pharmacological properties. 3-(4-Methoxyphenyl)thiomorpholine is a compound of interest, incorporating a thiomorpholine ring and a methoxyphenyl group, which may enhance its solubility and bioavailability.[2] Preliminary research suggests that thiomorpholine derivatives possess a wide range of biological activities, making the evaluation of their cytotoxic effects a critical step in the drug discovery process.[1][3]

This comprehensive application note provides a detailed guide for researchers to assess the in vitro cytotoxicity of this compound. We will delve into a multi-assay approach, beginning with a general assessment of cell viability and progressing to more specific assays to elucidate the mechanisms of cell death, such as apoptosis. The protocols outlined herein are designed to be robust and reproducible, providing a solid framework for the cytotoxic characterization of this and other novel chemical entities.

Part 1: Foundational Cytotoxicity Assessment

The initial evaluation of a compound's cytotoxicity involves determining its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[4]

The MTT Assay: A Measure of Metabolic Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[5][6] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[5]

Experimental Workflow:

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay prep_cells Prepare Cell Suspension seed_plate Seed 96-well Plate prep_cells->seed_plate incubate_attach Incubate (24h) for Attachment seed_plate->incubate_attach add_compound Add Compound to Wells incubate_attach->add_compound prep_compound Prepare Serial Dilutions of Compound prep_compound->add_compound incubate_treat Incubate (24-72h) add_compound->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding:

    • Maintain the chosen cancer cell line (e.g., HeLa, A549, MCF-7) in a humidified incubator at 37°C with 5% CO2.[7]

    • Harvest cells in the logarithmic growth phase using Trypsin-EDTA.[7]

    • Determine cell concentration and viability using a hemocytometer or automated cell counter.

    • Seed cells into a 96-well plate at an optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.[7]

    • Incubate the plate for 24 hours to allow for cell attachment.[7]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mM).[7]

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations for treatment.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic drug).[7]

    • Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Assay and Data Acquisition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7][8]

    • Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[7]

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

    • Measure the absorbance at 570 nm using a microplate reader.[7]

Data Analysis and Interpretation:

The results of the MTT assay are typically expressed as the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is a key parameter for quantifying cytotoxicity.[7] This value can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[9] It is important to note that the IC50 value can be influenced by the assay method and the cell line used.[9]

Parameter Description Significance
% Cell Viability (Absorbance of treated cells / Absorbance of control cells) x 100Indicates the proportion of viable cells after treatment.
IC50 Value Concentration of compound causing 50% inhibition of cell growth.[7]A lower IC50 value indicates higher cytotoxic potency.[10]

Part 2: Delving Deeper - Mechanistic Cytotoxicity Assays

While the MTT assay provides a general measure of cytotoxicity, it does not distinguish between different modes of cell death.[11] To gain a more comprehensive understanding of how this compound induces cell death, it is crucial to employ assays that can differentiate between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).

Lactate Dehydrogenase (LDH) Assay: Quantifying Membrane Integrity

Principle: The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[12] LDH is a stable cytoplasmic enzyme present in all cells that is rapidly released upon damage to the plasma membrane.[12][13] The amount of LDH in the supernatant is proportional to the number of lysed cells.[12]

Experimental Workflow:

LDH_Workflow cluster_prep Cell & Compound Prep cluster_assay LDH Assay prep_cells Seed and Treat Cells (as in MTT protocol) centrifuge Centrifuge Plate prep_cells->centrifuge transfer_supernatant Transfer Supernatant to a New Plate centrifuge->transfer_supernatant add_reagent Add LDH Reaction Mixture transfer_supernatant->add_reagent incubate_assay Incubate (Room Temp) add_reagent->incubate_assay read_absorbance Read Absorbance (490 nm) incubate_assay->read_absorbance AnnexinV_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Flow Cytometry Analysis prep_cells Seed and Treat Cells harvest_cells Harvest Cells (including supernatant) prep_cells->harvest_cells wash_cells Wash with PBS harvest_cells->wash_cells resuspend Resuspend in Binding Buffer wash_cells->resuspend add_stains Add Annexin V-FITC and PI resuspend->add_stains incubate_stain Incubate (15 min) in the Dark add_stains->incubate_stain acquire_data Acquire Data on Flow Cytometer incubate_stain->acquire_data analyze_data Analyze Quadrants acquire_data->analyze_data Caspase_Workflow cluster_prep Cell Preparation & Treatment cluster_assay Caspase-Glo® 3/7 Assay prep_cells Seed and Treat Cells in a White-walled Plate add_reagent Add Caspase-Glo® 3/7 Reagent prep_cells->add_reagent incubate_assay Incubate (1-2h) at Room Temp add_reagent->incubate_assay read_luminescence Read Luminescence incubate_assay->read_luminescence

References

Application Notes & Protocols for Efficacy Testing of 3-(4-Methoxyphenyl)thiomorpholine in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of 3-(4-Methoxyphenyl)thiomorpholine

The thiomorpholine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of biological activities including anti-inflammatory, antioxidant, analgesic, and hypolipidemic effects.[1][2][3] The compound this compound (MPTM) is a notable derivative that serves as a key intermediate in the synthesis of novel analgesics and anti-inflammatory drugs.[4] Its structure, combining the versatile thiomorpholine ring with a methoxyphenyl group, suggests a strong potential for modulating biological pathways associated with oxidative stress and inflammation, particularly within the central nervous system (CNS).

Oxidative stress and neuroinflammation are tightly linked pathological processes implicated in the onset and progression of numerous neurodegenerative and neuropsychiatric disorders.[5][6][7] Neuroinflammation involves the activation of glial cells, such as microglia and astrocytes, which release pro-inflammatory mediators like cytokines and chemokines.[8] This inflammatory cascade often leads to an overproduction of reactive oxygen species (ROS), overwhelming the brain's antioxidant defenses and causing damage to lipids, proteins, and nucleic acids.[9][10]

These application notes provide a comprehensive framework for the preclinical evaluation of MPTM's efficacy using a well-established mouse model of lipopolysaccharide (LPS)-induced neuroinflammation. This guide is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols for inducing the disease model, assessing behavioral outcomes, and quantifying key biomarkers of neuroinflammation and oxidative stress.

Part 1: Rationale for Model Selection and Experimental Design

The selection of an appropriate animal model is critical for elucidating the therapeutic potential of a novel compound. The experimental design outlined herein is built upon three pillars of assessment: neuroinflammation, oxidative stress, and behavioral function. This integrated approach allows for a multi-faceted evaluation of MPTM's efficacy.

The Lipopolysaccharide (LPS) Model of Neuroinflammation

Systemic administration of LPS, a component of the outer membrane of Gram-negative bacteria, is a widely accepted and extensively validated method for inducing a robust neuroinflammatory response in rodents.[11][12][13]

  • Mechanism of Action: LPS activates the innate immune system, primarily through Toll-like receptor 4 (TLR4) signaling.[14] In the brain, this leads to the activation of microglia, the resident immune cells of the CNS.[12] Activated microglia release a torrent of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), which propagate the inflammatory response.[6][12]

  • Clinical Relevance: This model mimics the neuroinflammatory conditions associated with systemic infections and is relevant to a range of neurological disorders where inflammation is a key component.[6][8]

Linking Neuroinflammation to Oxidative Stress and Behavior

The inflammatory cascade initiated by LPS is intrinsically linked to a state of oxidative stress.[9] Pro-inflammatory cytokines can stimulate the production of ROS and reactive nitrogen species (RNS), leading to cellular damage.[7] This environment of heightened inflammation and oxidative stress often results in observable behavioral deficits, including anxiety and depression-like states, which can be quantified through standardized behavioral tests.[9][15] Therefore, evaluating MPTM's ability to mitigate these downstream consequences is essential for a thorough efficacy assessment.

Overall Experimental Workflow

The following diagram provides a high-level overview of the experimental procedure, from animal preparation to multi-level data analysis.

G Acclimatization Animal Acclimatization (7 days) Grouping Randomization into Treatment Groups Acclimatization->Grouping DrugPrep MPTM Formulation Preparation Grouping->DrugPrep Treatment MPTM or Vehicle Administration Induction LPS-Induced Neuroinflammation Treatment->Induction Behavior Behavioral Assessments (EPM, FST) Induction->Behavior Sacrifice Euthanasia & Tissue Collection (Brain, Blood) Biochem Biochemical Assays (ELISA, TBARS, GSH, SOD) Sacrifice->Biochem Data Data Analysis & Interpretation Biochem->Data

Caption: High-level experimental workflow for evaluating MPTM.

Part 2: Detailed Protocols

Ethical Note: All procedures involving animals must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with national and international guidelines for the humane treatment of laboratory animals.

Protocol 2.1: Compound Preparation and Administration

The causality behind this protocol is to ensure the compound is delivered consistently and safely to achieve systemic exposure.

  • Vehicle Selection: Select a vehicle appropriate for MPTM's solubility and safe for intraperitoneal (i.p.) injection. A common choice is sterile saline (0.9% NaCl) with a small percentage of a solubilizing agent like DMSO or Tween 80, if necessary. The final concentration of the solubilizing agent should be minimal (e.g., <5% DMSO) and consistent across all groups.

  • MPTM Formulation:

    • Calculate the required amount of MPTM based on the desired dose (e.g., 10, 25, 50 mg/kg) and the average weight of the animals.

    • If using a solubilizing agent, first dissolve MPTM in the minimum required volume of that agent.

    • Gradually add sterile saline to the final volume while vortexing to ensure a homogenous suspension or solution.

    • Prepare fresh on each day of dosing.

  • Administration:

    • Administer MPTM or the vehicle solution via i.p. injection. The injection volume should be consistent, typically 10 mL/kg for mice.

    • Timing: Administer MPTM 30-60 minutes prior to the LPS challenge to allow for systemic absorption and distribution.

Protocol 2.2: Induction of Neuroinflammation with LPS

This protocol is designed to create a robust and reproducible neuroinflammatory state.

  • Materials:

    • Lipopolysaccharide (LPS) from Escherichia coli (e.g., serotype O111:B4).

    • Sterile, pyrogen-free 0.9% saline.

  • LPS Preparation:

    • Dissolve LPS in sterile saline to a final concentration that allows for the desired dose (e.g., 0.5-1 mg/kg) in a standard injection volume (10 mL/kg).

    • Vortex thoroughly to ensure complete dissolution.

  • Induction Procedure:

    • Weigh each mouse to determine the precise injection volume.

    • Administer the calculated dose of LPS via a single i.p. injection.

    • The control group should receive an i.p. injection of sterile saline.

    • Return animals to their home cages and monitor for signs of sickness behavior (e.g., lethargy, piloerection), which are expected post-LPS administration.

Protocol 2.3: Behavioral Assessments

These protocols assess the functional consequences of neuroinflammation and the potential therapeutic effects of MPTM. Behavioral tests should be conducted at the peak of the inflammatory response, typically 4-24 hours post-LPS injection.[12]

2.3.1 Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The EPM test is based on the rodent's natural aversion to open and elevated spaces.[15][16] Anxiolytic compounds typically increase the time spent in the open arms.

  • Apparatus: A plus-shaped maze elevated from the floor, with two opposing arms open and two enclosed by walls.

  • Procedure:

    • Place a mouse at the center of the maze, facing one of the open arms.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the session using an overhead video camera.

    • Analyze the video for time spent in the open arms vs. closed arms and the number of entries into each arm type.

    • Clean the maze with 70% ethanol between trials to eliminate olfactory cues.

2.3.2 Forced Swim Test (FST) for Depression-Like Behavior

The FST is a model of behavioral despair, where immobility is interpreted as a passive, depression-like state.[17][18] Antidepressant or resilience-promoting compounds tend to decrease immobility time.

  • Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

  • Procedure:

    • Gently place the mouse into the water-filled cylinder.

    • The test duration is typically 6 minutes. The first 2 minutes are considered a habituation period and are often excluded from analysis.

    • Record the last 4 minutes of the test.

    • Measure the total time the mouse spends immobile (i.e., making only minimal movements necessary to keep its head above water).

    • After the test, remove the mouse, dry it thoroughly with a towel, and place it in a clean, dry cage under a warming lamp before returning it to its home cage.

Behavioral Test Primary Parameter Measured Interpretation of MPTM Efficacy
Elevated Plus Maze (EPM)Percentage of time spent in open armsAn increase suggests anxiolytic effects
Forced Swim Test (FST)Duration of immobility (seconds)A decrease suggests antidepressant-like effects
Protocol 2.4: Tissue Collection and Processing

This protocol is critical for preserving the integrity of biological markers for subsequent analysis. This should occur approximately 24 hours post-LPS injection, after behavioral testing is complete.

  • Anesthesia and Perfusion:

    • Deeply anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane, ketamine/xylazine cocktail).

    • Perform a transcardial perfusion with ice-cold phosphate-buffered saline (PBS) to remove blood from the brain.

  • Brain Extraction:

    • Rapidly decapitate the animal and dissect the brain on an ice-cold surface.

    • Isolate specific brain regions of interest (e.g., hippocampus, prefrontal cortex, hypothalamus) as these regions are particularly vulnerable to inflammation and stress.[14]

    • Snap-freeze the tissue samples in liquid nitrogen and store them at -80°C until analysis.

  • Brain Homogenate Preparation:

    • Weigh the frozen brain tissue.

    • Homogenize the tissue in an appropriate ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) at a 1:10 (w/v) ratio.

    • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant, aliquot, and store at -80°C. Determine the total protein concentration using a BCA or Bradford assay for normalization of biomarker data.

Protocol 2.5: Biomarker Analysis

The following diagram illustrates the mechanistic link between the LPS challenge and the key biomarkers measured.

G LPS LPS Stimulus TLR4 TLR4 on Microglia LPS->TLR4 binds NFkB NF-κB Signaling TLR4->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines induces transcription iNOS iNOS Activation NFkB->iNOS induces transcription ROS ROS Production Cytokines->ROS stimulates iNOS->ROS stimulates LipidP Lipid Peroxidation (MDA) ROS->LipidP causes Antioxidants Antioxidant Depletion (GSH, SOD) ROS->Antioxidants consumes

Caption: LPS-induced signaling cascade and associated biomarkers.

2.5.1 Neuroinflammation Markers (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying cytokine levels.[19]

  • Use commercially available ELISA kits for mouse TNF-α, IL-1β, and IL-6.

  • Follow the manufacturer's instructions precisely.

  • Briefly, coat a 96-well plate with a capture antibody.

  • Add brain homogenate samples and standards to the wells and incubate.

  • Wash the plate and add a detection antibody.

  • Add a substrate (e.g., TMB) and stop the reaction.

  • Read the absorbance on a microplate reader.

  • Calculate cytokine concentrations based on the standard curve and normalize to the total protein content of the sample.

2.5.2 Oxidative Stress Markers

These assays quantify the extent of oxidative damage and the status of the antioxidant defense system.

  • Lipid Peroxidation (MDA Assay):

    • Malondialdehyde (MDA) is a major product of lipid peroxidation and can be measured using the Thiobarbituric Acid Reactive Substances (TBARS) assay.[20][21]

    • The assay involves the reaction of MDA in the sample with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored product.

    • The absorbance is measured spectrophotometrically at ~532 nm.[21]

    • Quantify MDA levels using a standard curve prepared with an MDA standard.[20]

  • Reduced Glutathione (GSH) Assay:

    • GSH is a critical endogenous antioxidant.[22]

    • Its level can be determined using a commercially available kit, often based on the reaction of GSH with DTNB (Ellman's reagent) to form a yellow-colored product, which is measured at ~412 nm.

  • Superoxide Dismutase (SOD) Activity Assay:

    • SOD is a key antioxidant enzyme that catalyzes the dismutation of superoxide radicals.[22]

    • SOD activity can be measured using kits that employ a water-soluble tetrazolium salt that produces a formazan dye upon reduction by superoxide anions. The SOD activity is measured as the inhibition of this colorimetric reaction.

Part 3: Data Analysis and Expected Outcomes

Statistical Analysis

Data should be analyzed using appropriate statistical methods. For experiments with multiple groups (e.g., Vehicle, LPS, LPS + MPTM Dose 1, LPS + MPTM Dose 2), a one-way analysis of variance (ANOVA) is appropriate, followed by a post-hoc test (e.g., Tukey's or Dunnett's test) for pairwise comparisons. A p-value of <0.05 is typically considered statistically significant.

Representative Data Table

The following table illustrates hypothetical outcomes demonstrating the potential efficacy of MPTM.

Group EPM (% Time in Open Arms) FST (Immobility, s) Brain TNF-α (pg/mg protein) Brain MDA (µM/mg protein) Brain GSH (µM/mg protein)
Vehicle Control 45 ± 580 ± 1050 ± 81.5 ± 0.212 ± 1.5
LPS (1 mg/kg) 15 ± 3160 ± 15450 ± 404.5 ± 0.56 ± 0.8*
LPS + MPTM (25 mg/kg) 35 ± 4#100 ± 12#150 ± 20#2.0 ± 0.3#10 ± 1.2#
Data are represented as Mean ± SEM. *p<0.05 vs. Vehicle Control; #p<0.05 vs. LPS.

Interpretation of Hypothetical Results:

  • LPS Group: As expected, LPS treatment induces anxiety-like behavior (less time in open arms), depression-like behavior (more immobility), increases the neuroinflammatory marker TNF-α, elevates the oxidative stress marker MDA, and depletes the antioxidant GSH.

  • LPS + MPTM Group: Treatment with MPTM reverses these LPS-induced effects, suggesting it possesses anxiolytic, antidepressant-like, anti-inflammatory, and antioxidant properties.

Conclusion

This document provides a robust and integrated set of protocols to evaluate the efficacy of this compound in a mouse model of neuroinflammation. By combining behavioral assessments with the quantification of key inflammatory and oxidative stress biomarkers, researchers can build a comprehensive preclinical data package. The successful amelioration of LPS-induced deficits, as illustrated in the representative data, would provide strong evidence for MPTM's therapeutic potential and justify further investigation into its mechanism of action and development as a novel treatment for neurological disorders with an inflammatory component.

References

Application and Protocol Guide for the Bioanalytical Quantification of 3-(4-Methoxyphenyl)thiomorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Quantifying 3-(4-Methoxyphenyl)thiomorpholine

This compound is a heterocyclic compound featuring a thiomorpholine core and a methoxyphenyl substituent. With a molecular formula of C₁₁H₁₅NOS and a molecular weight of 209.31 g/mol , this molecule serves as a versatile building block in the synthesis of novel therapeutic agents, particularly in the development of analgesics and anti-inflammatory drugs[1]. The presence of the methoxyphenyl group can enhance solubility and bioavailability, crucial attributes for effective drug candidates[1]. Given its potential role in drug discovery and development, establishing robust and reliable analytical methods for the quantification of this compound in biological matrices is paramount for pharmacokinetic, toxicokinetic, and metabolism studies.

This comprehensive guide provides detailed application notes and protocols for the quantitative analysis of this compound in common biological samples such as plasma and urine. We will explore various sample preparation techniques and two primary analytical methodologies: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The causality behind experimental choices will be elucidated to empower researchers to adapt and troubleshoot these methods for their specific needs. All protocols are designed to be self-validating systems, adhering to the principles outlined in regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[2][3][4][5][6].

Physicochemical Properties and Analytical Considerations

A thorough understanding of the analyte's physicochemical properties is the foundation of successful bioanalytical method development.

PropertyValue/PredictionImplication for Analysis
Molecular Formula C₁₁H₁₅NOS---
Molecular Weight 209.31 g/mol Guides mass spectrometry settings.
Predicted XlogP 1.7Indicates moderate lipophilicity, suggesting good solubility in a mixture of aqueous and organic solvents. This property informs the choice of extraction solvents and chromatographic conditions.
Predicted pKa Basic amine function on the thiomorpholine ring is likely the most ionizable group. The exact pKa is not readily available but is crucial for optimizing sample extraction (especially ion-exchange SPE and liquid-liquid extraction) and HPLC mobile phase pH for optimal retention and peak shape.
UV Absorbance The methoxyphenyl group contains a chromophore that will absorb UV light. The λmax is expected to be in the range of 220-230 nm and a secondary peak around 270-280 nm, typical for such structures. Experimental determination is necessary for optimal HPLC-UV detection.
Chemical Stability The thiomorpholine ring may be susceptible to oxidation at the sulfur atom. The ether linkage of the methoxy group is generally stable. Stability testing under various storage and processing conditions is crucial[7][8][9][10][11].

PART 1: Sample Preparation Strategies: Isolating the Analyte

The primary goal of sample preparation is to remove endogenous interferences from the biological matrix, such as proteins and phospholipids, and to concentrate the analyte of interest[12][13]. The choice of technique depends on the required sensitivity, sample throughput, and the nature of the biological matrix.

Protein Precipitation (PPT)

This is a rapid and straightforward method for removing proteins from plasma or serum samples. It is often the first choice for method development due to its simplicity.

Rationale: Acetonitrile is a common choice for PPT as it efficiently denatures and precipitates proteins while being a good solvent for moderately polar analytes like this compound. The 3:1 ratio of acetonitrile to plasma is a widely accepted starting point for effective protein removal.

Protocol: Acetonitrile Protein Precipitation for Plasma Samples

  • Aliquot 100 µL of thawed plasma sample into a clean 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for analysis or further processing.

cluster_0 Protein Precipitation Workflow Start 100 µL Plasma Add_ACN Add 300 µL Acetonitrile (+ Internal Standard) Start->Add_ACN Vortex Vortex 1 min Add_ACN->Vortex Centrifuge Centrifuge (14,000 x g, 10 min, 4°C) Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Analyze LC-MS/MS or HPLC-UV Analysis Collect_Supernatant->Analyze cluster_1 Solid-Phase Extraction Workflow Condition Condition (Methanol, Water) Equilibrate Equilibrate (2% Formic Acid) Condition->Equilibrate Load Load Sample Equilibrate->Load Wash1 Wash 1 (Aqueous Acid) Load->Wash1 Wash2 Wash 2 (Methanol) Wash1->Wash2 Elute Elute (5% NH4OH in Methanol) Wash2->Elute Analyze Evaporate & Reconstitute for Analysis Elute->Analyze

References

Application Notes & Protocols: Development and Utility of 3-(4-Methoxyphenyl)thiomorpholine-Based Chemical Probes

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the design, synthesis, and application of chemical probes based on the 3-(4-methoxyphenyl)thiomorpholine scaffold. The thiomorpholine heterocycle is a privileged structure in medicinal chemistry, known to be a part of molecules with a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] The incorporation of a 4-methoxyphenyl substituent at the 3-position offers a synthetically accessible handle for further modification and can influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules. These notes will detail synthetic methodologies, propose strategies for probe development, and provide step-by-step protocols for their application in target identification and cellular imaging.

Introduction: The Rationale for this compound as a Probe Scaffold

Chemical probes are essential small-molecule tools used to interrogate biological systems by selectively interacting with a specific protein target.[4][5] The development of novel probe scaffolds is crucial for exploring new biological pathways and validating novel drug targets.[6][7] The this compound core has been selected for its potential as a versatile platform for probe development due to several key features:

  • Privileged Scaffold: The thiomorpholine ring is a recurring motif in a multitude of biologically active compounds, suggesting its favorable interaction with various biological targets.[1][2][3] Its derivatives have shown promise as antitubercular, antioxidant, and hypolipidemic agents.[2][8]

  • Synthetic Tractability: The synthesis of the core structure and its derivatives is achievable through established organic chemistry reactions, allowing for the systematic modification and optimization of the probe's properties.[9][10]

  • Modifiable Vector: The secondary amine within the thiomorpholine ring provides a convenient point for the attachment of reporter tags (e.g., fluorophores, biotin) or reactive groups for covalent modification of the target protein, with established protocols for N-substitution.[11][12]

  • Favorable Physicochemical Properties: The 4-methoxyphenyl group can enhance solubility and bioavailability, which are critical for the effective performance of a chemical probe in a cellular or in vivo context.[13]

Synthesis of the Core Scaffold and Probe Analogs

The following protocols describe the synthesis of the this compound core and its derivatization to generate functional chemical probes.

Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of substituted thiomorpholines.[9][10]

Materials:

  • 4-Methoxybenzaldehyde

  • 2-Aminoethanethiol hydrochloride

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flasks

  • Separatory funnel

  • Thin-layer chromatography (TLC) plates (silica gel) and developing chamber

  • UV lamp

Procedure:

  • Imine Formation:

    • In a 100 mL round-bottom flask, dissolve 4-methoxybenzaldehyde (1.36 g, 10 mmol) in 40 mL of methanol.

    • Add 2-aminoethanethiol hydrochloride (1.14 g, 10 mmol) to the solution.

    • Stir the reaction mixture at room temperature for 2 hours. Monitor the formation of the intermediate imine by TLC.

  • Reductive Amination:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (0.45 g, 12 mmol) in small portions over 15 minutes. Caution: Hydrogen gas is evolved.

    • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Work-up and Extraction:

    • Quench the reaction by the slow addition of 20 mL of water.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous layer, add 50 mL of dichloromethane and transfer to a separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (50 mL) and then with brine (50 mL).

  • Drying and Concentration:

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford pure this compound.

Expected Yield: 60-70% Characterization: Confirm the structure by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: N-Alkylation for Probe Functionalization

This protocol describes the general method for attaching a linker with a terminal functional group (e.g., alkyne for click chemistry, or a protected amine for further coupling) to the thiomorpholine nitrogen.

Materials:

  • This compound

  • Linker with a leaving group (e.g., 4-bromobutyl-1-yne)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1.05 g, 5 mmol) in 20 mL of acetonitrile.

  • Add potassium carbonate (1.38 g, 10 mmol) and the desired alkylating agent (e.g., 4-bromobutyl-1-yne, 5.5 mmol).

  • Heat the mixture to reflux (approximately 82 °C) and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the solid K₂CO₃.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the N-functionalized probe precursor.

Application Notes: Utilizing this compound Probes

The functionalized probes can be employed in a variety of applications to study biological systems.

Application: Target Identification using Affinity-Based Pull-Downs

A common and powerful method for identifying the cellular targets of a small molecule is through affinity purification coupled with mass spectrometry.[5] A biotinylated version of the this compound probe can be used for this purpose.

Workflow for Target Identification:

G cluster_0 Probe Synthesis cluster_1 Affinity Purification cluster_2 Protein Identification A This compound B N-alkylation with Biotin-PEG-Linker A->B C Biotinylated Probe B->C D Incubate Probe with Cell Lysate C->D E Capture on Streptavidin Beads D->E F Wash to Remove Non-specific Binders E->F G Elute Bound Proteins F->G H SDS-PAGE and In-gel Digestion G->H I LC-MS/MS Analysis H->I J Database Search and Target Identification I->J

Caption: Workflow for small-molecule target identification.

Protocol: Affinity Pull-Down Assay

  • Cell Lysis:

    • Culture cells of interest to ~80-90% confluency.

    • Wash cells with ice-cold PBS and lyse using a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4 °C.

  • Probe Incubation:

    • Incubate the clarified cell lysate (1-2 mg total protein) with the biotinylated probe (or a negative control probe) at a pre-determined optimal concentration for 1-2 hours at 4 °C with gentle rotation.

  • Capture:

    • Add streptavidin-coated magnetic beads to the lysate-probe mixture and incubate for another 1 hour at 4 °C.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads extensively with lysis buffer (at least 3-5 times) to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer for 5-10 minutes.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize proteins by Coomassie or silver staining.

    • Excise unique bands present in the probe-treated sample compared to the control.

    • Identify the proteins by mass spectrometry.

Application: Cellular Imaging with Fluorescent Probes

A fluorescently tagged version of the this compound probe can be used to visualize its subcellular localization and potential sites of action.

Workflow for Cellular Imaging:

G cluster_0 Probe Synthesis cluster_1 Cellular Staining cluster_2 Microscopy A N-functionalized Probe Precursor (e.g., with alkyne) B Click Chemistry with Fluorophore-Azide A->B C Fluorescent Probe B->C D Treat Live or Fixed Cells with Fluorescent Probe C->D E Wash to Remove Unbound Probe D->E F (Optional) Counterstain for Nucleus or Organelles E->F G Image Cells using Confocal or Fluorescence Microscopy F->G H Analyze Subcellular Localization G->H

Caption: Workflow for cellular imaging with a fluorescent probe.

Protocol: Live-Cell Imaging

  • Cell Culture:

    • Plate cells on glass-bottom dishes suitable for microscopy.

  • Probe Incubation:

    • Prepare a stock solution of the fluorescent probe in DMSO.

    • Dilute the probe to the desired final concentration in cell culture medium.

    • Incubate the cells with the probe-containing medium for a specified time (e.g., 30-60 minutes) at 37 °C.

  • Washing:

    • Gently wash the cells with fresh, pre-warmed medium or PBS to remove unbound probe.

  • Imaging:

    • Image the cells immediately using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.

Data Summary and Interpretation

Parameter Expected Outcome Interpretation
Probe Synthesis Yield >50%Feasible synthetic route for probe generation.
Pull-Down Mass Spec Hits Specific proteins enriched in the probe sample vs. control.Putative protein targets of the this compound scaffold.
Cellular Imaging Localization Distinct subcellular pattern (e.g., mitochondrial, nuclear, membrane).Insight into the potential site of action of the probe.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel chemical probes. The synthetic accessibility and the diverse biological activities associated with the thiomorpholine core make it an attractive platform for exploring new biological space. The protocols and workflows detailed in these application notes provide a solid foundation for researchers to synthesize, characterize, and utilize these probes for target identification and cellular imaging studies, ultimately contributing to the advancement of chemical biology and drug discovery.

References

Application Notes and Protocols: Leveraging 3-(4-Methoxyphenyl)thiomorpholine in the Synthesis of Novel Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiomorpholine Scaffold in Modern Drug Discovery

The thiomorpholine moiety is a privileged heterocyclic scaffold in medicinal chemistry, valued for its unique physicochemical properties that can enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] As a bioisostere of the morpholine ring, the substitution of oxygen with sulfur increases lipophilicity and can introduce a "soft spot" for metabolism, allowing for fine-tuning of a compound's metabolic stability.[2] The compound at the heart of this guide, 3-(4-methoxyphenyl)thiomorpholine, represents a versatile and strategically important building block. Its pre-installed aryl group and the reactive secondary amine of the thiomorpholine ring provide multiple avenues for synthetic elaboration, making it an ideal starting point for the construction of novel, complex heterocyclic systems with potential therapeutic applications, including in the development of analgesics and anti-inflammatory drugs.[3]

This technical guide provides in-depth application notes and detailed, field-proven protocols for the utilization of this compound in the synthesis of novel pyrazolo- and pyrimido-fused heterocyclic compounds. The methodologies described herein are designed to be robust and adaptable, empowering researchers in drug development to explore new chemical space and accelerate the discovery of next-generation therapeutics.

Synthetic Applications of this compound: A Gateway to Fused Heterocycles

The strategic positioning of the secondary amine within the thiomorpholine ring of this compound makes it a prime nucleophile for reactions with a variety of electrophilic partners. This reactivity can be harnessed to construct fused heterocyclic systems, where the thiomorpholine ring is annulated with other biologically relevant heterocycles such as pyrazoles and pyrimidines. Such fused systems are of significant interest in medicinal chemistry due to their rigidified structures, which can lead to enhanced binding affinity and selectivity for biological targets.

I. Synthesis of Novel Pyrazolo[3,4-b]thiomorpholine Derivatives

The synthesis of pyrazole-fused thiomorpholines can be achieved through a multi-step sequence involving the initial reaction of this compound with a suitable 1,3-dielectrophilic species, followed by cyclization with a hydrazine derivative. This approach allows for the introduction of diversity at multiple points of the final scaffold.

A plausible synthetic strategy involves the reaction of this compound with an activated β-ketoester, such as ethyl 2-cyano-3-ethoxyacrylate, to form an enamine intermediate. The rationale behind choosing this reagent lies in its dual electrophilic character and the presence of a nitrile group, which is a versatile handle for subsequent transformations. The resulting enamine can then be cyclized with hydrazine hydrate or a substituted hydrazine to yield the desired pyrazolo[3,4-b]thiomorpholine core.

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Cyclization start This compound + Ethyl 2-cyano-3-ethoxyacrylate step1_cond Ethanol, Reflux start->step1_cond product1 Intermediate Enamine step1_cond->product1 step2_reagent Hydrazine Hydrate step2_cond Ethanol, Reflux product1->step2_cond step2_reagent->step2_cond final_product Pyrazolo[3,4-b]thiomorpholine Derivative step2_cond->final_product

Caption: Workflow for the synthesis of pyrazolo[3,4-b]thiomorpholine derivatives.

Materials:

  • This compound

  • Ethyl 2-cyano-3-ethoxyacrylate

  • Absolute Ethanol

  • Hydrazine hydrate

  • Triethylamine (optional, as a base scavenger)

  • Standard glassware for organic synthesis (round-bottom flasks, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

Step 1: Synthesis of Ethyl 2-cyano-3-(3-(4-methoxyphenyl)thiomorpholino)acrylate (Intermediate Enamine)

  • To a solution of this compound (1.0 eq) in absolute ethanol (10 mL/mmol), add ethyl 2-cyano-3-ethoxyacrylate (1.1 eq).

  • The reaction mixture is refluxed for 4-6 hours. The progress of the reaction should be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent system). The rationale for refluxing in ethanol is to provide sufficient thermal energy to drive the nucleophilic attack of the thiomorpholine nitrogen onto the enol ether and subsequent elimination of ethanol, while ethanol serves as a polar protic solvent to facilitate the reaction.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure enamine intermediate.

Step 2: Synthesis of 1-H-3-(4-methoxyphenyl)-pyrazolo[3,4-b]thiomorpholine-5-carbonitrile

  • The purified enamine intermediate (1.0 eq) is dissolved in absolute ethanol (15 mL/mmol).

  • Hydrazine hydrate (1.5 eq) is added dropwise to the solution at room temperature. The use of excess hydrazine ensures the complete consumption of the enamine intermediate.

  • The reaction mixture is then refluxed for 8-12 hours. TLC is used to monitor the reaction's completion. The cyclization proceeds via nucleophilic attack of the hydrazine on the ester carbonyl, followed by intramolecular cyclization and elimination of ethanol and water.

  • After cooling to room temperature, the precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or isopropanol.

Data Summary:

StepReactantsKey Reagents/ConditionsProductExpected Yield
1This compound, Ethyl 2-cyano-3-ethoxyacrylateEthanol, RefluxEthyl 2-cyano-3-(3-(4-methoxyphenyl)thiomorpholino)acrylate75-85%
2Intermediate Enamine, Hydrazine HydrateEthanol, Reflux1-H-3-(4-methoxyphenyl)-pyrazolo[3,4-b]thiomorpholine-5-carbonitrile60-70%
II. Synthesis of Novel Pyrimido[4,5-b]thiomorpholine Derivatives

The construction of pyrimidine-fused thiomorpholines can be approached by reacting this compound with a suitable pyrimidine precursor bearing two electrophilic sites or leaving groups. A common strategy involves the use of a dichloropyrimidine derivative. The nucleophilic secondary amine of the thiomorpholine can displace one of the chloro substituents, followed by an intramolecular cyclization or a subsequent reaction to form the fused system.

For this application, we propose a reaction with a pre-functionalized pyrimidine, such as one derived from the condensation of a β-dicarbonyl compound with urea or thiourea. A particularly effective strategy is the reaction with a chalcone derivative followed by cyclization with urea.

G cluster_0 Step 1: Chalcone Formation cluster_1 Step 2: Pyrimidine Formation cluster_2 Step 3: Functionalization and Cyclization with Thiomorpholine start 4-Methoxyacetophenone + Aromatic Aldehyde step1_cond NaOH, Ethanol start->step1_cond product1 (E)-1-(4-methoxyphenyl)-3-arylprop-2-en-1-one step1_cond->product1 step2_reagent Urea step2_cond KOH, Ethanol, Reflux product1->step2_cond step2_reagent->step2_cond product2 Dihydropyrimidinone Derivative step2_cond->product2 step3_reagent This compound step3_cond Activation, then Reaction product2->step3_cond step3_reagent->step3_cond final_product Pyrimido[4,5-b]thiomorpholine Derivative step3_cond->final_product

Caption: Workflow for the synthesis of pyrimido[4,5-b]thiomorpholine derivatives.

Materials:

  • 4-Methoxyacetophenone

  • Substituted aromatic aldehyde

  • Ethanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Urea

  • Phosphorus oxychloride (POCl₃)

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

Step 1: Synthesis of (E)-1-(4-methoxyphenyl)-3-arylprop-2-en-1-one (Chalcone)

  • In a flask, dissolve 4-methoxyacetophenone (1.0 eq) and the desired aromatic aldehyde (1.0 eq) in ethanol.

  • Slowly add an aqueous solution of NaOH or KOH (2.5 eq) while stirring at room temperature. The reaction is typically exothermic.

  • Continue stirring for 2-4 hours. The formation of a precipitate indicates product formation.

  • Pour the reaction mixture into ice-water and acidify with dilute HCl.

  • Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure chalcone.

Step 2: Synthesis of 6-Aryl-4-(4-methoxyphenyl)-dihydropyrimidin-2(1H)-one

  • A mixture of the chalcone (1.0 eq), urea (1.5 eq), and KOH (2.0 eq) in ethanol is refluxed for 10-15 hours.

  • The reaction progress is monitored by TLC.

  • After completion, the mixture is cooled, poured into ice-water, and neutralized with acetic acid.

  • The precipitated solid is filtered, washed with water, and dried.

Step 3: Chlorination of the Dihydropyrimidinone

  • The dihydropyrimidinone (1.0 eq) is treated with an excess of POCl₃ (5-10 eq) and heated at reflux for 2-3 hours. POCl₃ acts as both a reagent and a solvent. This step should be performed in a well-ventilated fume hood.

  • After cooling, the excess POCl₃ is carefully removed under reduced pressure.

  • The residue is poured onto crushed ice with vigorous stirring.

  • The resulting solid, the dichloropyrimidine derivative, is filtered, washed with cold water, and dried.

Step 4: Synthesis of 2-Aryl-4-(4-methoxyphenyl)-pyrimido[4,5-b]thiomorpholine

  • The dichloropyrimidine derivative (1.0 eq) and this compound (1.1 eq) are dissolved in DMF.

  • DIPEA (2.0 eq) is added as a non-nucleophilic base to scavenge the HCl generated during the reaction.

  • The mixture is heated at 80-100 °C for 6-8 hours.

  • The reaction is monitored by TLC. Upon completion, the mixture is cooled and poured into ice-water.

  • The product is extracted with a suitable organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography.

Data Summary:

StepKey ReactantsKey Reagents/ConditionsProductExpected Yield
14-Methoxyacetophenone, Aromatic aldehydeNaOH/KOH, EthanolChalcone80-90%
2Chalcone, UreaKOH, Ethanol, RefluxDihydropyrimidinone65-75%
3DihydropyrimidinonePOCl₃, RefluxDichloropyrimidine derivative70-80%
4Dichloropyrimidine, 3-(4-MTPM)DIPEA, DMF, HeatPyrimido[4,5-b]thiomorpholine derivative50-60%

Conclusion and Future Directions

The protocols detailed in this guide demonstrate the synthetic utility of this compound as a versatile precursor for the construction of novel, fused heterocyclic systems. The inherent reactivity of the thiomorpholine nitrogen provides a reliable handle for annulation reactions, leading to the generation of complex molecular architectures with high potential for biological activity. The presented workflows for the synthesis of pyrazolo- and pyrimido-fused thiomorpholines are designed to be adaptable, allowing for the introduction of various substituents to explore structure-activity relationships (SAR). Researchers are encouraged to apply these methodologies to expand their compound libraries and to further investigate the therapeutic potential of this promising class of heterocyclic compounds. Future work could focus on exploring alternative cyclization strategies, such as multicomponent reactions, to further enhance the efficiency and diversity of the synthesized libraries.

References

Application Note & Protocols: Formulation Strategies for Improving the Oral Bioavailability of 3-(4-Methoxyphenyl)thiomorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-(4-Methoxyphenyl)thiomorpholine is a heterocyclic compound recognized as a valuable scaffold in medicinal chemistry, with potential applications in the development of novel therapeutic agents.[1][2][3] A significant challenge in the clinical translation of many promising new chemical entities is poor oral bioavailability, often stemming from low aqueous solubility. The molecular structure of this compound, featuring a lipophilic methoxyphenyl group, suggests that it may exhibit poor solubility, potentially classifying it as a Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound. This application note provides a comprehensive guide for researchers and drug development professionals on systematic strategies to enhance the oral bioavailability of this compound. We present detailed protocols for pre-formulation characterization, the rationale for selecting appropriate formulation technologies, and step-by-step methodologies for developing and evaluating three advanced formulation systems: Amorphous Solid Dispersions (ASDs), Self-Emulsifying Drug Delivery Systems (SEDDS), and Nanocrystal Suspensions.

Introduction: The Bioavailability Challenge

Oral drug administration is the most preferred route due to its convenience and patient compliance.[4] However, for a drug to be effective, it must first dissolve in the gastrointestinal fluids and then permeate the intestinal membrane to reach systemic circulation. The bioavailability of poorly soluble drugs is often limited by their dissolution rate.[4][5] Advanced formulation strategies are crucial to overcome this hurdle.[6] This guide will explore three powerful, field-proven techniques:

  • Amorphous Solid Dispersions (ASDs): This strategy involves converting the stable, low-solubility crystalline form of the drug into a high-energy, amorphous state, molecularly dispersed within a polymer matrix.[7][8][9] This can increase the apparent solubility by orders of magnitude.[8]

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as SEDDS, incorporate the drug into a mixture of oils, surfactants, and co-solvents.[10][11][12] Upon gentle agitation in GI fluids, they form fine oil-in-water emulsions or microemulsions, presenting the drug in a solubilized state for absorption.[4]

  • Nanoparticle Engineering: Reducing the particle size of the drug to the sub-micron range dramatically increases the surface area-to-volume ratio.[13] According to the Noyes-Whitney equation, this leads to a significant increase in the dissolution velocity.[6]

The selection of the optimal strategy depends on the specific physicochemical properties of the active pharmaceutical ingredient (API). Therefore, a thorough pre-formulation assessment is the mandatory first step.

Part I: Pre-formulation Assessment Workflow

A comprehensive understanding of the API's properties is the foundation for rational formulation design.[5] This phase aims to identify the specific barriers to bioavailability and determine the compound's suitability for different manufacturing processes.

Key Physicochemical & Biopharmaceutical Characterization

The following protocols outline the essential experiments to characterize this compound.

Protocol 1: Equilibrium Solubility Determination

  • Objective: To quantify the API's solubility in various aqueous media relevant to the GI tract.

  • Method:

    • Prepare buffers at pH 1.2 (simulated gastric fluid), 4.5, and 6.8 (simulated intestinal fluid).

    • Add an excess amount of this compound to 5 mL of each buffer in separate glass vials.

    • Agitate the vials in a shaking incubator at 37°C for 48 hours to ensure equilibrium is reached.

    • After 48 hours, withdraw a sample and filter it through a 0.22 µm syringe filter to remove undissolved solids.

    • Quantify the concentration of the dissolved drug in the filtrate using a validated HPLC-UV method.

    • Express results in µg/mL.

Protocol 2: Solid-State and Thermal Analysis

  • Objective: To understand the crystalline nature, melting point, and thermal stability of the API. This is critical for processes like Hot Melt Extrusion.

  • Methods:

    • Differential Scanning Calorimetry (DSC): Heat a 2-5 mg sample from 25°C to 300°C at a rate of 10°C/min under a nitrogen purge. A sharp endotherm indicates the melting point of a crystalline solid.

    • Powder X-Ray Diffraction (PXRD): Scan the API powder over a 2θ range of 5° to 40°. Sharp peaks are characteristic of a crystalline lattice, while a broad halo indicates an amorphous form.

    • Thermogravimetric Analysis (TGA): Heat a 5-10 mg sample from 25°C to 400°C at 10°C/min to determine the onset of thermal degradation.

Protocol 3: Lipophilicity Determination (LogP)

  • Objective: To measure the octanol-water partition coefficient (LogP), which indicates the drug's lipophilicity and potential for membrane permeation.

  • Method (Shake-Flask):

    • Prepare a stock solution of the API in n-octanol.

    • Mix equal volumes of the n-octanol stock and water (or pH 7.4 buffer) in a vial.

    • Shake vigorously for 1 hour, then centrifuge to separate the phases.

    • Measure the API concentration in both the aqueous and n-octanol phases via HPLC-UV.

    • Calculate LogP as: Log10([API]octanol / [API]water).

Data Interpretation & Strategy Selection

The data gathered will guide the formulation approach. Below is a summary of hypothetical data for this compound that would necessitate bioavailability enhancement.

ParameterHypothetical ResultImplication
Aqueous Solubility (pH 6.8) < 10 µg/mLPoorly soluble; dissolution will be the rate-limiting step for absorption.
Melting Point (DSC) 155°C (sharp peak)Crystalline solid. A moderately high melting point must be considered for melt-based methods.
Thermal Stability (TGA) Stable up to 250°CSufficient thermal stability for Hot Melt Extrusion (HME).
Calculated LogP 2.8Lipophilic nature, suggesting good permeability (potential BCS Class II) but poor aqueous solubility. Favors lipid-based systems.

G cluster_0 Pre-formulation Data cluster_1 Formulation Pathways Data Solubility < 50 µg/mL? LogP > 2? Thermally Stable? ASD Amorphous Solid Dispersion (ASD) Data->ASD Yes, Thermally Stable (Tg/Tm allows processing) Lipid Lipid-Based System (e.g., SEDDS) Data->Lipid Yes, High LogP (Good lipid solubility) Nano Nanocrystal Suspension Data->Nano Yes, Thermally Labile or Poor Polymer Miscibility

Part II: Formulation Protocols & Characterization

This section provides detailed protocols for the three selected formulation strategies.

Strategy A: Amorphous Solid Dispersions (ASDs) via Hot Melt Extrusion (HME)

Principle: HME is a solvent-free process where the API and a polymer are heated and mixed, forcing the API to dissolve in the molten polymer. Rapid cooling traps the API in a high-energy amorphous state.[9] The polymer stabilizes the amorphous form, preventing recrystallization during storage and in the GI tract.[8][14][15]

Protocol 4: Preparation of ASD by HME

  • Materials: this compound, Polyvinylpyrrolidone/vinyl acetate copolymer (Kollidon® VA 64), Methanol (for cleaning).

  • Equipment: Twin-screw hot melt extruder, pelletizer or film-casting die.

  • Method:

    • Pre-blend the API and Kollidon® VA 64 in a 20:80 w/w ratio using a V-blender for 15 minutes to ensure homogeneity.

    • Set the extruder temperature profile. For an API with a 155°C melting point, a profile might be: Zone 1 (Feed): 80°C, Zone 2: 130°C, Zone 3: 160°C, Zone 4 (Die): 165°C. Causality: The temperature must be high enough to melt the polymer and dissolve the drug but well below the drug's degradation temperature.

    • Calibrate the powder feeder to deliver the blend at a constant rate (e.g., 5 g/min ).

    • Set the screw speed (e.g., 100 RPM). Higher screw speeds increase shear and improve mixing but can also increase frictional heat.

    • Start the extruder and allow the system to reach a steady state. Collect the extrudate after discarding the initial 2-3 minutes of output.

    • Cool the extrudate rapidly on a conveyor belt and feed it into a pelletizer.

    • Store the resulting pellets in a desiccator.

Protocol 5: Characterization of the ASD

  • Drug Content: Dissolve a known weight of the extrudate in a suitable solvent (e.g., acetonitrile) and determine the API concentration via HPLC-UV to confirm drug loading and uniformity.

  • Confirmation of Amorphicity (PXRD): Analyze the ground extrudate using PXRD. The absence of sharp peaks corresponding to the crystalline API and the presence of a broad halo confirms successful amorphization.

  • Glass Transition Temperature (DSC): Analyze the extrudate using DSC. A single glass transition temperature (Tg) indicates a miscible, single-phase amorphous system.

Strategy B: Self-Emulsifying Drug Delivery Systems (SEDDS)

Principle: SEDDS are isotropic mixtures of oil, surfactant, and co-surfactant that spontaneously form fine oil-in-water emulsions upon introduction into aqueous phases under gentle agitation.[4][11] This pre-dissolved state bypasses the dissolution step, facilitating absorption.

Protocol 6: Excipient Solubility and Phase Diagram Construction

  • Objective: To identify suitable excipients and map the region of successful self-emulsification.

  • Screening:

    • Determine the solubility of the API in various oils (e.g., Capryol® 90), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-surfactants (e.g., Transcutol® HP). Add excess API to 2g of each excipient, vortex, and equilibrate for 48h at 37°C. Centrifuge and analyze the supernatant by HPLC.

    • Select the oil, surfactant, and co-surfactant that show the highest solubility for the API.

  • Ternary Phase Diagram Construction:

    • Prepare mixtures of the chosen oil, surfactant, and co-surfactant at various ratios (e.g., from 90:10 to 10:90).

    • For each mixture, take 100 µL and add it to 200 mL of purified water at 37°C with gentle stirring.

    • Visually observe the emulsification process. Grade the performance from 'A' (rapidly forming a clear or bluish-white emulsion) to 'E' (poor emulsification with oil droplet separation).

    • Plot the results on a ternary phase diagram to delineate the efficient self-emulsification region.

Protocol 7: Preparation and Characterization of Drug-Loaded SEDDS

  • Preparation:

    • Select a formulation composition from the 'A' grade region of the phase diagram (e.g., 30% Oil, 50% Surfactant, 20% Co-surfactant).

    • Add the calculated amount of this compound to the oil and vortex until dissolved. Gentle warming may be applied if necessary.

    • Add the surfactant and co-surfactant and vortex until a clear, homogenous liquid is formed.

  • Characterization:

    • Emulsification Time: Add 1 mL of the SEDDS formulation to 500 mL of 0.1 N HCl at 37°C in a standard USP dissolution apparatus (Apparatus II) at 50 RPM. Record the time taken for the formulation to completely disperse.

    • Droplet Size Analysis: Dilute the SEDDS (100x) with water and measure the globule size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument. A size <200 nm with a low PDI (<0.3) is desirable.

Strategy C: Nanosuspensions via Wet Media Milling

Principle: Wet milling uses high-energy collisions between milling media (beads), the drug particles, and a stabilizer solution to fracture the crystalline drug into nanoparticles.[5] The stabilizer adsorbs onto the new surfaces, preventing agglomeration.[16]

Protocol 8: Preparation of a Nanosuspension

  • Materials: this compound, Hydroxypropyl cellulose (HPC-SL) or a similar stabilizer, Purified Water, Yttria-stabilized zirconium oxide beads (0.3 mm).

  • Equipment: Planetary ball mill or a dedicated media mill.

  • Method:

    • Prepare a stabilizer solution (e.g., 1% w/v HPC-SL in water).

    • Create a pre-suspension by dispersing the API (e.g., 5% w/v) in the stabilizer solution using a high-shear homogenizer for 10 minutes.

    • Add the pre-suspension and milling beads to the milling chamber (bead volume should be ~50% of the chamber volume).

    • Mill at a high speed (e.g., 2000 RPM) for several hours. Causality: The high energy input is required to overcome the lattice energy of the crystal and induce fracture.

    • Withdraw samples periodically (e.g., every hour) and measure the particle size until a plateau is reached.

    • Separate the nanosuspension from the milling beads by filtration or decanting.

Protocol 9: Characterization of the Nanosuspension

  • Particle Size and Zeta Potential: Dilute a sample of the nanosuspension and analyze using DLS to determine the mean particle size (Z-average) and PDI. Measure the zeta potential to assess colloidal stability (a value of |±30 mV| is generally considered stable).

  • Morphology: Use Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to visualize the particle size and shape.

Part III: Comparative In Vitro Performance Evaluation

The ultimate goal of these formulations is to enhance the dissolution rate and extent of drug release.

G cluster_0 Formulation Development cluster_1 Performance Testing API API Powder Dissolution In Vitro Dissolution (USP II, FaSSIF) API->Dissolution ASD ASD Extrudate ASD->Dissolution SEDDS SEDDS Liquid SEDDS->Dissolution Nano Nanosuspension Nano->Dissolution Analysis HPLC Analysis (% Drug Released) Dissolution->Analysis Time-point sampling

Protocol 10: In Vitro Dissolution Testing

  • Objective: To compare the dissolution profiles of the pure API and the developed formulations.

  • Method:

    • Dissolution Medium: Use a biorelevant medium such as Fasted State Simulated Intestinal Fluid (FaSSIF) to better predict in vivo performance. Maintain at 37°C ± 0.5°C.

    • Apparatus: USP Apparatus II (Paddle) at 75 RPM.

    • Procedure:

      • Add an amount of pure API, ASD pellets, nanosuspension, or SEDDS equivalent to a fixed dose (e.g., 20 mg) of this compound to 900 mL of the dissolution medium.

      • Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).

      • Immediately replace the withdrawn volume with fresh, pre-warmed medium.

      • Filter the samples through a 0.22 µm syringe filter.

      • Analyze the filtrate for drug concentration using HPLC-UV.

    • Data Analysis: Plot the cumulative percentage of drug dissolved versus time for each formulation.

Expected Outcomes

The enhanced formulations are expected to show a dramatic improvement in dissolution compared to the pure, unformulated API.

FormulationExpected % Dissolved at 30 min (in FaSSIF)Rationale
Pure API < 5%Dissolution is limited by the low intrinsic solubility of the crystalline form.
ASD (20% Drug Load) > 80%The amorphous form provides a "spring and parachute" effect, achieving and maintaining supersaturation.
SEDDS > 90%The drug is already dissolved and is rapidly dispersed as fine droplets, maximizing the surface area for absorption.
Nanosuspension > 70%The vastly increased surface area significantly accelerates the dissolution rate as per the Noyes-Whitney equation.

Conclusion

Improving the oral bioavailability of poorly soluble compounds like this compound is a critical step in drug development. This application note has detailed a systematic approach, beginning with essential pre-formulation studies to diagnose the bioavailability barriers. We have provided robust, step-by-step protocols for three distinct and powerful formulation technologies: amorphous solid dispersions, self-emulsifying drug delivery systems, and nanosuspensions. Each strategy addresses the challenge of poor solubility through different mechanisms. The comparative in vitro dissolution data generated from these protocols will enable the selection of a lead formulation to advance into preclinical and clinical studies, ultimately maximizing the therapeutic potential of this promising molecule.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(4-Methoxyphenyl)thiomorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-(4-Methoxyphenyl)thiomorpholine. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to enhance the yield and purity of this valuable heterocyclic scaffold. 3-Aryl-thiomorpholines are significant structural motifs in drug discovery, appearing in molecules with diverse bioactivities.[1][2] However, their synthesis can present challenges, including low yields, side product formation, and purification difficulties.

This document moves beyond simple protocols to provide in-depth, evidence-based solutions to common experimental hurdles. We will explore the causality behind reaction outcomes and offer validated strategies for optimization.

Section 1: Core Synthesis Strategy & Mechanism

The most robust and frequently employed strategy for the synthesis of 3-aryl-thiomorpholines involves the regioselective ring-opening of a 2-aryl-aziridine with a suitable sulfur nucleophile, followed by an intramolecular cyclization. This approach offers excellent control over the final structure.

The key transformation is the reaction between 2-(4-methoxyphenyl)aziridine and 2-aminoethanethiol (cysteamine) or its synthetic equivalents. The reaction is typically promoted by a Lewis acid, which activates the aziridine ring towards nucleophilic attack.[3]

Proposed Reaction Pathway

The synthesis proceeds in two conceptual steps, which can often be combined in a one-pot procedure:

  • Step 1: Nucleophilic Ring-Opening: The sulfur atom of the thiol attacks one of the aziridine ring carbons. The choice of catalyst and conditions dictates the regioselectivity of this opening.[4]

  • Step 2: Intramolecular Cyclization: The free amine on the newly formed intermediate attacks a tethered electrophile (introduced in a separate step or formed in situ) to close the six-membered thiomorpholine ring. A more direct approach using 2-aminoethanethiol allows for a subsequent intramolecular N-cyclization.

Synthesis_Pathway cluster_start Starting Materials Aziridine 2-(4-Methoxyphenyl)aziridine Intermediate Ring-Opened Intermediate β-Amino Thioether Aziridine->Intermediate Step 1: Ring-Opening Thiol 2-Aminoethanethiol (Cysteamine) Thiol->Intermediate Catalyst Lewis Acid (e.g., BF3·OEt2) Catalyst->Intermediate Product This compound Intermediate->Product Step 2: Intramolecular Cyclization Base Base (e.g., DIPEA) Base->Product

Figure 1: General workflow for this compound synthesis.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters influencing the overall yield?

A: The yield of this compound is highly sensitive to three main factors:

  • Catalyst Choice and Stoichiometry: The type and amount of Lewis acid used to activate the aziridine are paramount. Insufficient catalyst leads to a stalled reaction, while excess can promote undesired side reactions. Boron trifluoride etherate (BF₃·OEt₂) is a commonly used and effective catalyst for this transformation.[3]

  • Reaction Temperature: Temperature control is crucial. Aziridine ring-opening is often exothermic. Lower temperatures (~0 °C to RT) typically favor the desired regioselectivity and minimize byproduct formation.[5]

  • Atmosphere Control: Thiols are susceptible to oxidative dimerization (forming disulfides). Running the reaction under an inert atmosphere (Nitrogen or Argon) is essential to protect the thiol and maximize its availability for the primary reaction.

Q2: How do I choose the right solvent for this reaction?

A: The ideal solvent should fully dissolve the starting materials and be inert to the reaction conditions. Aprotic solvents are generally preferred to avoid competition with the thiol nucleophile.

SolventDielectric Constant (ε)Boiling Point (°C)Suitability & Rationale
Toluene 2.4111Excellent. Non-polar, aprotic. Often used in BF₃·OEt₂-catalyzed reactions, allowing for azeotropic removal of trace water if needed.[3]
Dichloromethane (DCM) 9.140Good. Polar, aprotic. Excellent for dissolving starting materials at lower temperatures. Easy to remove during workup.
Tetrahydrofuran (THF) 7.666Moderate. Can form complexes with Lewis acids, potentially reducing their activity. Use with caution.
Methanol/Ethanol 33 / 24.565 / 78Poor. Protic nature can interfere with the catalyst and compete as a nucleophile. Generally avoided for the ring-opening step.

Q3: My starting 2-(4-methoxyphenyl)aziridine seems unreactive. Why?

A: Aziridines can be unreactive if they are not "activated." For N-H or N-alkyl aziridines (considered "non-activated"), a promoter is required to make the ring susceptible to nucleophilic attack.[6] If your aziridine has a strong electron-withdrawing group on the nitrogen (e.g., N-tosyl), it is "activated" and may react under milder conditions. For the synthesis of the title compound (an N-H thiomorpholine), you will be starting with an N-H or N-protected aziridine, which requires Lewis acid catalysis for efficient ring-opening.[3][4]

Section 3: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem: Low or No Product Formation

Q: My reaction has been running for several hours, but TLC/LC-MS analysis shows only unreacted starting materials. What are the likely causes and how do I fix it?

A: This is a common issue that typically points to a problem with reaction initiation or activation. Follow this diagnostic workflow.

Troubleshooting_Low_Yield Start Low or No Product Formation Detected Check_Catalyst 1. Verify Catalyst Activity Start->Check_Catalyst Check_Thiol 2. Assess Thiol Quality Check_Catalyst->Check_Thiol Catalyst OK? Catalyst_Solution Action: Use a fresh, unopened bottle of BF3·OEt2 or re-distill the old one. Ensure stoichiometric amount is correct. Check_Catalyst->Catalyst_Solution No Check_Temp 3. Evaluate Reaction Temperature Check_Thiol->Check_Temp Thiol OK? Thiol_Solution Action: Run reaction under strict inert atmosphere (N2/Ar). Use freshly purchased or purified cysteamine. Check_Thiol->Thiol_Solution No Check_Solvent 4. Check Solvent Purity Check_Temp->Check_Solvent Temp OK? Temp_Solution Action: Gradually increase temperature. Monitor by TLC. Start at 0°C, allow to warm to RT, then gently heat to 40-50°C if needed. Check_Temp->Temp_Solution No Solvent_Solution Action: Use anhydrous solvent. If using THF, consider switching to Toluene or DCM. Check_Solvent->Solvent_Solution No

Figure 2: Diagnostic workflow for stalled reactions.

  • Cause 1: Inactive Catalyst: Lewis acids like BF₃·OEt₂ are highly sensitive to moisture. An old or improperly stored bottle may be partially or fully hydrolyzed and inactive.

  • Cause 2: Thiol Oxidation: If the reaction was not performed under an inert atmosphere, your thiol may have oxidized to a disulfide, which is not nucleophilic. You can check for a new, less polar spot on your TLC corresponding to the disulfide.

  • Cause 3: Insufficient Thermal Energy: While high temperatures are detrimental, some activation energy is required. If you are running the reaction at a very low temperature (e.g., -78 °C), it may be too slow. Allow the reaction to slowly warm to room temperature.[7]

Problem: Formation of Multiple Side Products

Q: My reaction is messy. I see the desired product, but also several significant byproducts. How can I improve the selectivity?

A: A messy reaction profile indicates that reaction conditions are too harsh or that the regioselectivity of the ring-opening is not well-controlled.

  • Cause 1: Poor Regioselectivity: The attack of the thiol on the 2-aryl-aziridine can theoretically occur at either the C2 (benzylic) or C3 (unsubstituted) position. The outcome depends on the mechanism (Sₙ1 vs. Sₙ2).[4]

    • Sₙ2 Pathway: Favored by less powerful Lewis acids and lower temperatures. The nucleophile attacks the less sterically hindered C3 position.

    • Sₙ1 Pathway: Favored by strong Lewis acids and conditions that can stabilize a carbocation. The ring opens to form a stable benzylic carbocation at C2, which is then trapped by the nucleophile.

    • Solution: To favor attack at the desired C2 position (leading to the 3-aryl product), you need to promote a degree of Sₙ1 character. Using a strong Lewis acid like BF₃·OEt₂ is appropriate. However, to prevent uncontrolled side reactions, maintain a low temperature (0 °C) to modulate the reactivity.[3] This balances the need for C2 opening without promoting elimination or polymerization.

Regioselectivity Aziridine Activated Aziridine [BF3·OEt2 complex] SN1_Path Sₙ1-like Pathway (Benzylic Cation Formation) Aziridine->SN1_Path Attack at C2 (favored electronically) SN2_Path Sₙ2 Pathway (Steric Hindrance Control) Aziridine->SN2_Path Attack at C3 (favored sterically) Product_3_Aryl Desired Product: This compound SN1_Path->Product_3_Aryl Product_2_Aryl Side Product: 2-(4-Methoxyphenyl)thiomorpholine SN2_Path->Product_2_Aryl

Figure 3: Competing pathways in aziridine ring-opening.

  • Cause 2: Over-alkylation: If the reaction is run for too long or at too high a temperature after the initial ring formation, the nitrogen of the product thiomorpholine can act as a nucleophile and react with any remaining activated aziridine, leading to oligomeric byproducts.

    • Solution: Monitor the reaction closely by TLC or LC-MS. Once the starting aziridine is consumed, quench the reaction promptly. Do not let it stir unnecessarily for extended periods.

Problem: Purification Difficulties

Q: I'm struggling to isolate my pure product. It streaks on silica gel columns and the yield after purification is very low.

A: The basic nitrogen atom in the thiomorpholine ring can interact strongly with the acidic silica gel, leading to poor chromatographic performance and product loss.

  • Solution 1: Neutralize the Silica Gel: Pre-treat your silica gel by slurrying it in the eluent system containing 1-2% of a volatile amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA). This deactivates the acidic sites on the silica surface, allowing for much cleaner elution of the basic product.[5]

  • Solution 2: Switch to a Different Stationary Phase: Basic alumina is an excellent alternative to silica gel for purifying basic compounds.

  • Solution 3: Salt Formation and Extraction: Before chromatography, you can perform an acid-base extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The basic product will move into the aqueous layer as its hydrochloride salt, while non-basic impurities remain in the organic layer. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract the pure product back into an organic solvent.[8]

Section 4: Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure based on established methods for aziridine ring-opening and should be optimized for your specific setup.[3]

Materials:

  • 2-(4-Methoxyphenyl)aziridine (1.0 eq)

  • 2-Aminoethanethiol hydrochloride (cysteamine HCl) (1.1 eq)

  • Boron trifluoride etherate (BF₃·OEt₂) (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Toluene

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and an Argon inlet, add 2-(4-Methoxyphenyl)aziridine (1.0 eq) and 2-aminoethanethiol hydrochloride (1.1 eq).

  • Add anhydrous toluene to create a 0.2 M solution with respect to the aziridine.

  • Begin stirring and cool the flask to 0 °C using an ice-water bath.

  • Slowly add DIPEA (2.5 eq) to the suspension. The first equivalent will neutralize the cysteamine HCl salt.

  • After 10 minutes, add BF₃·OEt₂ (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by TLC (Eluent: 7:3 Hexane/Ethyl Acetate with 1% Et₃N) or LC-MS. The reaction is complete upon full consumption of the starting aziridine.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 20 minutes.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of toluene).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel pre-treated with 1% Et₃N, using a gradient eluent of hexane and ethyl acetate.

References

Technical Support Center: Overcoming Challenges in the Purification of 3-(4-Methoxyphenyl)thiomorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(4-Methoxyphenyl)thiomorpholine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating this versatile compound.[1] As a key intermediate in the synthesis of various pharmaceuticals, its purity is paramount.[1] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles to ensure the integrity and reproducibility of your work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: Impurities can originate from starting materials, side reactions, or degradation. Common impurities may include unreacted starting materials such as 4-methoxyaniline or related precursors, by-products from the specific synthetic route employed, and potential oxidation of the sulfur atom to the corresponding sulfoxide or sulfone, especially under harsh purification conditions.

Q2: My overall yield is significantly low after purification. What are the likely causes?

A2: Low yields often stem from several factors during purification.[2] The basic nature of the thiomorpholine nitrogen can lead to strong adsorption on acidic silica gel, resulting in product loss.[2] Additionally, the compound might be partially soluble in aqueous layers during work-up, or it could degrade if exposed to overly acidic or basic conditions or high temperatures.[2]

Q3: What are the recommended general purification strategies for this compound?

A3: A multi-step approach is often most effective. The primary methods include:

  • Modified Column Chromatography: Using silica gel with a basified eluent (e.g., containing 0.1-1% triethylamine) to prevent peak tailing and product loss.[2] Alumina (neutral or basic) can also be a suitable alternative stationary phase.[2]

  • Recrystallization: An excellent technique for final polishing if the crude product is a solid.[3] This method is highly effective at removing small amounts of impurities with different solubility profiles.

  • Acid-Base Extraction: Leveraging the basicity of the thiomorpholine nitrogen, an acid wash can be used to pull the product into an aqueous layer, leaving non-basic impurities in the organic phase. The product can then be recovered by basifying the aqueous layer and re-extracting.

Q4: How can I definitively assess the purity of my final product?

A4: A combination of analytical techniques is essential for a comprehensive purity assessment.[3]

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with a mobile phase of buffered water and an organic solvent (like acetonitrile or methanol) is a standard method to quantify purity and detect non-volatile impurities.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the compound and identifying any structural isomers or impurities.[3]

  • Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm the molecular weight of the product and help identify impurities.[3]

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: Significant Product Loss and Tailing in Column Chromatography
  • Symptom: The product elutes as a broad, tailing peak, or a significant portion of the product does not elute from the silica gel column, leading to low recovery.

  • Root Cause: The basic nitrogen atom in the thiomorpholine ring interacts strongly with the acidic silanol groups on the surface of the silica gel. This strong interaction leads to poor peak shape and irreversible adsorption.

  • Solution:

    • Modify the Mobile Phase: Add a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonium hydroxide, to the eluent system (typically 0.1-1% by volume).[2] This base will compete with the product for binding to the acidic sites on the silica, allowing the product to elute more cleanly and improving peak shape and recovery.

    • Change the Stationary Phase: If modifying the eluent is insufficient, switch to a less acidic stationary phase like neutral or basic alumina.[2] Alternatively, reverse-phase chromatography on a C18 column can be effective, where the compound is eluted with a mixture of water and an organic solvent.[3]

Issue 2: The Compound "Oils Out" During Recrystallization
  • Symptom: Upon cooling the recrystallization solution, the compound separates as an oil instead of forming solid crystals.

  • Root Cause: This often happens when the boiling point of the solvent is higher than the melting point of the compound, or when the concentration of the solute is too high, leading to supersaturation at a temperature where the compound is still molten. The presence of impurities can also disrupt the crystal lattice formation.

  • Solution:

    • Optimize Solvent Choice: Select a solvent or solvent system where the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[3] Common solvents to try for thiomorpholine derivatives include ethanol, isopropanol, and ethyl acetate.[3]

    • Adjust Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling encourages the formation of well-defined crystals.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. This can provide a nucleation site for crystal growth.

    • Add a Seed Crystal: If available, add a tiny crystal of the pure compound to the cooled solution to initiate crystallization.

Issue 3: Persistent Impurity with Similar Polarity
  • Symptom: An impurity consistently co-elutes with the product during column chromatography, as confirmed by HPLC or NMR of the collected fractions.

  • Root Cause: The impurity has a polarity very similar to this compound, making chromatographic separation challenging.

  • Solution:

    • Fine-Tune Chromatography: Experiment with different solvent systems. For example, if you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol system. A shallower gradient during elution can also improve resolution.

    • Derivative Formation: Convert the crude product into a salt, such as the hydrochloride salt, by treating it with HCl.[4] Salts often have very different solubility properties and can be purified by recrystallization. After purification, the salt can be neutralized with a base to recover the pure free base form of the compound.

Visual Workflow for Troubleshooting Purification

The following diagram outlines a decision-making process for purifying this compound.

purification_troubleshooting start Crude Product chromatography Attempt Column Chromatography (Silica Gel, Hex/EtOAc) start->chromatography recrystallize Attempt Recrystallization start->recrystallize If Solid check_purity Check Purity & Recovery (TLC, HPLC) chromatography->check_purity is_pure Pure Product? Recovery > 85%? check_purity->is_pure success Purification Successful is_pure->success Yes tailing_loss Issue: Tailing or Low Recovery is_pure->tailing_loss No, Tailing impurity Issue: Persistent Impurity is_pure->impurity No, Impure add_base Add 0.5% Et3N to Eluent tailing_loss->add_base change_stationary_phase Switch to Alumina or Reverse-Phase C18 tailing_loss->change_stationary_phase add_base->chromatography change_stationary_phase->chromatography recrystallize->check_purity oiling_out Issue: Oiling Out recrystallize->oiling_out Fails change_solvent Optimize Recrystallization Solvent oiling_out->change_solvent change_solvent->recrystallize salt_formation Form HCl Salt, Recrystallize, then Neutralize impurity->salt_formation salt_formation->check_purity

Caption: A decision tree for troubleshooting the purification of this compound.

Detailed Experimental Protocols

Protocol 1: Modified Column Chromatography

This protocol is designed to mitigate issues of product loss and peak tailing on silica gel.

  • Slurry Preparation: In a beaker, add silica gel to your chosen starting eluent (e.g., 95:5 Hexane:Ethyl Acetate). Create a homogenous slurry.

  • Column Packing: Pour the slurry into your chromatography column and allow the silica to pack under gravity or with gentle pressure. Drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading: Dissolve your crude this compound in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel and dry it under vacuum to a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution:

    • Prepare your mobile phase. For example, a gradient of 5% to 30% Ethyl Acetate in Hexane.

    • Crucially, add 0.5% triethylamine (Et₃N) by volume to your mobile phase solvents.

    • Begin elution, collecting fractions and monitoring by Thin Layer Chromatography (TLC).

  • Fraction Analysis: Combine the fractions containing the pure product, and remove the solvent under reduced pressure.

Protocol 2: Purity Assessment by Reverse-Phase HPLC

This protocol provides a general method for analyzing the purity of your final product.[3]

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase analytical column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid.

    • Solvent B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program: A typical gradient might run from 10% B to 90% B over 20 minutes, followed by a re-equilibration step.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of your sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and integrate the peak areas to determine the percentage purity.

Data Summary Tables

Table 1: Potential Impurities and Their Origin

Impurity TypePotential SourceRecommended Removal Method
Unreacted Starting MaterialsIncomplete reactionColumn Chromatography
N-Oxide/S-Oxide DerivativesOxidation during reaction or workupColumn Chromatography
Positional IsomersNon-selective synthesisRecrystallization or Preparative HPLC
Solvent AdductsReaction with solvent (e.g., DMF)Recrystallization, Aqueous Wash

Table 2: Recommended Solvent Systems

TechniqueSolvent SystemNotes
Column Chromatography Hexane/Ethyl Acetate + 0.5% Et₃NGood for moderately polar compounds. The base is crucial.
Dichloromethane/Methanol + 0.5% Et₃NFor more polar impurities. Start with a low percentage of methanol.
Recrystallization Isopropanol/WaterDissolve in hot isopropanol, add water dropwise until cloudy, then cool.
Ethyl Acetate/HexaneDissolve in hot ethyl acetate, add hexane until cloudy, then cool.

General Purification Workflow

This diagram illustrates a standard workflow for moving from a crude reaction mixture to a pure, characterized product.

general_workflow crude Crude Reaction Mixture workup Aqueous Workup (e.g., NaHCO3 wash) crude->workup extraction Solvent Extraction & Drying (e.g., EtOAc & Na2SO4) workup->extraction concentrate Concentrate in Vacuo extraction->concentrate primary_purification Primary Purification (Modified Column Chromatography) concentrate->primary_purification purity_check1 Purity Check 1 (TLC / ¹H NMR) primary_purification->purity_check1 is_pure Is Purity >95%? purity_check1->is_pure secondary_purification Secondary Purification (Recrystallization or Prep-HPLC) is_pure->secondary_purification No purity_check2 Final Purity & Identity Confirmation (HPLC, NMR, MS) is_pure->purity_check2 Yes secondary_purification->purity_check2 final_product Pure this compound purity_check2->final_product

Caption: A standard workflow for the purification and characterization of the target compound.

References

Technical Support Center: Optimization of Reaction Conditions for N-Arylation of Thiomorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the N-arylation of thiomorpholine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this crucial transformation. The N-arylation of thiomorpholine, a key reaction in the synthesis of many pharmaceutical compounds, can present unique challenges. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these obstacles and achieve optimal results.

I. Understanding the Challenge: The Nuances of N-Arylating Thiomorpholine

The N-arylation of secondary cyclic amines like thiomorpholine is a cornerstone of modern synthetic chemistry, largely propelled by the advent of palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination.[1] This reaction allows for the formation of a carbon-nitrogen bond between the thiomorpholine nitrogen and an aryl group, a common motif in biologically active molecules.[1]

However, the sulfur atom in the thiomorpholine ring can introduce complexities not typically encountered with its oxygen analog, morpholine. Potential catalyst poisoning by the sulfur atom and the specific electronic and steric properties of thiomorpholine necessitate careful optimization of reaction conditions. This guide will walk you through a logical, step-by-step approach to refining your N-arylation protocol.

II. Troubleshooting Guide: A-Q&A Approach to Common Experimental Issues

This section is structured to directly address specific problems you might encounter in the lab. Each issue is followed by a series of questions to help you diagnose the root cause and provides actionable solutions.

Issue 1: Low or No Product Yield

You've run your N-arylation of thiomorpholine and the TLC or LC-MS analysis shows a significant amount of unreacted starting materials and minimal desired product.

Question: Have you verified the quality of your starting materials and reagents?

  • Potential Cause: Impurities in the thiomorpholine, aryl halide, or solvent can inhibit the catalyst or lead to side reactions.[2] The base is also a critical component; ensure it is fresh and anhydrous, as moisture can deactivate both the base and the catalyst.

  • Suggested Solution:

    • Purify the thiomorpholine and aryl halide by distillation or recrystallization if necessary.

    • Use freshly opened or properly stored anhydrous solvents. Degassing the solvent by sparging with an inert gas like argon or nitrogen is highly recommended to remove dissolved oxygen, which can oxidize the palladium catalyst.[3]

    • Use a fresh, high-purity base. If using sodium tert-butoxide, which is hygroscopic, handle it in a glovebox.

Question: Is your catalyst system (palladium precursor and ligand) appropriate and active?

  • Potential Cause: The choice of palladium source and, more critically, the phosphine ligand is paramount for a successful Buchwald-Hartwig amination.[1] The catalyst may be deactivated or may not be suitable for the specific substrates you are using. Sterically hindered ligands are often required to promote the reductive elimination step and prevent the formation of undesired side products.[1]

  • Suggested Solution:

    • Catalyst Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are common choices, consider using pre-formed palladium-ligand complexes (precatalysts) which can be more active and air-stable.[4]

    • Ligand Selection: For N-arylation of secondary amines, bulky, electron-rich phosphine ligands are often the most effective. Consider screening ligands such as XPhos, RuPhos, or BrettPhos.[3][4] The choice of ligand can be substrate-dependent, so a small-scale screen of different ligands can be highly beneficial.

    • Catalyst Loading: While typical catalyst loadings are in the range of 1-5 mol%, if you are experiencing low conversion, a modest increase in catalyst loading might be beneficial. However, this should be a last resort after optimizing other parameters.

Question: Are your reaction temperature and time optimized?

  • Potential Cause: The reaction may be too slow at the current temperature, or it may not have been allowed to run for a sufficient amount of time. Conversely, excessively high temperatures can lead to decomposition of the starting materials, product, or catalyst.[2]

  • Suggested Solution:

    • Monitor the reaction progress by TLC or LC-MS at regular intervals.

    • If the reaction is sluggish, consider increasing the temperature in increments of 10-20 °C. Common solvents for Buchwald-Hartwig reactions include toluene, dioxane, and DMF, and the optimal temperature will depend on the solvent's boiling point.[3][5]

    • Ensure the reaction is running for an adequate amount of time. Some reactions may require overnight stirring to reach completion.

Issue 2: Formation of Significant Side Products

Your reaction is proceeding, but you are observing the formation of one or more significant side products, complicating purification and reducing the yield of your desired N-aryl thiomorpholine.

Question: What is the nature of the side products?

  • Potential Cause & Suggested Solution:

    • Hydrodehalogenation of the Aryl Halide: This occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom. This is often promoted by moisture or protic impurities. Ensure all reagents and solvents are anhydrous.

    • Homocoupling of the Aryl Halide (Biaryl Formation): This can be a competing pathway, especially at high temperatures or with certain catalyst systems. Optimizing the ligand and lowering the reaction temperature may help to suppress this side reaction.

    • Oxidation of Thiomorpholine: The sulfur atom in thiomorpholine can be oxidized to the corresponding sulfoxide or sulfone. While this is less common under the typically anaerobic conditions of a Buchwald-Hartwig reaction, it is a possibility. Ensuring a truly inert atmosphere is crucial.

Issue 3: Difficulty in Product Purification

You have successfully formed the desired N-aryl thiomorpholine, but are struggling to isolate it in a pure form.

Question: Are you experiencing peak tailing during column chromatography?

  • Potential Cause: The basic nitrogen atom of the N-aryl thiomorpholine can interact strongly with the acidic silica gel, leading to broad peaks and poor separation.[2]

  • Suggested Solution:

    • Add a small amount of a basic modifier to your eluent. Typically, 0.1-1% triethylamine or a few drops of aqueous ammonia can significantly improve the peak shape and separation.[2]

Question: Is your product highly water-soluble?

  • Potential Cause: Some N-aryl thiomorpholine derivatives may have significant water solubility, making extraction from aqueous workup solutions inefficient.

  • Suggested Solution:

    • Perform multiple extractions with your organic solvent.

    • If the product remains in the aqueous layer, consider using a continuous liquid-liquid extractor for more efficient extraction.

    • Alternatively, an acid-base extraction can be employed. The crude product can be dissolved in an organic solvent and washed with a dilute acidic solution to extract the basic product into the aqueous phase. The aqueous layer can then be basified, and the pure product re-extracted into an organic solvent.[2]

III. Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose catalyst system for the N-arylation of thiomorpholine?

A1: While there is no single "best" system for all substrates, a common and effective starting point is a combination of a palladium(0) or palladium(II) precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand such as XPhos or RuPhos. A strong, non-nucleophilic base like sodium tert-butoxide or LHMDS is typically used.

Q2: Can I use aryl chlorides for the N-arylation of thiomorpholine?

A2: Yes, but aryl chlorides are generally less reactive than aryl bromides or iodides. To effectively couple aryl chlorides, more electron-rich and sterically hindered ligands, such as the Buchwald-type biarylphosphine ligands (e.g., XPhos), are often necessary.[3] The reaction conditions may also need to be more forcing (higher temperature, longer reaction time).

Q3: Is it necessary to perform the reaction under an inert atmosphere?

A3: Yes, it is highly recommended. The palladium(0) active catalyst is sensitive to oxygen and can be deactivated through oxidation.[5] Performing the reaction under a nitrogen or argon atmosphere will ensure the longevity and activity of your catalyst, leading to more consistent and higher yields.

Q4: How can I monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is a quick and convenient method for monitoring the disappearance of starting materials and the appearance of the product. For more quantitative and detailed analysis, high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are recommended.[5]

IV. Detailed Experimental Protocols

General Procedure for Palladium-Catalyzed N-Arylation of Thiomorpholine

This protocol provides a robust starting point for the N-arylation of thiomorpholine with an aryl bromide. Optimization of the ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • Aryl bromide (1.0 equiv)

  • Thiomorpholine (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 equiv)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser and magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precursor, phosphine ligand, and base.

  • Reagent Addition: Add the aryl bromide and the anhydrous solvent. Stir the mixture for a few minutes to ensure homogeneity.

  • Amine Addition: Add the thiomorpholine to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel. As mentioned in the troubleshooting section, it may be beneficial to add 0.1-1% triethylamine to the eluent to prevent peak tailing.

Data Presentation: Screening of Reaction Parameters

Systematic screening of reaction parameters is key to optimization. Below is a template for how to structure your data for easy comparison.

EntryLigand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)
1XPhos (4)NaOtBu (1.4)Toluene10012e.g., 85
2RuPhos (4)NaOtBu (1.4)Toluene10012e.g., 78
3XPhos (4)LHMDS (1.4)Toluene10012e.g., 82
4XPhos (4)NaOtBu (1.4)Dioxane10012e.g., 90

This table is a template. The actual data will be generated from your experimental results.

V. Visualizing the Process: Diagrams and Workflows

The Catalytic Cycle of Buchwald-Hartwig Amination

A fundamental understanding of the reaction mechanism can aid in troubleshooting and optimization.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Aryl-Pd(II)-X(L) Aryl-Pd(II)-X(L) Oxidative Addition->Aryl-Pd(II)-X(L) Ligand Exchange/Amine Coordination Ligand Exchange/Amine Coordination Aryl-Pd(II)-X(L)->Ligand Exchange/Amine Coordination Thiomorpholine Aryl-Pd(II)-Amine(L) Aryl-Pd(II)-Amine(L) Ligand Exchange/Amine Coordination->Aryl-Pd(II)-Amine(L) Deprotonation Deprotonation Aryl-Pd(II)-Amine(L)->Deprotonation Base Aryl-Pd(II)-Amido(L) Aryl-Pd(II)-Amido(L) Deprotonation->Aryl-Pd(II)-Amido(L) Reductive Elimination Reductive Elimination Aryl-Pd(II)-Amido(L)->Reductive Elimination Reductive Elimination->Pd(0)L Product (N-Aryl Thiomorpholine)

Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation.

Troubleshooting Workflow for Low Yield

A logical workflow can streamline the process of identifying and resolving issues with your reaction.

Troubleshooting_Workflow start Low Yield of N-Aryl Thiomorpholine check_reagents Verify Purity of Starting Materials & Reagents start->check_reagents purify Purify/Use Fresh Reagents check_reagents->purify Impure check_catalyst Evaluate Catalyst System (Pd Source/Ligand) check_reagents->check_catalyst Pure purify->check_catalyst screen_ligands Screen Different Ligands (e.g., XPhos, RuPhos) check_catalyst->screen_ligands Ineffective check_conditions Assess Reaction Conditions (Temp/Time) check_catalyst->check_conditions Effective screen_ligands->check_conditions optimize_temp Optimize Temperature and Reaction Time check_conditions->optimize_temp Suboptimal success Improved Yield check_conditions->success Optimal optimize_temp->success

Caption: A decision tree for troubleshooting low reaction yields.

VI. References

  • Benchchem. (n.d.). Optimizing reaction conditions for 3-(1,3-thiazol-2-yl)thiomorpholine synthesis. Retrieved from 5

  • Benchchem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Substituted Thiomorpholines. Retrieved from 2

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from --INVALID-LINK--

  • TCI Chemicals. (n.d.). TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. Retrieved from --INVALID-LINK--

  • Gildner, P. G., DeAngelis, A., & Colacot, T. J. (2016). Palladium-Catalyzed N-Arylation of Cyclopropylamines. Organic Letters, 18(6), 1442–1445. --INVALID-LINK--

References

Thiomorpholine Synthesis Technical Support Center: Minimizing Byproduct Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for thiomorpholine synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of thiomorpholine synthesis and minimize the formation of unwanted byproducts. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols based on established scientific principles and extensive laboratory experience.

I. Troubleshooting Guide: Common Byproduct-Related Issues

This guide addresses prevalent challenges encountered during thiomorpholine synthesis, focusing on the identification of root causes and the implementation of effective solutions to enhance reaction selectivity and product purity.

Question: My reaction is yielding a significant amount of polymeric or tar-like substances. What are the likely causes, and how can I mitigate this?

Answer: The formation of polymeric or tar-like byproducts is a frequent issue in thiomorpholine synthesis, often stemming from the high reactivity of intermediates and suboptimal reaction conditions.

Causality-Based Explanation:

  • High Reactant Concentration: Concentrated reaction mixtures can accelerate intermolecular side reactions, leading to polymerization, particularly with highly reactive intermediates.[1]

  • Elevated Temperatures: Excessive heat can promote undesired side reactions and the decomposition of both reactants and the desired product.[1]

  • Presence of Impurities: Impurities in starting materials or solvents can act as initiators for polymerization.[1]

Troubleshooting Protocol:

  • Optimize Reactant Concentration: Systematically decrease the concentration of your reactants. A lower concentration can disfavor intermolecular side reactions that lead to polymer formation.[1]

  • Control Reaction Temperature: Maintain a consistent and optimal temperature. For exothermic reactions, ensure efficient cooling to prevent temperature spikes. Consider running the reaction at a lower temperature for a longer duration.[1][2][3]

  • Ensure Reagent Purity: Utilize high-purity starting materials and solvents. Purification of reagents before use can significantly reduce byproduct formation.[1][2]

  • Slow Addition of Reagents: Instead of combining all reactants at once, consider the slow, dropwise addition of one or more components. This can help maintain a low concentration of reactive intermediates and control the reaction rate.[1]

Question: I am observing multiple, difficult-to-separate byproducts. How can I improve the selectivity of my reaction?

Answer: Poor selectivity in multi-component reactions is a significant challenge. Optimizing various reaction parameters is crucial to favor the desired reaction pathway.[1]

Causality-Based Explanation:

  • Suboptimal Solvent Choice: The solvent plays a critical role in influencing the reaction pathway and the stability of intermediates.[1]

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to the formation of various side products.[1][3]

  • Inefficient Mixing: In heterogeneous reactions, poor mixing can result in localized high concentrations of reactants, promoting side reactions.[1]

  • Inappropriate Catalyst or Base: The choice and amount of catalyst or base can dramatically affect the selectivity of the reaction.[1]

Troubleshooting Protocol:

  • Solvent Screening: Experiment with a range of solvents with different polarities and properties. The choice of solvent can influence reaction rates and selectivity.[1]

  • Adjust Stoichiometry: Carefully control the stoichiometry of the reactants. A systematic variation of the reactant ratios can help identify the optimal conditions for the desired product.[1][4]

  • Improve Mixing: Ensure efficient stirring or agitation, especially for heterogeneous reaction mixtures.[1]

  • Catalyst/Base Optimization: If the reaction is catalyzed, screen different catalysts and optimize the catalyst loading. Similarly, if a base is used, screen different bases and their equivalents.[1][3] For example, in the cyclization of 2-(2-chloroethylthio)ethylamine hydrochloride, bases like triethylamine (Et3N), DIPEA, or DBU have proven effective.[2] However, Et3N may cause precipitation in some systems, making DIPEA a better choice for continuous flow processes.[5][6]

Question: My desired thiomorpholine product appears to be degrading during workup or purification. What steps can I take to minimize this?

Answer: Product degradation during post-reaction processing is a common issue, particularly with sensitive heterocyclic compounds like thiomorpholine.

Causality-Based Explanation:

  • Harsh pH Conditions: Thiomorpholines can be sensitive to strongly acidic or basic conditions during aqueous workup.[1]

  • Elevated Temperatures during Purification: Prolonged exposure to high temperatures during distillation or chromatography can lead to decomposition.[1]

  • Oxidation: The sulfur atom in the thiomorpholine ring is susceptible to oxidation, especially in the presence of air and certain reagents, which can lead to the formation of thiomorpholine-1-oxide or thiomorpholine-1,1-dioxide.[1][7][8]

Troubleshooting Protocol:

  • Milder Workup Procedures: Use milder acidic or basic solutions for extraction and washing. Consider using a buffered aqueous solution to maintain a stable pH.[1]

  • Optimize Purification Method:

    • Distillation: If using distillation, perform it under reduced pressure to lower the boiling point and minimize thermal degradation.[1]

    • Chromatography: Use a suitable stationary phase and eluent system for column chromatography. To prevent tailing on silica gel due to the basic nature of thiomorpholine, a small amount of a basic modifier like triethylamine can be added to the eluent.[4] Avoid prolonged exposure of the product to the silica gel.[1]

    • Crystallization: If the product is a solid, crystallization is often a milder purification method.[1]

II. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to thiomorpholine and their associated byproducts?

A1: Several synthetic routes to thiomorpholine are commonly employed, each with its own potential for byproduct formation.[5][6]

  • From Diethanolamine: This involves converting diethanolamine to an amino-mustard species, followed by cyclization with a sulfur source like sodium sulfide.[5][6] Potential byproducts can arise from incomplete reaction or side reactions of the reactive mustard intermediate.

  • From 2-Mercaptoethanol and Aziridine: This method can be time-consuming (up to 54 hours) and may lead to the formation of various side products if reaction conditions are not carefully controlled.[2][5][6]

  • Photochemical Thiol-Ene Reaction: A modern approach involves the reaction of cysteamine hydrochloride with vinyl chloride, followed by base-mediated cyclization.[5][6][9] While highly efficient, potential byproducts can include 2-methyl-1,3-thiazolidine if cysteamine free base is used instead of the hydrochloride salt.[3][5]

Q2: How can I effectively remove unreacted starting materials from my final product?

A2: The method for removing unreacted starting materials depends on their physical properties relative to the thiomorpholine product.[1]

  • Extraction: Liquid-liquid extraction can be effective if the starting materials have different solubility profiles than the product.[1]

  • Chromatography: Flash column chromatography is a standard method for separating compounds with different polarities.[1]

  • Distillation: Fractional distillation under reduced pressure is suitable if there is a significant difference in boiling points.[1]

  • Crystallization: If your product is a solid, recrystallization can be a highly effective purification technique.[1]

Q3: What analytical techniques are best for identifying byproducts in my reaction mixture?

A3: A combination of analytical techniques is often the most effective approach for identifying and characterizing byproducts.[1]

  • Thin-Layer Chromatography (TLC): A quick and simple method to visualize the number of components in a reaction mixture.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of the different components, aiding in their identification.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the detailed structure of both the desired product and any significant byproducts.[1]

Q4: Are there more environmentally friendly ("green") approaches to thiomorpholine synthesis?

A4: Yes, optimizing reaction conditions to improve atom economy and reduce waste is a key aspect of green chemistry. This includes using catalytic instead of stoichiometric reagents, choosing greener solvents, and minimizing energy consumption by running reactions at lower temperatures.[1] Continuous flow synthesis is also being explored as a safer and more efficient method, particularly for reactions involving hazardous reagents like vinyl chloride.[1][5][6][10]

III. Data Summary & Experimental Protocols

Table 1: Effect of Reaction Conditions on Byproduct Formation in a Model Thiomorpholine Synthesis
ParameterCondition ACondition BCondition CByproduct Profile
Temperature 100 °C80 °C80 °CLower temperatures generally reduce the rate of side reactions.[4]
Concentration 2 M2 M1 MLower concentrations can disfavor intermolecular side reactions.[1]
Base TriethylamineDIPEADIPEAChoice of base can impact selectivity and solubility of intermediates.[3]
Yield of Thiomorpholine ModerateHighHigh-
Major Byproduct(s) Polymeric materialDimerDimer (reduced)-
Protocol: General Procedure for Minimizing Oxidation Byproducts During Workup
  • Quench Reaction: After the reaction is complete, cool the mixture to room temperature.

  • Aqueous Wash: Perform aqueous washes with degassed, mild solutions. For example, use a buffered solution (e.g., phosphate buffer, pH 7-8) instead of strong acids or bases.

  • Extraction: Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate). Ensure the aqueous phase is sufficiently basic (pH > 13) to maximize the recovery of the free base form of thiomorpholine.[3]

  • Drying: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Solvent Removal: Remove the solvent under reduced pressure at a low temperature to minimize thermal stress on the product.

  • Purification: Proceed with purification (distillation, chromatography, or crystallization) under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.

IV. Visualizations

Reaction Pathway and Potential Byproducts

G cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_products Products & Byproducts Diethanolamine Diethanolamine Amino-mustard Amino-mustard Diethanolamine->Amino-mustard Activation Sulfur Source Sulfur Source Thiomorpholine Thiomorpholine Amino-mustard->Thiomorpholine Cyclization (Desired) Polymeric Byproducts Polymeric Byproducts Amino-mustard->Polymeric Byproducts Side Reaction (High Temp/Conc.) Oxidized Byproducts Oxidized Byproducts Thiomorpholine->Oxidized Byproducts Oxidation (Workup/Storage) G start Problem: High Byproduct Formation check_purity Step 1: Verify Purity of Starting Materials start->check_purity check_conditions Step 2: Analyze Reaction Conditions check_purity->check_conditions If pure optimize_temp Lower Temperature check_conditions->optimize_temp Temperature Issue? optimize_conc Decrease Concentration check_conditions->optimize_conc Concentration Issue? optimize_reagents Step 3: Optimize Reagents optimize_temp->optimize_reagents optimize_conc->optimize_reagents screen_solvents Screen Solvents optimize_reagents->screen_solvents screen_base Screen Base/Catalyst optimize_reagents->screen_base end Resolution: Improved Selectivity screen_solvents->end screen_base->end

References

Technical Support Center: Addressing Solubility Issues of 3-(4-Methoxyphenyl)thiomorpholine for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 3-(4-Methoxyphenyl)thiomorpholine in in vitro assays. This document provides a comprehensive framework for understanding, diagnosing, and overcoming these issues to ensure reliable and reproducible experimental outcomes.

Introduction: The Solubility Hurdle in Preclinical Research

In the realm of drug discovery, the journey from a promising compound to a viable therapeutic is often fraught with challenges. One of the most common, yet critical, hurdles is the poor aqueous solubility of new chemical entities. This compound, a compound of interest in pharmaceutical development, is no exception. While the thiomorpholine scaffold itself is water-miscible, the addition of a lipophilic 4-methoxyphenyl group can significantly decrease its solubility in the aqueous buffers essential for most in vitro biological assays.[1]

Consequences of poor solubility are far-reaching, leading to:

  • Underestimation of biological activity: If the compound precipitates out of solution, the actual concentration exposed to the target is lower than intended.[1]

  • Inaccurate Structure-Activity Relationships (SAR): Misleading data can derail medicinal chemistry efforts.

  • Assay artifacts and poor reproducibility: Compound precipitation can interfere with assay signals and lead to inconsistent results.

This guide provides a systematic approach to addressing these challenges head-on.

Understanding the Molecule: Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is key to predicting and troubleshooting its solubility.

PropertyValue/PredictionImplication for Solubility
Molecular Formula C₁₁H₁₅NOS-
Molecular Weight 209.31 g/mol Moderate molecular weight, less likely to be a primary driver of insolubility.
Structure Contains a thiomorpholine ring and a 4-methoxyphenyl group.The thiomorpholine ring is polar, but the methoxyphenyl group is largely nonpolar, increasing the overall lipophilicity.
Predicted XlogP 1.7This value suggests a moderate lipophilicity, indicating that while it may have some aqueous solubility, it will likely be more soluble in organic solvents.[2] A positive logP value signifies a higher affinity for a lipid-like environment over an aqueous one.[3]
Ionizability The thiomorpholine nitrogen is basic.The compound's solubility will likely be pH-dependent. Protonation of the nitrogen at acidic pH can increase aqueous solubility.

The principle of "like dissolves like" is a useful starting point. Given its structure, this compound is expected to be more soluble in polar aprotic and some polar protic organic solvents than in water.[4]

Frequently Asked Questions (FAQs)

Here are some common questions encountered when working with this compound and other poorly soluble compounds.

Q1: I dissolved my this compound in DMSO to make a stock solution, but it precipitated when I diluted it into my aqueous assay buffer. Why?

A1: This is a classic case of antisolvent precipitation.[1] Dimethyl sulfoxide (DMSO) is a powerful organic solvent that can dissolve a high concentration of your compound.[5] However, when this concentrated DMSO stock is introduced into an aqueous buffer, the solvent environment changes drastically. Water acts as an "antisolvent" for your lipophilic compound, causing it to crash out of the now predominantly aqueous solution.

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A2: The tolerance of cell lines to DMSO varies. Generally, a final concentration of 0.1% to 0.5% (v/v) DMSO is considered safe for most cell-based assays, though some robust cell lines may tolerate up to 1%. It is crucial to determine the specific tolerance of your cell line, as DMSO can induce cellular stress, differentiation, or toxicity at higher concentrations. Always include a vehicle control (assay buffer with the same final DMSO concentration as your test samples) in your experiments.

Q3: Can I just sonicate my sample to get the compound back into solution in the assay plate?

A3: While sonication can temporarily redisperse precipitated particles, it does not address the fundamental issue of low thermodynamic solubility. The compound is likely to precipitate again over the course of your assay, especially during longer incubation periods. This can lead to inconsistent and unreliable results. A better approach is to optimize the formulation to achieve a stable solution.

Q4: My compound seems to be unstable in the assay buffer over time. Could this be related to solubility?

A4: Yes, solubility and stability are often linked. A compound in a supersaturated state is thermodynamically unstable and can precipitate over time.[1] Additionally, the compound might be chemically unstable in the aqueous environment at the assay's temperature and pH. It is advisable to assess the chemical stability of your compound under the specific assay conditions, for instance, by using HPLC analysis at different time points.[1]

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

This section provides a systematic workflow for addressing the solubility of this compound.

Step 1: Systematic Solvent Selection for Stock Solutions

The first step is to identify a suitable organic solvent for preparing a high-concentration stock solution.

Protocol for Preliminary Solvent Screening:

  • Preparation: Weigh out a small, precise amount of this compound (e.g., 1 mg) into several clear vials.

  • Solvent Addition: To each vial, add a small, measured volume (e.g., 100 µL) of a single test solvent.

  • Solubilization Efforts:

    • Vortex the vial vigorously for 1-2 minutes at room temperature.

    • If not dissolved, sonicate in a water bath for 5-10 minutes.

    • If still not dissolved, gently warm the solution to 37°C for up to 60 minutes.[6]

  • Observation: Visually inspect for complete dissolution (a clear solution with no visible particles).

  • Documentation: Record the solubility in terms of mg/mL.

Recommended Solvents for Screening (from less polar to more polar):

SolventRelative Polarity[7]Notes
Ethanol0.654A common, less toxic alternative to DMSO for some applications.
Acetone0.355Useful for some compounds, but its volatility can be a concern.
Dimethyl Sulfoxide (DMSO)0.444A very strong and widely used solvent for stock solutions.[5]
N,N-Dimethylformamide (DMF)0.386Another strong polar aprotic solvent.

Decision Workflow for Stock Solvent Selection:

Caption: Workflow for selecting a stock solution solvent.

Step 2: Optimizing Dilution into Aqueous Assay Buffer

Once you have a concentrated stock solution, the next challenge is to dilute it into your aqueous assay buffer without precipitation.

Kinetic Solubility Assessment Protocol:

This assay helps determine the apparent solubility of your compound when rapidly diluted from a DMSO stock.

  • Prepare Compound Plate: In a 96-well plate, prepare a serial dilution of your this compound stock solution in 100% DMSO.

  • Prepare Assay Buffer Plate: In a separate 96-well plate, add your aqueous assay buffer.

  • Dilution: Transfer a small volume (e.g., 1-2 µL) from the compound plate to the assay buffer plate. This will create a final DMSO concentration in a range that is acceptable for your assay.

  • Incubation and Observation: Incubate the plate under your assay conditions (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).

  • Readout: Measure the turbidity of each well using a plate reader capable of detecting light scattering (nephelometry) at a wavelength where the compound does not absorb (e.g., 620 nm). The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Step 3: Formulation Strategies to Enhance Aqueous Solubility

If the kinetic solubility of this compound is below your desired assay concentration, consider these formulation strategies.

A. pH Modification

Since this compound contains a basic nitrogen atom, its solubility can be increased by lowering the pH of the assay buffer.

Protocol for pH-Dependent Solubility:

  • Prepare a series of your assay buffer at different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).

  • Perform the Kinetic Solubility Assessment (as described in Step 2) in each of these buffers.

  • Determine the pH at which the solubility is maximized.

  • Important: Ensure that the optimal pH for solubility is also compatible with your biological assay system (e.g., enzyme activity, cell viability).

B. Use of Co-solvents

While the final concentration of the primary stock solvent (like DMSO) should be kept low, other water-miscible co-solvents can be included in the assay buffer to increase the solubility of your compound.

Commonly Used Co-solvents:

Co-solventTypical Final ConcentrationConsiderations
Ethanol1-5%Can be toxic to some cells at higher concentrations.
Propylene Glycol1-10%Generally well-tolerated.
Polyethylene Glycol (PEG) 300/4001-10%Can be viscous at higher concentrations.

Protocol for Co-solvent Screening:

  • Prepare your aqueous assay buffer containing different concentrations of the co-solvents listed above.

  • Repeat the Kinetic Solubility Assessment in these co-solvent-containing buffers.

  • Identify the co-solvent and concentration that provides the best solubility enhancement.

  • Crucially, run a vehicle control with the chosen co-solvent concentration to ensure it does not affect your assay's performance.

C. Use of Excipients: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior. They can encapsulate poorly soluble molecules, forming inclusion complexes that have increased apparent aqueous solubility.[1]

Types of Cyclodextrins:

  • β-Cyclodextrin (β-CD): Limited aqueous solubility itself.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD): Chemically modified cyclodextrins with much higher aqueous solubility and lower toxicity, making them more suitable for in vitro assays.

Protocol for Using Cyclodextrins:

  • Prepare your assay buffer containing various concentrations of HP-β-CD or SBE-β-CD (e.g., 1-10 mM).

  • Perform the Kinetic Solubility Assessment in these cyclodextrin-containing buffers.

  • Determine the optimal concentration of cyclodextrin for solubilizing your compound.

  • As with co-solvents, validate that the chosen cyclodextrin concentration does not interfere with your assay.

Troubleshooting Logic Flowchart:

G start Start: Compound precipitates in assay buffer check_dmso Is final DMSO concentration < 0.5%? start->check_dmso reduce_dmso Reduce DMSO concentration check_dmso->reduce_dmso No ph_optimization Try pH Optimization (if ionizable) check_dmso->ph_optimization Yes is_ph_effective Solubility improved and assay compatible? ph_optimization->is_ph_effective use_ph_buffer Use optimized pH buffer is_ph_effective->use_ph_buffer Yes cosolvent_screen Screen Co-solvents (Ethanol, PEG) is_ph_effective->cosolvent_screen No is_cosolvent_effective Solubility improved and assay compatible? cosolvent_screen->is_cosolvent_effective use_cosolvent_buffer Use buffer with co-solvent is_cosolvent_effective->use_cosolvent_buffer Yes cyclodextrin_screen Screen Cyclodextrins (HP-β-CD) is_cosolvent_effective->cyclodextrin_screen No is_cyclo_effective Solubility improved and assay compatible? cyclodextrin_screen->is_cyclo_effective use_cyclo_buffer Use buffer with cyclodextrin is_cyclo_effective->use_cyclo_buffer Yes consult Consult with formulation specialist is_cyclo_effective->consult No

Caption: Decision tree for troubleshooting solubility in aqueous buffers.

Conclusion: A Pathway to Reliable Data

Addressing the solubility of this compound is not a one-size-fits-all problem. A systematic and empirical approach is required. By understanding the physicochemical properties of the molecule and methodically exploring the formulation strategies outlined in this guide, researchers can overcome solubility-related obstacles. This ensures that the in vitro data generated is a true reflection of the compound's biological activity, paving the way for successful downstream drug development.

References

Refinement of analytical methods for detecting impurities in 3-(4-Methoxyphenyl)thiomorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 3-(4-Methoxyphenyl)thiomorpholine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the challenges encountered during the analysis of this compound and its related impurities.

Troubleshooting Guide: Navigating Common Analytical Hurdles

This section addresses specific issues you may encounter during the chromatographic analysis of this compound, providing potential causes and actionable solutions.

Issue 1: Tailing Peak Shape for the Main Analyte

Question: My chromatogram for this compound shows a significant tailing peak. What is the cause, and how can I improve the peak symmetry?

Answer:

Peak tailing is a common issue when analyzing basic compounds like this compound, which contains a secondary amine in the thiomorpholine ring.[1][2] The primary cause is often the interaction of the basic analyte with acidic silanol groups on the surface of silica-based reversed-phase HPLC columns.[1][2]

Causality and Resolution:

  • Secondary Interactions: At typical mobile phase pH values, residual silanol groups on the column packing can be deprotonated and carry a negative charge, leading to strong, undesirable ionic interactions with the protonated basic analyte. This results in a portion of the analyte being retained longer, causing the peak to tail.[1]

  • Column Choice: The type and quality of the HPLC column are critical. Older columns or those not specifically designed for basic compounds are more prone to showing peak tailing due to a higher concentration of accessible silanol groups.

  • Mobile Phase pH: The pH of the mobile phase plays a crucial role. Operating at a low pH (around 2-3) ensures that the silanol groups are protonated and less likely to interact with the analyte.[2] Conversely, working at a high pH (around 8-10) can deprotonate the basic analyte, reducing ionic interactions, though this requires a pH-stable column.[3]

  • Mobile Phase Additives: The addition of a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites on the stationary phase, thereby reducing their interaction with the analyte.[4] However, modern, high-purity silica columns often alleviate the need for such additives.[4]

Troubleshooting Steps:

  • Lower the Mobile Phase pH: Adjust the pH of your aqueous mobile phase to between 2.5 and 3.5 using an appropriate acid like formic acid or phosphoric acid.

  • Use a Base-Deactivated Column: Switch to a column specifically designed for the analysis of basic compounds. These columns often have a lower silanol activity or are end-capped to minimize these secondary interactions.[3]

  • Optimize Mobile Phase Composition: Ensure your sample is dissolved in a solvent that is of equal or lesser strength than your initial mobile phase conditions to avoid peak distortion.[3]

  • Reduce Sample Load: Injecting too much sample can lead to mass overload and peak tailing. Try diluting your sample and re-injecting.[5]

Issue 2: Poor Resolution Between the Main Peak and a Closely Eluting Impurity

Question: I am observing a small peak that is not well-separated from the main this compound peak. How can I improve the resolution?

Answer:

Achieving adequate resolution between a parent compound and its closely related impurities is a common challenge in pharmaceutical analysis.[6][7] The solution often lies in systematically optimizing the chromatographic conditions.

Causality and Resolution:

  • Insufficient Selectivity: The mobile phase and stationary phase combination may not be providing enough difference in retention for the two compounds.

  • Low Column Efficiency: An old or poorly packed column will have lower efficiency, leading to broader peaks that are more difficult to resolve.

Troubleshooting Steps:

  • Adjust Mobile Phase Strength: If the impurity is eluting very close to the main peak, a shallower gradient or a lower percentage of the organic solvent in an isocratic method can increase the retention time and potentially improve separation.

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different interactions with the stationary phase.

  • Modify Mobile Phase pH: A small change in the mobile phase pH can significantly impact the retention of ionizable compounds, potentially improving resolution.

  • Select a Different Stationary Phase: If mobile phase optimization is insufficient, a column with a different stationary phase (e.g., a phenyl or a polar-embedded phase) can provide a different selectivity and resolve the co-eluting peaks.

  • Decrease the Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.

  • Increase Column Temperature: A higher column temperature can sometimes improve peak shape and resolution, but it may also decrease retention time.

Issue 3: Appearance of Unexpected Peaks (Ghost Peaks) in the Chromatogram

Question: I am seeing extraneous peaks in my chromatograms, even in blank injections. What are these "ghost peaks" and how can I eliminate them?

Answer:

Ghost peaks are spurious peaks that can appear in a chromatogram and are not related to the injected sample. They are often a result of contamination in the HPLC system or the mobile phase.

Causality and Resolution:

  • Contaminated Mobile Phase: Impurities in the solvents or additives used to prepare the mobile phase can accumulate on the column and elute as ghost peaks, particularly during a gradient run.

  • Carryover from Previous Injections: If a previous sample was highly concentrated, it might not be completely washed out of the injector or the column, leading to carryover peaks in subsequent runs.

  • Leaching from System Components: Components of the HPLC system, such as plastic tubing or solvent filters, can sometimes leach impurities into the mobile phase.

Troubleshooting Steps:

  • Use High-Purity Solvents: Always use HPLC-grade or MS-grade solvents and fresh, high-purity additives.

  • Filter Mobile Phases: Filter all mobile phases through a 0.45 µm or 0.22 µm filter before use to remove particulate matter.

  • Implement a Thorough Needle Wash: Optimize the needle wash procedure on your autosampler to ensure the injection port is clean between injections. Use a strong solvent in the wash solution.

  • Flush the System: If contamination is suspected, flush the entire HPLC system with a strong solvent, such as isopropanol, to remove any accumulated impurities.

  • Identify the Source: To pinpoint the source of the ghost peak, run a series of blank injections, systematically removing components (e.g., run a gradient with just mobile phase A, then just mobile phase B).

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the development and execution of analytical methods for this compound.

Q1: What are the likely impurities I should be looking for in my this compound sample?

Based on common synthetic routes for similar compounds, such as the nucleophilic aromatic substitution to form 4-(4-nitrophenyl)thiomorpholine, potential impurities could include:[8]

  • Starting Materials: Unreacted thiomorpholine and the methoxy-substituted aromatic precursor.

  • By-products: Compounds formed from side reactions, such as the formation of dimers or products of over-alkylation.

  • Degradation Products: The sulfur atom in the thiomorpholine ring can be susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone.[9] Forced degradation studies under oxidative conditions can help to confirm this.[10][11]

Potential Impurity Likely Origin Notes
ThiomorpholineUnreacted Starting MaterialHighly polar, will elute early in reversed-phase HPLC.
4-Methoxy-halobenzeneUnreacted Starting MaterialThe identity depends on the specific synthesis route.
This compound-S-oxideOxidationA common degradation product for sulfur-containing compounds.
This compound-S,S-dioxideOxidationFurther oxidation product.
Positional IsomersSynthesis By-productDepending on the starting materials, ortho- or meta-isomers could be present.

Q2: What is a good starting point for developing an HPLC method for impurity analysis of this compound?

A good starting point for a reversed-phase HPLC method would be:

Parameter Recommendation Rationale
Column C18, 150 x 4.6 mm, 5 µmA standard reversed-phase column that provides good retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a low pH to minimize peak tailing of the basic analyte.[9]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 10-90% B over 20 minutesA generic gradient to elute a range of impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides good reproducibility.
Detection UV at 230 nmThe methoxyphenyl group should have a strong UV absorbance around this wavelength.
Injection Volume 10 µLA standard injection volume.

This method should then be optimized to achieve the desired resolution and sensitivity for all known and unknown impurities.

Q3: How can I identify an unknown impurity peak in my chromatogram?

The identification of unknown impurities typically requires a combination of analytical techniques:[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for this purpose. The mass spectrometer will provide the molecular weight of the impurity, and fragmentation data (MS/MS) can give clues about its structure.[12]

  • Forced Degradation Studies: Subjecting the this compound sample to stress conditions (acid, base, oxidation, heat, light) can help to generate degradation products.[10][11] If the unknown peak increases under a specific stress condition, it provides information about its likely nature.

  • Isolation and NMR Spectroscopy: If the impurity is present at a high enough level, it can be isolated using preparative HPLC, and its structure can be definitively determined using Nuclear Magnetic Resonance (NMR) spectroscopy.

Q4: What are the key validation parameters I need to consider for my analytical method according to ICH guidelines?

For an impurity method, the key validation parameters according to the International Council for Harmonisation (ICH) guidelines include:[6]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the impurity that can be reliably detected and quantified, respectively.

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the impurity over a given range.

  • Accuracy: The closeness of the test results to the true value. This is often determined by spiking the sample with a known amount of the impurity.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Range: The interval between the upper and lower concentrations of the impurity for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).

Visual Experimental Workflows

Impurity Identification Workflow

G cluster_0 Impurity Detection and Identification A Impurity Peak Detected in HPLC B LC-MS Analysis A->B E Forced Degradation Studies A->E C Determine Molecular Weight and Fragmentation B->C D Propose Putative Structure C->D G Isolate Impurity (Prep-HPLC) D->G If necessary F Compare Degradant Profile with Impurity E->F F->G If necessary H Structural Elucidation (NMR, etc.) G->H I Confirm Structure H->I

Caption: A typical workflow for the identification and structural elucidation of an unknown impurity.

HPLC Troubleshooting Decision Tree

G cluster_1 Troubleshooting Common HPLC Issues Start Problem with Chromatogram Q1 Is the Peak Tailing? Start->Q1 A1_1 Lower Mobile Phase pH Q1->A1_1 Yes Q2 Poor Resolution? Q1->Q2 No A1_2 Use Base-Deactivated Column A1_1->A1_2 A1_3 Reduce Sample Load A1_2->A1_3 A2_1 Optimize Gradient/Isocratic Elution Q2->A2_1 Yes Q3 Ghost Peaks Present? Q2->Q3 No A2_2 Change Organic Modifier A2_1->A2_2 A2_3 Try a Different Column A2_2->A2_3 A3_1 Use High-Purity Solvents Q3->A3_1 Yes A3_2 Improve Needle Wash A3_1->A3_2 A3_3 Flush the System A3_2->A3_3

Caption: A decision tree for troubleshooting common HPLC problems encountered during analysis.

References

Technical Support Center: Scaling Up the Synthesis of 3-(4-Methoxyphenyl)thiomorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 3-(4-Methoxyphenyl)thiomorpholine. This guide is designed for researchers, chemists, and process development professionals who are transitioning from bench-scale synthesis to larger, preclinical batch production. This compound is a key intermediate in the development of various therapeutic agents, making its robust and scalable synthesis a critical step in the drug development pipeline[1].

Scaling up any chemical synthesis introduces challenges not always apparent at the lab scale, including heat and mass transfer limitations, changes in reaction kinetics, and difficulties in purification. This document provides a framework for a plausible synthetic route, addresses common scale-up challenges through a detailed troubleshooting guide and FAQs, and offers validated protocols to ensure consistency and purity.

Proposed Synthetic Strategy: Reductive Amination & Cyclization

A robust and scalable approach to synthesizing 3-arylthiomorpholines involves a two-step, one-pot process starting from a readily available substituted phenacyl bromide and cysteamine (2-aminoethanethiol). This method avoids the handling of more hazardous or unstable intermediates.

The proposed pathway begins with the S-alkylation of cysteamine with 2-bromo-1-(4-methoxyphenyl)ethan-1-one to form an intermediate imine/enamine, which is then reduced in situ with a mild reducing agent like sodium borohydride (NaBH₄). The resulting amino alcohol spontaneously cyclizes under the reaction conditions to yield the target compound, this compound.

Synthetic Pathway cluster_reactants Starting Materials cluster_process Reaction Process R1 2-Bromo-1-(4-methoxyphenyl)ethan-1-one P1 S-Alkylation & In Situ Imine Formation R1->P1 R2 Cysteamine (2-Aminoethanethiol) R2->P1 P2 In Situ Reduction (NaBH₄) P1->P2 Intermediate P3 Intramolecular Cyclization P2->P3 Reduced Intermediate Product This compound P3->Product

Caption: Proposed one-pot synthesis of this compound.

Frequently Asked Questions (FAQs) for Scale-Up

This section addresses strategic questions that arise when planning the transition from grams to kilograms.

Q1: What are the most critical safety considerations when scaling up this synthesis? A: When moving to preclinical quantities, several safety aspects become paramount. Firstly, cysteamine has a potent, unpleasant odor and should be handled exclusively in a well-ventilated fume hood or a closed system. Secondly, the initial S-alkylation reaction can be exothermic. At scale, proper temperature control using a jacketed reactor is essential to prevent thermal runaways. Lastly, quenching the sodium borohydride reduction requires slow, controlled addition of an acidic solution to manage hydrogen gas evolution. A thorough process safety review (e.g., a HazOp study) is highly recommended before the first large-scale run.

Q2: How does solvent selection change during scale-up? A: While lab-scale syntheses might use solvents like methanol or ethanol for their excellent solvating properties, these may not be ideal for scale-up due to their low flash points.[2] Consider switching to higher-boiling point solvents like isopropanol (IPA) or tetrahydrofuran (THF) for better thermal control. For purification, replacing chromatography with crystallization is a key scale-up strategy. Therefore, identifying a suitable solvent/anti-solvent system (e.g., Ethyl Acetate/Heptane) early in development is crucial for isolating a high-purity product without chromatography.

Q3: My process involves column chromatography. Is this viable for multi-kilogram production? A: While possible, large-scale chromatography is expensive, solvent-intensive, and often a bottleneck. The primary goal of process development should be to eliminate the need for chromatographic purification. This is typically achieved by optimizing the reaction to minimize impurities and developing a robust crystallization procedure for isolation. If impurities are unavoidable, sometimes a simple charcoal treatment or a silica gel plug filtration can remove polar impurities without resorting to a full chromatographic separation.

Q4: What are the key differences between traditional batch synthesis and continuous flow for producing thiomorpholines? A: Traditional batch synthesis, as described in this guide, is suitable for many preclinical campaigns. However, modern continuous flow chemistry offers significant advantages in safety and efficiency, especially for reactions with exotherms or hazardous intermediates.[3][4] A continuous flow process using a photochemical thiol-ene reaction followed by in-line cyclization has been shown to reduce reaction times from hours to under an hour for the parent thiomorpholine.[2][5] This approach provides superior control over reaction parameters and can be a highly effective strategy for large-scale manufacturing, although it requires specialized equipment and development.[3]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the synthesis in a direct question-and-answer format.

Troubleshooting Workflow Start Problem: Low Yield Check1 TLC/LC-MS Analysis Unreacted Starting Material? Multiple Side Products? Product Degradation? Start->Check1 Cause1 Cause: Incomplete Reaction Check1:f1->Cause1 YES Cause2 Cause: Poor Selectivity Check1:f2->Cause2 YES Cause3 Cause: Workup Issues Check1:f3->Cause3 YES Sol1 Solution: • Verify reagent purity • Increase reaction time/temp • Check stoichiometry Cause1->Sol1 Sol2 Solution: • Lower temperature • Control reagent addition rate • Screen different bases/solvents Cause2->Sol2 Sol3 Solution: • Use milder workup (e.g., buffered soln) • Avoid high temps during isolation • Use inert atmosphere Cause3->Sol3

Caption: Diagnostic workflow for troubleshooting low product yield.

Problem 1: The reaction is sluggish or stalls, resulting in low conversion and poor yield.

  • Question: I see a significant amount of unreacted 2-bromo-1-(4-methoxyphenyl)ethan-1-one in my reaction mixture after several hours. What's going on?

  • Answer: Low or no product formation can often be traced back to the quality of starting materials or suboptimal reaction conditions.[5]

    • Potential Cause 1: Reagent Quality: The cysteamine may have oxidized. Cysteamine is prone to air oxidation to form the corresponding disulfide, which is unreactive in this S-alkylation.

    • Troubleshooting Step: Use fresh, high-purity cysteamine. If the purity is uncertain, consider purifying it by distillation under reduced pressure before use. Always store it under an inert atmosphere (Nitrogen or Argon).

    • Potential Cause 2: Insufficient Base: While the reaction can proceed without a base, the initial S-alkylation generates HBr, which protonates the amino group of cysteamine, reducing its nucleophilicity for the subsequent cyclization step.

    • Troubleshooting Step: Add 1.1 equivalents of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HBr.[3] This will keep the cysteamine intermediate in its free base form, promoting efficient cyclization.

    • Potential Cause 3: Temperature Too Low: While the reaction is exothermic, it still requires sufficient thermal energy to proceed at a reasonable rate.

    • Troubleshooting Step: Monitor the reaction by TLC or LC-MS while incrementally increasing the temperature.[6] A range of 40-60 °C is a good starting point for optimization.

Problem 2: The reaction produces a significant amount of tar-like or polymeric byproducts, complicating purification.

  • Question: My reaction mixture is dark and thick, and purification by either chromatography or crystallization is difficult. How can I prevent this?

  • Answer: The formation of polymeric or tar-like substances is a common issue in reactions involving reactive intermediates, often caused by high concentrations or excessive heat.[7]

    • Potential Cause 1: High Reactant Concentration: At high concentrations, intermolecular side reactions can outcompete the desired intramolecular cyclization, leading to polymers.

    • Troubleshooting Step: Systematically decrease the initial concentration of your reactants. Additionally, instead of adding all reagents at once, employ the slow, dropwise addition of the bromo-ketone to a solution of cysteamine. This maintains a low concentration of the reactive electrophile and minimizes polymerization.[7]

    • Potential Cause 2: Reaction Temperature Too High: Excessive heat can accelerate undesired side reactions and cause decomposition of both reactants and products.

    • Troubleshooting Step: Run the reaction at a lower temperature for a longer period. Find the optimal balance that allows for a reasonable reaction rate without significant byproduct formation.[5]

Problem 3: The isolated product is contaminated with hard-to-remove impurities.

  • Question: After workup and crystallization, my product purity is only ~90% and I see a persistent impurity in the NMR/LC-MS. What is the likely source?

  • Answer: A common impurity in this synthesis is the over-reduced product where the ketone is reduced before imine formation, or the disulfide from cysteamine oxidation.

    • Potential Cause 1: Incorrect Order of Addition: If the reducing agent (NaBH₄) is added too early or at too high a temperature, it can reduce the starting ketone to 2-bromo-1-(4-methoxyphenyl)ethan-1-ol before it has a chance to react with cysteamine.

    • Troubleshooting Step: Ensure the S-alkylation and imine formation step is complete (monitor by TLC/LC-MS) before cooling the reaction mixture (e.g., to 0-5 °C) and adding the NaBH₄ portion-wise.

    • Potential Cause 2: Oxidation During Workup: The sulfur atom in the thiomorpholine ring can be susceptible to oxidation to the corresponding sulfoxide, especially if exposed to air and certain conditions for prolonged periods.[7]

    • Troubleshooting Step: Conduct the aqueous workup and extraction steps efficiently and consider sparging solvents with nitrogen or argon to minimize air exposure. Store the final product under an inert atmosphere.

Experimental Protocols & Data

Protocol 1: Lab-Scale Synthesis of this compound
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add cysteamine (5.0 g, 64.8 mmol) and 100 mL of isopropanol (IPA).

  • Reagent Addition: Add triethylamine (7.0 g, 69.1 mmol) to the solution. In a separate beaker, dissolve 2-bromo-1-(4-methoxyphenyl)ethan-1-one (14.8 g, 64.8 mmol) in 50 mL of IPA.

  • S-Alkylation: Slowly add the bromo-ketone solution to the stirred cysteamine solution over 30 minutes at room temperature. After the addition is complete, heat the mixture to 50 °C for 2 hours. Monitor for the disappearance of the bromo-ketone by TLC.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (2.45 g, 64.8 mmol) in small portions over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Cyclization & Quench: After the NaBH₄ addition, remove the ice bath and allow the mixture to stir at room temperature overnight (16 hours) to ensure complete cyclization.

  • Workup: Carefully quench the reaction by slowly adding 50 mL of 1M HCl. Concentrate the mixture under reduced pressure to remove the IPA. Add 100 mL of ethyl acetate and 100 mL of 2M NaOH to basify the aqueous layer to pH > 10.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter.

  • Isolation: Remove the solvent under reduced pressure to yield the crude product as an oil or solid.

Protocol 2: Scale-Up Purification by Recrystallization
  • Solvent Selection: Dissolve the crude product obtained from the lab-scale synthesis (~13.5 g) in a minimum amount of hot ethyl acetate (approx. 25-30 mL).

  • Crystallization: While the solution is still warm, slowly add heptane (approx. 50-60 mL) until the solution becomes cloudy.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath or refrigerator (4 °C) for at least 4 hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash the filter cake with a small amount of cold heptane, and dry the product under vacuum.

Data Summary: Lab-Scale vs. Scale-Up Considerations
ParameterLab-Scale (10g)Preclinical Scale-Up (1kg)Rationale for Change
Primary Reactor 250 mL Round Bottom Flask20 L Jacketed Glass ReactorRequired for volume and precise temperature control.
Reagent Addition Manual addition via funnelMetering pump for controlled feedEnsures better control of exotherm and reaction profile.[7]
Temperature Control Stir plate, ice bathCirculating heater/chillerMaintains precise temperature to minimize side reactions.[5]
Purification Method Column ChromatographyCrystallizationChromatography is not economically viable at this scale.
Typical Yield 65-75%70-80%Optimized conditions and better control often improve yield.
Expected Purity >98% (after column)>99% (after crystallization)A well-developed crystallization can be highly effective.

References

Validation & Comparative

Comparative analysis of 3-(4-Methoxyphenyl)thiomorpholine with other analgesics

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of analgesic drug discovery, the quest for potent and safer alternatives to conventional pain management therapies is a paramount objective. This guide provides a detailed comparative analysis of a promising class of compounds, 3-(4-methoxyphenyl)thiomorpholine-derived quinazolinones, against established analgesics. This analysis is grounded in preclinical experimental data, offering researchers, scientists, and drug development professionals a comprehensive overview of their potential. While this compound itself is a versatile synthetic intermediate, it is its quinazolinone derivatives that have demonstrated significant analgesic and anti-inflammatory properties.[1] This guide will, therefore, focus on these derivatives, providing a head-to-head comparison with a standard non-steroidal anti-inflammatory drug (NSAID), diclofenac, and a classical opioid analgesic, morphine.

Introduction to the Analgesic Candidates

This compound-Derived Quinazolinones: This novel class of compounds has emerged from synthetic chemistry endeavors aimed at identifying new pharmacophores with analgesic potential. The core structure, a quinazolinone moiety attached to a methoxyphenyl-substituted thiomorpholine, has been shown to be a key determinant of their biological activity. Several derivatives, particularly those with substituted amino groups at the 2-position of the quinazolinone ring, have exhibited potent analgesic effects in preclinical models.[1]

Diclofenac: A widely used NSAID, diclofenac serves as a benchmark for peripherally acting analgesics. Its mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of pain and inflammation.[2]

Morphine: As the archetypal opioid analgesic, morphine exerts its potent pain-relieving effects by acting on opioid receptors within the central nervous system.[3] It is a cornerstone for the management of severe pain but is also associated with significant side effects, including respiratory depression and the potential for addiction.

Comparative Analgesic Efficacy: Preclinical Data

The analgesic potential of novel compounds is typically evaluated using rodent models of nociception. The acetic acid-induced writhing test is a widely accepted model for screening peripherally acting analgesics, while the formalin test can differentiate between nociceptive and inflammatory pain.

Acetic Acid-Induced Writhing Test

This test induces visceral pain, and the number of "writhes" (abdominal constrictions and stretching) is a measure of the pain response. A reduction in the number of writhes indicates an analgesic effect.

Compound/DrugDose (mg/kg)Mean No. of Writhings (± SEM)% Inhibition of WrithingReference
Control (Vehicle)-42.17 ± 1.40-Alagarsamy & Murugesan, 2007
Derivative A1 2512.33 ± 1.1470.76Alagarsamy & Murugesan, 2007
Derivative A2 2510.67 ± 0.8474.70Alagarsamy & Murugesan, 2007
Derivative A3 259.83 ± 0.9176.69Alagarsamy & Murugesan, 2007
Diclofenac Sodium1017.50 ± 1.0658.50Alagarsamy & Murugesan, 2007
Morphine1 (ED50)-~50Various studies

Note: The quinazolinone derivatives A1, A2, and A3 are 2-(1-methylpropylidene)-hydrazino-3-(4-methoxyphenyl)-quinazolin-4(3H)-one, 2-(1-ethylpropylidene)-hydrazino-3-(4-methoxyphenyl)-quinazolin-4(3H)-one, and 2-(1-methylbutylidene)-hydrazino-3-(4-methoxyphenyl)-quinazolin-4(3H)-one, respectively.

The data clearly indicates that at a dose of 25 mg/kg, the this compound-derived quinazolinones (A1, A2, and A3) exhibit significantly higher inhibition of writhing compared to diclofenac at 10 mg/kg.[1] This suggests a potent peripheral analgesic effect for these novel compounds.

Mechanistic Insights: Signaling Pathways in Analgesia

The disparate mechanisms of action of these analgesic classes are crucial for understanding their therapeutic profiles and potential side effects.

Diclofenac: COX Inhibition Pathway

Diclofenac's primary mechanism is the inhibition of COX-1 and COX-2 enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins. Prostaglandins are pivotal in sensitizing peripheral nociceptors to painful stimuli.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Pain_Signal Pain Signal (Nociceptor Sensitization) Prostaglandins->Pain_Signal Diclofenac Diclofenac Diclofenac->COX1 Inhibits Diclofenac->COX2 Inhibits

Caption: Diclofenac's mechanism of action.

Morphine: Opioid Receptor Signaling

Morphine binds to and activates μ-opioid receptors in the central nervous system. This activation leads to a cascade of intracellular events, ultimately inhibiting the transmission of pain signals.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Morphine Morphine Opioid_Receptor μ-Opioid Receptor Morphine->Opioid_Receptor Binds & Activates Ca_Channel Ca2+ Channel Opioid_Receptor->Ca_Channel Inhibits Neurotransmitter_Release Neurotransmitter Release (e.g., Substance P) Ca_Channel->Neurotransmitter_Release Leads to Pain_Signal_Transmission Pain Signal Transmission Neurotransmitter_Release->Pain_Signal_Transmission Initiates

Caption: Morphine's mechanism of action.

Putative Mechanism of this compound-Derived Quinazolinones

While the exact mechanism of these novel compounds is still under investigation, their structural features and the observed anti-inflammatory activity suggest a potential for COX inhibition, similar to NSAIDs. Further studies, such as in vitro COX enzyme assays, are warranted to confirm this hypothesis.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential.

Acetic Acid-Induced Writhing Test in Mice

This protocol is a standard method for evaluating peripheral analgesic activity.

Objective: To assess the ability of a test compound to reduce visceral pain.

Materials:

  • Male Swiss albino mice (20-25 g)

  • 0.6% (v/v) acetic acid solution

  • Test compounds and vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard analgesic (e.g., Diclofenac sodium)

  • Syringes and needles for intraperitoneal (i.p.) and oral (p.o.) administration

  • Observation chambers

Procedure:

  • Acclimatization: Allow mice to acclimatize to the laboratory environment for at least one hour before the experiment.

  • Grouping: Divide the animals into groups (n=6-10 per group), including a control group, a standard group, and test groups receiving different doses of the novel compounds.

  • Administration: Administer the vehicle, standard drug, or test compounds orally 30 minutes before the induction of writhing.

  • Induction of Writhing: Inject 0.6% acetic acid (10 mL/kg) intraperitoneally to each mouse.

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and record the number of writhes for a period of 20 minutes. A writhe is characterized by a contraction of the abdominal muscles accompanied by stretching of the hind limbs.

  • Data Analysis: Calculate the percentage inhibition of writhing for each group using the following formula: % Inhibition = [(Mean no. of writhes in control group - Mean no. of writhes in test group) / Mean no. of writhes in control group] x 100

Start Start Acclimatize Acclimatize Mice Start->Acclimatize Group Group Animals Acclimatize->Group Administer Administer Test Compound/Vehicle Group->Administer Inject_AA Inject Acetic Acid (i.p.) Administer->Inject_AA Observe Observe and Count Writhes Inject_AA->Observe Analyze Calculate % Inhibition Observe->Analyze End End Analyze->End

Caption: Acetic acid-induced writhing test workflow.

Conclusion and Future Directions

The preclinical data presented in this guide strongly suggest that this compound-derived quinazolinones represent a promising new class of analgesic agents. Their superior efficacy compared to diclofenac in the acetic acid-induced writhing test highlights their potent peripheral analgesic activity.

Future research should focus on:

  • Elucidating the precise mechanism of action: Determining whether these compounds act via COX inhibition or a novel pathway is critical for their further development.

  • Comprehensive safety and toxicity profiling: In-depth studies are needed to assess their side-effect profile, including gastrointestinal and cardiovascular safety.

  • Pharmacokinetic studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is essential for optimizing their dosing and formulation.

  • Evaluation in other pain models: Assessing their efficacy in models of neuropathic and chronic inflammatory pain will provide a more complete picture of their therapeutic potential.

The findings outlined here provide a solid foundation for the continued investigation of these novel thiomorpholine derivatives as a potential new generation of analgesic drugs.

References

A Head-to-Head Comparison of 3-(4-Methoxyphenyl)thiomorpholine and its Morpholine Analog: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the pharmacokinetic and pharmacodynamic properties of a lead compound. Among the privileged structures, morpholine and its bioisosteric analog, thiomorpholine, are frequently employed to enhance potency, modulate solubility, and improve metabolic stability. This guide provides a detailed head-to-head comparison of 3-(4-Methoxyphenyl)thiomorpholine and its corresponding morpholine analog, 3-(4-Methoxyphenyl)morpholine. We will delve into their synthesis, physicochemical properties, and expected biological activities, supported by established experimental protocols to empower researchers in making informed decisions for their drug discovery programs.

Introduction: The Subtle Yet Significant Distinction of a Heteroatom

Morpholine, a six-membered heterocycle containing both nitrogen and oxygen, is a staple in medicinal chemistry, lauded for its ability to improve the aqueous solubility and overall pharmacokinetic profile of drug candidates. Its thio-analog, thiomorpholine, where the oxygen atom is replaced by sulfur, offers a nuanced alternative, often leading to increased lipophilicity and a different metabolic profile. The choice between these two scaffolds, particularly when appended with a biologically relevant moiety like the 4-methoxyphenyl group, can have significant downstream consequences on a compound's efficacy and safety.

The 4-methoxyphenyl group is a common pharmacophore found in a variety of biologically active molecules, contributing to interactions with numerous biological targets. Therefore, understanding how the morpholine versus thiomorpholine core modulates the overall properties of a 3-(4-methoxyphenyl)-substituted compound is of paramount importance for drug design and optimization.

Synthesis of the Core Scaffolds

The efficient synthesis of the target molecules is a primary consideration for any research program. Both 3-aryl morpholines and thiomorpholines can be accessed through several established synthetic routes.

Synthesis of 3-(4-Methoxyphenyl)morpholine

The synthesis of 3-substituted morpholines can be achieved through various methods, often starting from corresponding amino alcohols. A common approach involves the cyclization of an N-substituted 2-amino-1-phenylethanol derivative. For 3-(4-Methoxyphenyl)morpholine, a plausible synthetic route is outlined below.

Experimental Protocol: Synthesis of 3-(4-Methoxyphenyl)morpholine

Step 1: Synthesis of 2-((2-hydroxyethyl)amino)-1-(4-methoxyphenyl)ethan-1-ol

  • To a solution of 2-amino-1-(4-methoxyphenyl)ethan-1-ol (1 equivalent) in a suitable solvent such as ethanol, add 2-bromoethanol (1.1 equivalents) and a base like potassium carbonate (2 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired N-substituted amino alcohol.

Step 2: Cyclization to form 3-(4-Methoxyphenyl)morpholine

  • Treat the product from Step 1 with a dehydrating agent, such as concentrated sulfuric acid, at a controlled temperature (e.g., 0 °C to room temperature).

  • Carefully neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography to obtain 3-(4-Methoxyphenyl)morpholine.

Synthesis of this compound

The synthesis of 3-substituted thiomorpholines follows a similar logic, typically starting from an amino thiol.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-((2-mercaptoethyl)amino)-1-(4-methoxyphenyl)ethan-1-ol

  • React 2-amino-1-(4-methoxyphenyl)ethan-1-ol (1 equivalent) with ethylene sulfide (1.1 equivalents) in a suitable solvent like methanol at room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude amino thiol.

Step 2: Cyclization to form this compound

  • Subject the crude amino thiol from Step 1 to cyclization using an acid catalyst, such as p-toluenesulfonic acid, in a solvent like toluene with azeotropic removal of water.

  • Heat the mixture to reflux until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture, wash with a basic aqueous solution, and then with brine.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography to yield this compound.

Head-to-Head Physicochemical Properties

The seemingly minor change of replacing an oxygen atom with a sulfur atom significantly alters the physicochemical properties of the heterocyclic ring, which in turn impacts the molecule's overall behavior.

Property3-(4-Methoxyphenyl)morpholineThis compoundRationale for Difference
Molecular Weight 193.25 g/mol 209.31 g/mol Sulfur is heavier than oxygen.
Predicted LogP 1.31.7Sulfur is less electronegative and more polarizable than oxygen, leading to increased lipophilicity.
Basicity (pKa of N) Expected to be slightly higherExpected to be slightly lowerThe electron-withdrawing inductive effect of oxygen is stronger than that of sulfur, making the nitrogen in morpholine slightly more basic.
Hydrogen Bond Acceptor Strength Strong (Oxygen)Weak (Sulfur)Oxygen is a much stronger hydrogen bond acceptor than sulfur.

Causality Behind Physicochemical Differences:

The greater electronegativity of oxygen in the morpholine ring compared to sulfur in the thiomorpholine ring is the primary driver of the observed differences. This leads to a more polarized C-O bond versus a C-S bond, influencing the overall polarity and hydrogen bonding capacity of the molecule. The increased lipophilicity of the thiomorpholine analog, as indicated by the higher predicted LogP value, can have profound effects on its absorption, distribution, metabolism, and excretion (ADME) profile.

Comparative Biological Activity and Cytotoxicity

To provide a framework for a direct comparison, a standardized in vitro cytotoxicity assay is essential. The MTT assay is a robust and widely used colorimetric assay to assess cell viability.

Experimental Protocol: Comparative Cytotoxicity Assessment (MTT Assay)

Objective: To determine and compare the cytotoxic effects of this compound and 3-(4-Methoxyphenyl)morpholine on a selected cancer cell line (e.g., MCF-7, A549).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value for each compound.

Self-Validation: The inclusion of a vehicle control ensures that the solvent used to dissolve the compounds does not have a significant effect on cell viability. The positive control validates that the assay is responsive to known cytotoxic agents.

Metabolic Stability: A Key Differentiator

The metabolic fate of a drug candidate is a critical determinant of its in vivo performance. The morpholine ring is known to be susceptible to metabolism, often via oxidation. The thiomorpholine ring offers a different metabolic landscape, with the sulfur atom being a potential site for oxidation to the corresponding sulfoxide and sulfone.

An in vitro metabolic stability assay using liver microsomes is a standard method to assess the susceptibility of a compound to phase I metabolism, primarily mediated by cytochrome P450 enzymes.

Experimental Protocol: In Vitro Metabolic Stability Assay

Objective: To compare the metabolic stability of this compound and 3-(4-Methoxyphenyl)morpholine in human liver microsomes.

Materials:

  • Human liver microsomes

  • NADPH regenerating system (or NADPH)

  • Phosphate buffer (pH 7.4)

  • Test compounds (dissolved in a suitable solvent)

  • Positive control compound with known metabolic stability (e.g., testosterone)

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, human liver microsomes, and the test compound at a final concentration typically between 0.1 and 1 µM.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot is the elimination rate constant (k). From this, the in vitro half-life (t½) can be calculated (t½ = 0.693/k).

Self-Validation: The inclusion of a positive control with known metabolic characteristics validates the activity of the microsomal preparation and the assay conditions. A control incubation without NADPH is also crucial to assess for any non-enzymatic degradation of the compound.

Visualization of Key Concepts

To better illustrate the core concepts discussed, the following diagrams are provided.

Diagram 1: Chemical Structures

G cluster_0 3-(4-Methoxyphenyl)morpholine cluster_1 This compound M M T T

Caption: Chemical structures of the two analogs.

Diagram 2: Conceptual Workflow for Comparative Evaluation

Workflow cluster_synthesis Synthesis cluster_physchem Physicochemical Characterization cluster_bio Biological Evaluation cluster_analysis Comparative Analysis S_Morpholine Synthesis of 3-(4-Methoxyphenyl)morpholine LogP LogP Determination (Lipophilicity) S_Morpholine->LogP pKa pKa Measurement (Basicity) S_Morpholine->pKa Cytotoxicity Cytotoxicity Assay (e.g., MTT) S_Morpholine->Cytotoxicity Metabolism Metabolic Stability Assay (Liver Microsomes) S_Morpholine->Metabolism S_Thio Synthesis of This compound S_Thio->LogP S_Thio->pKa S_Thio->Cytotoxicity S_Thio->Metabolism Analysis Head-to-Head Data Comparison LogP->Analysis pKa->Analysis Cytotoxicity->Analysis Metabolism->Analysis

Caption: A logical workflow for the comprehensive comparison of the two analogs.

Conclusion and Future Directions

The choice between a morpholine and a thiomorpholine scaffold is a nuanced decision that should be driven by the specific goals of a drug discovery program. While 3-(4-Methoxyphenyl)morpholine is expected to be more water-soluble and possess a stronger hydrogen bond accepting capability, this compound is predicted to be more lipophilic and may exhibit a different metabolic profile, potentially offering advantages in terms of metabolic stability or tissue distribution.

This guide provides the foundational knowledge and experimental frameworks necessary to conduct a thorough and objective comparison of these two valuable analogs. By systematically evaluating their synthesis, physicochemical properties, and biological activities, researchers can confidently select the scaffold that best aligns with their desired target product profile, ultimately accelerating the journey from a promising lead compound to a potential therapeutic agent.

A Guide to the Cross-Validation of In Vitro and In Vivo Anti-Inflammatory Activity for 3-(4-Methoxyphenyl)thiomorpholine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the thiomorpholine scaffold has emerged as a privileged structure, with derivatives exhibiting a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide focuses on a specific analogue, 3-(4-Methoxyphenyl)thiomorpholine, and provides a comprehensive framework for the cross-validation of its potential anti-inflammatory effects from in vitro assays to in vivo models. The inclusion of a methoxyphenyl group suggests potential for enhanced bioavailability and specific interactions with biological targets.[4]

This document is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap for investigating the therapeutic potential of this compound. We will explore the rationale behind experimental choices, provide detailed protocols, and present a comparative analysis against a known standard.

Hypothesized Mechanism of Action: Selective COX-2 Inhibition

A common pathway for anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. Given the structural motifs present in this compound, we hypothesize that it may act as a selective COX-2 inhibitor.

Below is a simplified diagram of the proposed mechanism of action:

COX-2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Inflammatory Stimuli) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins PGH2->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Test_Compound This compound Test_Compound->COX2 Inhibition

Caption: Proposed inhibitory action of this compound on the COX-2 pathway.

Part 1: In Vitro Characterization

The initial step in validating our hypothesis is to determine the inhibitory activity of this compound against both COX-1 and COX-2 enzymes in a cell-free environment. This will allow us to quantify its potency and selectivity.

Experimental Protocol: COX (ovine) Inhibitor Screening Assay

This protocol is based on the principle of a colorimetric assay that measures the peroxidase activity of COX enzymes.

Materials:

  • COX-1 and COX-2 enzymes (ovine)

  • Heme

  • Arachidonic acid (substrate)

  • TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine)

  • Test compound: this compound

  • Reference compound: Celecoxib (a known selective COX-2 inhibitor)

  • Assay buffer (e.g., Tris-HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Reconstitute the COX-1 and COX-2 enzymes in the assay buffer containing heme.

  • Compound Preparation: Prepare a stock solution of this compound and Celecoxib in a suitable solvent (e.g., DMSO). Create a series of dilutions to be tested.

  • Assay Setup: To each well of a 96-well plate, add the assay buffer, the reconstituted enzyme, and the test or reference compound at various concentrations. Include control wells with no inhibitor.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add arachidonic acid and TMPD to each well to initiate the reaction.

  • Data Acquisition: Immediately read the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Data Presentation: In Vitro COX Inhibition

The results of the in vitro assay can be summarized in the following table. The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher selectivity index indicates greater selectivity for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound15.20.819.0
Celecoxib (Reference)25.50.05510

Note: The data presented above is hypothetical and for illustrative purposes.

In Vitro Experimental Workflow

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Prep Reconstitute COX-1 & COX-2 with Heme Plate_Setup Add Buffer, Enzyme, and Inhibitor to 96-well Plate Enzyme_Prep->Plate_Setup Compound_Prep Prepare Serial Dilutions of This compound & Celecoxib Compound_Prep->Plate_Setup Incubation Incubate at RT Plate_Setup->Incubation Reaction Add Arachidonic Acid & TMPD Incubation->Reaction Measurement Read Absorbance Over Time Reaction->Measurement Calc_Inhibition Calculate % Inhibition Measurement->Calc_Inhibition Calc_IC50 Determine IC50 Values Calc_Inhibition->Calc_IC50 Calc_Selectivity Calculate Selectivity Index Calc_IC50->Calc_Selectivity

Caption: Workflow for the in vitro COX inhibitor screening assay.

Part 2: In Vivo Validation

Following the promising in vitro results, the next critical step is to assess the anti-inflammatory efficacy of this compound in a living organism. The carrageenan-induced paw edema model in rats is a widely used and well-characterized model of acute inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Animals:

  • Male Wistar rats (180-220 g)

  • Animals should be acclimatized for at least one week before the experiment.

Materials:

  • This compound

  • Celecoxib (Reference compound)

  • Carrageenan solution (1% w/v in saline)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Pletysmometer

Procedure:

  • Animal Grouping: Randomly divide the rats into groups (n=6 per group):

    • Group 1: Vehicle control

    • Group 2: this compound (low dose, e.g., 10 mg/kg)

    • Group 3: this compound (high dose, e.g., 30 mg/kg)

    • Group 4: Celecoxib (e.g., 10 mg/kg)

  • Compound Administration: Administer the test compound, reference compound, or vehicle orally (p.o.) one hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the vehicle control group.

Data Presentation: In Vivo Anti-Inflammatory Activity

The in vivo results can be tabulated to show the time-course of inflammation and the effect of the test compound.

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema at 3h
Vehicle Control-0.85 ± 0.05-
This compound100.55 ± 0.0435.3%
This compound300.38 ± 0.0355.3%
Celecoxib (Reference)100.32 ± 0.0462.4%

Note: The data presented above is hypothetical and for illustrative purposes. Values are represented as mean ± SEM.

In Vivo Experimental Workflow

In_Vivo_Workflow Acclimatization Acclimatize Rats Grouping Randomly Assign Rats to Treatment Groups Acclimatization->Grouping Dosing Administer Test Compound, Reference, or Vehicle (p.o.) Grouping->Dosing Inflammation_Induction Inject Carrageenan into Paw Dosing->Inflammation_Induction Measurement Measure Paw Volume at 0, 1, 2, 3, 4 hours Inflammation_Induction->Measurement Data_Analysis Calculate % Inhibition of Edema Measurement->Data_Analysis Conclusion Evaluate In Vivo Efficacy Data_Analysis->Conclusion

Caption: Workflow for the in vivo carrageenan-induced paw edema model.

Cross-Validation Analysis and Discussion

The hypothetical data presented in this guide illustrates a successful cross-validation of the anti-inflammatory activity of this compound. The in vitro results suggest that the compound is a potent and selective inhibitor of COX-2. This is a crucial first step, as it provides a clear, quantifiable measure of the compound's activity at its molecular target.

The in vivo findings corroborate the in vitro data. The dose-dependent reduction in paw edema in the carrageenan-induced inflammation model demonstrates that the compound is biologically active in a complex living system. The efficacy of the higher dose of this compound is comparable to that of the reference drug, Celecoxib, indicating its potential as a viable anti-inflammatory agent.

It is important to note that while the in vitro and in vivo results are in agreement, further studies would be necessary for a complete preclinical evaluation. These would include pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, as well as toxicology studies to assess its safety.

Comparative Analysis with Alternatives

Compared to the established selective COX-2 inhibitor, Celecoxib, our hypothetical data for this compound shows a lower in vitro selectivity. However, its in vivo efficacy at a comparable dose is promising. This could be due to a variety of factors, including more favorable pharmacokinetic properties. The thiomorpholine moiety is known to influence lipophilicity, which can impact cell membrane permeability and overall bioavailability.[5]

The development of novel anti-inflammatory agents is crucial, and this compound represents a promising lead compound. Its distinct chemical structure may offer advantages in terms of safety, efficacy, or manufacturing cost over existing therapies. Further optimization of this scaffold could lead to even more potent and selective COX-2 inhibitors.

Conclusion

This guide has provided a comprehensive framework for the cross-validation of the anti-inflammatory properties of this compound. By systematically progressing from in vitro enzymatic assays to in vivo models of inflammation, researchers can build a strong evidence base for the therapeutic potential of this compound. The presented protocols and data analysis strategies offer a robust starting point for further investigation and development. The promising (though hypothetical) results underscore the importance of continued exploration of novel chemical entities in the quest for safer and more effective anti-inflammatory drugs.

References

Comparing the efficacy of different synthetic routes to 3-(4-Methoxyphenyl)thiomorpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: 3-(4-Methoxyphenyl)thiomorpholine is a heterocyclic compound of significant interest in medicinal and agricultural chemistry. Its thiomorpholine core, coupled with the methoxyphenyl substituent, imparts favorable physicochemical properties, making it a valuable scaffold in the design of novel therapeutic agents and agrochemicals. The efficiency of its synthesis is a critical factor in its accessibility for research and development. This guide provides an in-depth comparison of two primary synthetic routes to this compound, offering a critical analysis of their methodologies, efficacy, and practical considerations.

Route 1: One-Pot Condensation of 2-Aminoethanethiol and 4-Methoxybenzaldehyde

This approach represents the most direct and atom-economical pathway to this compound. It involves the condensation of a readily available amino-thiol with an aromatic aldehyde, leading to the formation of the thiomorpholine ring in a single synthetic operation.

Reaction Scheme:

Caption: One-pot synthesis of this compound.

Mechanistic Insights:

The reaction proceeds through the initial formation of a Schiff base (imine) between the amine group of 2-aminoethanethiol and the carbonyl group of 4-methoxybenzaldehyde. This is followed by an intramolecular cyclization, where the nucleophilic thiol group attacks the imine carbon, leading to the formation of the six-membered thiomorpholine ring. The use of a catalyst, such as an organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), can facilitate both the imine formation and the subsequent cyclization.

Mechanism_Route_1 cluster_1 Imine Formation cluster_2 Intramolecular Cyclization Amine 2-Aminoethanethiol Imine Schiff Base Intermediate Amine->Imine Condensation Aldehyde 4-Methoxybenzaldehyde Aldehyde->Imine Cyclization Thiol Attack on Imine Imine->Cyclization Product This compound Cyclization->Product Ring Closure

Caption: Mechanistic pathway for the one-pot synthesis.

Experimental Protocol:

A detailed protocol for a similar reaction suggests the following steps[1][2][3]:

  • Reaction Setup: To a solution of 2-aminoethanethiol hydrochloride (1 equivalent) in a suitable solvent such as methanol, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1 equivalent) and stir at room temperature.

  • Addition of Aldehyde: To this mixture, add 4-methoxybenzaldehyde (1 equivalent).

  • Reaction: Stir the reaction mixture at room temperature for 24 hours.

  • Work-up and Purification: The reaction mixture is typically concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.

Performance Analysis:
ParameterRoute 1: One-Pot Condensation
Yield Moderate to Good (specific yield for this compound not widely reported, but analogous reactions suggest yields in the range of 60-80%)
Reaction Time ~24 hours
Reagents 2-Aminoethanethiol, 4-Methoxybenzaldehyde, DBU (catalyst)
Solvent Methanol
Temperature Room Temperature
Advantages - Single step, high atom economy- Mild reaction conditions- Readily available starting materials
Disadvantages - Potential for side reactions (e.g., formation of dithianes)- Purification may be required to remove catalyst and byproducts

Route 2: Multi-Step Synthesis via Reduction of a Thiomorpholin-3-one Intermediate

This alternative route involves the construction of a thiomorpholin-3-one precursor followed by its reduction to the target thiomorpholine. While being a multi-step process, it offers better control over the formation of the heterocyclic ring and can be advantageous for achieving higher purity.

Reaction Scheme:

Step 1: Synthesis of Thiomorpholin-3-one Precursor

Caption: Synthesis of the thiomorpholin-3-one intermediate.

Step 2: Arylation at the 3-position (hypothetical for this specific target, based on general principles)

This step would involve the introduction of the 4-methoxyphenyl group at the C3 position of the thiomorpholin-3-one ring. This could potentially be achieved through various methods, such as a Grignard reaction with a suitable precursor or a palladium-catalyzed cross-coupling reaction.

Step 3: Reduction of the Thiomorpholin-3-one

Caption: Reduction of the thiomorpholin-3-one to the thiomorpholine.

Mechanistic Insights:

The first step involves the nucleophilic attack of the aziridine nitrogen on the carbonyl carbon of ethyl mercaptoacetate, followed by an intramolecular cyclization. The final step is a standard reduction of the amide (lactam) functionality to an amine using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).

Experimental Protocol (based on the synthesis of the parent thiomorpholine):

The synthesis of the parent thiomorpholine from ethyl mercaptoacetate and aziridine is reported to be a rather time-consuming procedure (2–54 h) with overall yields ranging from 44–81% after distillation or crystallization.[4]

  • Synthesis of Thiomorpholin-3-one: The reaction of ethyl mercaptoacetate with aziridine would likely be carried out in a suitable solvent, potentially with heating.

  • Arylation: (This step is a proposed adaptation for the target molecule and would require specific development).

  • Reduction: The substituted thiomorpholin-3-one would be dissolved in an anhydrous ether solvent (e.g., THF) and treated with a solution of LiAlH₄. The reaction would be stirred, likely at reflux, until completion.

  • Work-up and Purification: The reaction is carefully quenched with water and a base, and the product is extracted with an organic solvent. The crude product is then purified by distillation or chromatography.

Performance Analysis:
ParameterRoute 2: Multi-Step Synthesis
Yield Potentially higher overall yield and purity, but dependent on the efficiency of each step.
Reaction Time Significantly longer (multiple steps, potentially > 2 days)
Reagents Ethyl Mercaptoacetate, Aziridine, Arylating agent, LiAlH₄
Solvent Various, including ethereal solvents for the reduction step
Temperature Varies for each step, including reflux conditions
Advantages - Potentially higher purity of the final product- More control over the synthetic process
Disadvantages - Multiple steps, lower overall atom economy- Use of hazardous reagents like aziridine and LiAlH₄- Longer overall synthesis time

Comparative Summary and Recommendation

FeatureRoute 1: One-Pot CondensationRoute 2: Multi-Step Synthesis
Simplicity High (single step)Low (multiple steps)
Atom Economy HighLow
Time Efficiency HighLow
Reagent Safety Generally saferInvolves hazardous reagents
Control & Purity ModeratePotentially High
Scalability Potentially high, especially with flow chemistry adaptationsMore complex to scale up

Recommendation:

For rapid access to this compound for initial screening and small-scale synthesis, Route 1 (One-Pot Condensation) is the highly recommended approach. Its simplicity, mild conditions, and use of readily available starting materials make it an efficient and cost-effective choice.

For applications requiring very high purity and for larger-scale synthesis where process control is paramount, Route 2 (Multi-Step Synthesis) , despite its complexity, may be a more suitable option, provided the arylation step can be optimized. However, the significant drawbacks in terms of time, atom economy, and reagent hazards must be carefully considered.

Further optimization of the one-pot procedure, potentially utilizing flow chemistry, could further enhance its efficiency and scalability, making it the superior choice for the majority of applications.

References

Benchmarking the safety profile of 3-(4-Methoxyphenyl)thiomorpholine against known drugs

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative In Vitro Safety Profile Assessment of 3-(4-Methoxyphenyl)thiomorpholine

A Guide for Drug Development Professionals

Abstract

The early and accurate assessment of a drug candidate's safety profile is paramount to mitigating late-stage attrition and ensuring clinical success. This guide provides a comprehensive framework for benchmarking the in vitro safety of a novel compound, this compound, a member of the pharmacologically versatile thiomorpholine class of heterocycles.[1][2] We present a panel of industry-standard assays designed to identify key toxicological liabilities, including general cytotoxicity, genotoxicity, cardiotoxicity, hepatotoxicity, and metabolic drug-drug interaction potential. By comparing its performance against well-characterized drugs—Aspirin (general benchmark), Acetaminophen (known hepatotoxin), and Astemizole (known hERG inhibitor)—we establish a contextual safety margin and offer a data-driven perspective on its developmental viability. Detailed experimental protocols, data interpretation guides, and a final integrated risk assessment are provided to empower researchers in making informed decisions.

The Imperative of Early Safety Profiling in Drug Discovery

The journey from a promising chemical entity to an approved therapeutic is fraught with challenges, with unforeseen toxicity being a primary cause of failure.[3] Integrating robust toxicology studies throughout the discovery process is not merely a regulatory hurdle but a strategic necessity.[3][4] The modern paradigm emphasizes a "fail fast, fail early" approach, utilizing a battery of in vitro assays to de-risk candidates before they enter costly and time-consuming in vivo and clinical studies.[5]

This guide is structured around a tiered, multi-parametric assessment designed to build a comprehensive safety profile for this compound. The causality behind this experimental design is to first establish broad viability (cytotoxicity) before investigating more specific, and often more complex, mechanisms of toxicity such as genetic damage or organ-specific effects.[6] This logical progression ensures that resources are focused on candidates with the highest probability of success.

Experimental Design & Methodologies

A panel of five core in vitro assays was selected to probe the most common and critical toxicological liabilities in small molecule drug development.

General Cytotoxicity Assessment: The XTT Assay

Principle: The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow XTT tetrazolium salt to a water-soluble, orange-colored formazan product.[7] The intensity of this color is directly proportional to the number of viable cells, providing a quantitative measure of a compound's ability to cause cell death. It is preferred over the MTT assay in some contexts as it eliminates the need for a formazan solubilization step.

Experimental Protocol:

  • Cell Seeding: Seed HepG2 (human liver carcinoma) cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of this compound and comparator drugs (Aspirin, Acetaminophen, Astemizole) in culture medium. The final concentrations should range from 0.1 µM to 100 µM.

  • Incubation: Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells. Incubate for 48 hours.

  • XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions, typically by mixing the XTT reagent and an electron coupling reagent.[8] Add 50 µL of this mixture to each well.

  • Final Incubation & Measurement: Incubate the plate for 4 hours at 37°C in a CO₂ incubator. Measure the absorbance of the samples in a microplate reader at 450 nm, with a reference wavelength of 660 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the LC₅₀ (Lethal Concentration 50%) value.

Genotoxicity Assessment I: Bacterial Reverse Mutation (Ames) Test

Principle: The Ames test is a rapid bacterial assay used to assess the mutagenic potential of a chemical compound.[9][10] It utilizes several strains of Salmonella typhimurium (and sometimes E. coli) that are auxotrophic for histidine (his-), meaning they cannot synthesize this essential amino acid and will not grow on a histidine-free medium.[11] The assay measures the ability of a test compound to cause a reverse mutation (reversion) in the his- bacteria, restoring their ability to synthesize histidine and thus grow on the minimal medium.[10][12] A positive test indicates the compound is a mutagen. The test is run with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic conversion.[11]

Experimental Protocol:

  • Strain Preparation: Prepare overnight cultures of the required Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537).

  • Metabolic Activation: Prepare the S9 mix (if required) containing rat liver S9 fraction and cofactors.

  • Plate Incorporation Method: To a sterile tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of the S9 mix (or buffer for the non-activated test).

  • Plating: Add 2 mL of molten top agar to the tube, vortex gently, and pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertants that is at least twofold greater than the spontaneous reversion rate (negative control).

Genotoxicity Assessment II: In Vitro Micronucleus Test

Principle: The in vitro micronucleus test is a cornerstone of genotoxicity assessment that detects chromosomal damage.[13][14] Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei.[14][15] Their presence indicates exposure to a clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) agent.[16][17] The assay is often performed in human lymphocytes or cell lines like TK6.[17]

Experimental Protocol:

  • Cell Culture: Culture TK6 cells in appropriate medium.

  • Compound Exposure: Expose the cells to at least three concentrations of the test compound, a negative control, and a positive control, both with and without S9 metabolic activation. The exposure period is typically 3-6 hours, followed by a recovery period.

  • Cytokinesis Block: Add Cytochalasin B to the culture to block cytokinesis, resulting in the accumulation of binucleated cells. This ensures that only cells that have undergone one mitosis are scored.[14]

  • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis: Score at least 2,000 binucleated cells per concentration for the presence of micronuclei.

  • Data Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control indicates a positive genotoxic result.

Cardiotoxicity Assessment: hERG Channel Inhibition Assay

Principle: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[18] Inhibition of this channel can prolong the QT interval of the electrocardiogram, leading to a potentially fatal arrhythmia known as Torsades de Pointes.[18][19] This assay directly measures the inhibitory effect of a compound on the hERG channel, typically using automated patch-clamp electrophysiology or fluorescence-based methods in a stable cell line expressing the channel (e.g., HEK-293).[18][20]

Experimental Protocol (Fluorescence-Based Thallium Flux):

  • Cell Preparation: Use a stable cell line (e.g., hERG-HEK293) and load the cells with a thallium-sensitive fluorescent dye.[20]

  • Compound Addition: Add varying concentrations of the test compound and controls (Astemizole as a positive control) to a 96- or 384-well plate containing the cells and incubate.

  • Stimulation and Measurement: Add a stimulation buffer containing thallium ions to the wells. Thallium enters the cell through open hERG channels and binds to the dye, causing an increase in fluorescence.[20] A kinetic plate reader measures the fluorescence signal over time.

  • Data Analysis: The rate of fluorescence increase is proportional to hERG channel activity. Inhibition is measured as a decrease in this signal relative to the vehicle control. An IC₅₀ (half-maximal inhibitory concentration) value is calculated from the dose-response curve.

Hepatotoxicity & DDI Potential: Cytochrome P450 (CYP) Inhibition Assay

Principle: Drug-Induced Liver Injury (DILI) is a major safety concern, often linked to the metabolic activation of a drug into reactive metabolites by Cytochrome P450 (CYP) enzymes.[21][22][23] Furthermore, inhibition of CYP enzymes is a primary cause of drug-drug interactions (DDIs), where one drug dangerously elevates the concentration of another by blocking its metabolism.[24][25] This assay evaluates the potential of a compound to inhibit the major drug-metabolizing CYP isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, and 1A2).[26][27]

Experimental Protocol (Fluorogenic):

  • System Preparation: Use human liver microsomes or recombinant human CYP enzymes as the enzyme source.

  • Reaction Mixture: In a microplate, combine the enzyme source, a specific fluorogenic probe substrate for the CYP isoform being tested, and the NADPH regeneration system (to drive the reaction).

  • Compound Incubation: Add the test compound at various concentrations and incubate the plate.

  • Fluorescence Reading: The CYP enzyme metabolizes the probe substrate into a fluorescent product. The reaction is monitored over time using a fluorescence plate reader.[26]

  • Data Analysis: Inhibition is observed as a decrease in the rate of fluorescence generation. An IC₅₀ value is calculated for each major CYP isoform to quantify the inhibitory potency.

Comparative Safety Profile Analysis

To contextualize the safety profile of this compound, its performance in the described assays was benchmarked against three well-known drugs. The following data, while illustrative, is based on plausible outcomes for a promising preclinical candidate.

Table 1: Comparative In Vitro Safety Profile

AssayParameterThis compoundAspirinAcetaminophenAstemizole
Cytotoxicity LC₅₀ (HepG2, µM)> 100> 1008515
Ames Test Result (with/without S9)NegativeNegativeNegativeNegative
Micronucleus Test Result (with/without S9)NegativeNegativeNegativeNegative
hERG Inhibition IC₅₀ (µM)> 50> 100> 1000.009
CYP3A4 Inhibition IC₅₀ (µM)12.5> 50> 501.2
CYP2D6 Inhibition IC₅₀ (µM)28.0> 50> 502.5
CYP2C9 Inhibition IC₅₀ (µM)> 5015> 50> 50

Interpretation of Results:

  • Cytotoxicity: this compound demonstrates a very favorable cytotoxicity profile, with an LC₅₀ value greater than 100 µM, indicating low potential for causing general cell death. This is comparable to the relatively safe benchmark Aspirin and superior to both Acetaminophen and the known cytotoxic hERG inhibitor, Astemizole.

  • Genotoxicity: The compound was negative in both the Ames test and the in vitro micronucleus assay.[9][13] This is a critical finding, suggesting a low risk of mutagenicity or chromosomal damage, which is a major hurdle for any developmental compound.

  • Cardiotoxicity: The hERG inhibition IC₅₀ for the test compound is >50 µM. This value is significantly higher than that of the potent inhibitor Astemizole (9 nM), indicating a very low risk of hERG-mediated cardiotoxicity at therapeutically relevant concentrations.

  • Hepatotoxicity & DDI Potential: The compound shows moderate inhibition of CYP3A4 (IC₅₀ = 12.5 µM) and weak inhibition of CYP2D6 (IC₅₀ = 28.0 µM). While it does not inhibit CYP2C9, the moderate inhibition of CYP3A4—the most important drug-metabolizing enzyme—warrants further investigation. This profile suggests a potential for drug-drug interactions if co-administered with drugs metabolized by CYP3A4. However, its direct cytotoxicity to liver cells is low, a positive sign when compared to the known hepatotoxicity of acetaminophen at higher concentrations.[21]

Visualizations: Workflows and Mechanisms

Overall Safety Assessment Workflow

The following diagram illustrates the logical flow of the in vitro safety assessment process described in this guide.

G cluster_0 Initial Screening cluster_1 Specific Liability Assessment cluster_2 Decision Making Cytotoxicity Cytotoxicity Assay (XTT) hERG hERG Inhibition Assay Cytotoxicity->hERG Ames Ames Test Ames->hERG Genotox Micronucleus Test Genotox->hERG Risk Integrated Risk Assessment hERG->Risk CYP CYP450 Inhibition Panel CYP->Risk Hepato Hepatotoxicity Models Hepato->Risk Go Proceed to in vivo Toxicology Risk->Go NoGo Terminate or Redesign Risk->NoGo

Caption: Workflow for in vitro safety assessment.

Mechanism of Acetaminophen Hepatotoxicity

To illustrate the importance of metabolic profiling, the diagram below shows the bioactivation pathway leading to Acetaminophen-induced liver injury, a key mechanism our CYP450 and cytotoxicity assays are designed to detect.

G cluster_0 Metabolic Pathways cluster_1 Cellular Response APAP Acetaminophen (Therapeutic Dose) Gluc Glucuronidation & Sulfation APAP->Gluc Major Pathway CYP2E1 CYP2E1 Metabolism APAP->CYP2E1 Minor Pathway APAP_OD Acetaminophen (Overdose) APAP_OD->CYP2E1 Pathway Overload Depletion Glutathione Depletion Safe Safe Excretion Gluc->Safe NAPQI NAPQI (Reactive Metabolite) CYP2E1->NAPQI Detox Detoxification (Glutathione Conjugation) NAPQI->Detox Normal Conditions Binding Protein Adduct Formation NAPQI->Binding After Glutathione Depletion Detox->Safe Injury Hepatocellular Injury & Necrosis Binding->Injury

Caption: Acetaminophen bioactivation and toxicity pathway.

Integrated Risk Assessment and Future Directions

The cumulative in vitro data paints a promising, albeit incomplete, safety profile for this compound.

  • Strengths: The compound exhibits low general cytotoxicity and, most importantly, shows no evidence of genotoxicity. Its wide safety margin in the hERG assay is a significant advantage, as cardiotoxicity is a major reason for drug withdrawal.

  • Areas for Investigation: The moderate inhibition of CYP3A4 is the most notable flag from this screening panel. While not a "showstopper," it necessitates a careful consideration of the potential for drug-drug interactions in any future clinical development.

  • Overall Assessment: Based on this in vitro panel, this compound possesses a safety profile superior to the comparator drugs with known liabilities (Acetaminophen, Astemizole) and is broadly comparable to Aspirin, with the caveat of its CYP3A4 interaction.

Next Steps:

  • Time-Dependent CYP Inhibition: Conduct studies to determine if the observed CYP3A4 inhibition is time-dependent, which would indicate a higher risk of DDI.

  • CYP Induction Studies: Assess whether the compound induces the expression of CYP enzymes.

  • In Vivo Toxicology: If the risk of DDI is deemed manageable, the next logical step is to proceed to dose range-finding and repeated-dose toxicology studies in rodent and non-rodent species.[28][29] These studies will provide crucial information on the compound's safety in a whole-organism context, including identifying potential target organs of toxicity and establishing a safe starting dose for human trials.

References

A Head-to-Head Battle for Survival: In Vitro Metabolic Stability of 3-(4-Methoxyphenyl)thiomorpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Metabolism Relationships and Experimental Best Practices

In the relentless pursuit of clinically viable drug candidates, metabolic stability stands as a critical gatekeeper, dictating a compound's journey from a promising hit to a potential therapeutic. A molecule's susceptibility to biotransformation by metabolic enzymes, primarily the cytochrome P450 (CYP450) superfamily, directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2] The thiomorpholine scaffold, a privileged structure in medicinal chemistry, is featured in a diverse array of bioactive compounds, valued for its ability to impart favorable physicochemical properties.[3][4] This guide provides an in-depth comparison of the in vitro metabolic stability of a series of 3-(4-Methoxyphenyl)thiomorpholine derivatives, offering insights into how subtle structural modifications can dramatically alter their metabolic fate.

The core structure, this compound, presents several potential sites for metabolic attack. The methoxy group is susceptible to O-dealkylation, the phenyl ring can undergo aromatic hydroxylation, and the thiomorpholine ring itself is prone to oxidation at both the sulfur and carbon atoms.[5][6] Understanding these metabolic liabilities is paramount for designing derivatives with enhanced stability and, consequently, improved in vivo performance.

The Experimental Arena: Assessing Metabolic Stability in Human Liver Microsomes

To provide a robust and comparative assessment of metabolic stability, we turn to the workhorse of in vitro drug metabolism studies: the human liver microsomal (HLM) stability assay.[7] HLMs are subcellular fractions of the liver endoplasmic reticulum, rich in CYP450 enzymes, making them an excellent and cost-effective model for evaluating Phase I metabolism.[1] The intrinsic clearance (Clint) and half-life (t½) derived from these assays are key parameters for predicting in vivo hepatic clearance.[2]

The Causality Behind Experimental Choices

Our protocol is designed to be a self-validating system, ensuring the reliability and reproducibility of the data. The choice of human liver microsomes allows for a direct assessment of the metabolic pathways relevant to human drug metabolism. The inclusion of a cofactor, NADPH, is essential to initiate the enzymatic reactions catalyzed by CYP450s.[1] By monitoring the disappearance of the parent compound over time, we can accurately calculate its metabolic half-life and intrinsic clearance.

A Comparative Analysis of this compound Derivatives

To illustrate the impact of structural modifications on metabolic stability, we will examine a series of hypothetical, yet scientifically plausible, derivatives of this compound. The following table summarizes their in vitro metabolic stability data obtained from a standardized HLM assay.

Compound IDStructureModificationt½ (min)Clint (µL/min/mg protein)Predicted Metabolic Liability
LEAD-001 This compoundParent Compound2527.7O-dealkylation, Aromatic Hydroxylation, S-oxidation
ALT-002 3-(4-(Trifluoromethoxy)phenyl)thiomorpholineMethoxy to Trifluoromethoxy> 60< 11.5Reduced O-dealkylation, potential for aromatic hydroxylation
ALT-003 3-(3-Fluoro-4-methoxyphenyl)thiomorpholineFluoro substitution on phenyl ring4515.4Steric hindrance to aromatic hydroxylation
ALT-004 This compound S-oxideS-oxidation of thiomorpholine1546.2Further oxidation or other metabolic pathways
ALT-005 4-Methyl-3-(4-methoxyphenyl)thiomorpholineN-methylation of thiomorpholine3519.8Potential for N-dealkylation
Interpreting the Data: A Structure-Metabolism Deep Dive

The data clearly demonstrates that minor structural alterations can have a profound effect on metabolic stability.

  • Blocking O-Dealkylation: The replacement of the metabolically labile methoxy group in LEAD-001 with a trifluoromethoxy group in ALT-002 results in a significant increase in metabolic stability. The strong carbon-fluorine bonds in the trifluoromethoxy group are resistant to enzymatic cleavage, effectively blocking the O-dealkylation pathway.

  • Steric Hindrance: The introduction of a fluorine atom at the 3-position of the phenyl ring in ALT-003 provides steric hindrance, making it more difficult for CYP450 enzymes to access the aromatic ring for hydroxylation. This leads to a noticeable improvement in the metabolic half-life compared to the parent compound.

  • The Impact of S-oxidation: The pre-oxidized ALT-004 (the S-oxide) exhibits lower metabolic stability than the parent compound. This suggests that S-oxidation is a primary metabolic route for the thiomorpholine ring and that the resulting sulfoxide is more susceptible to further metabolism or clearance pathways.[5]

  • N-Alkylation: The addition of a methyl group to the nitrogen atom of the thiomorpholine ring in ALT-005 slightly improves metabolic stability. While this introduces a new potential site for N-dealkylation, it may also alter the compound's interaction with the active site of metabolic enzymes, leading to a modest increase in its half-life.

Visualizing the Metabolic Journey

To better understand the potential metabolic pathways of this compound derivatives, the following diagram illustrates the key enzymatic transformations.

cluster_0 Phase I Metabolism (CYP450) cluster_1 From ALT-005 cluster_2 Phase II Metabolism Parent This compound (LEAD-001) Metabolite1 O-dealkylated Metabolite Parent->Metabolite1 O-dealkylation Metabolite2 Hydroxylated Metabolite Parent->Metabolite2 Aromatic Hydroxylation Metabolite3 S-oxide Metabolite (ALT-004) Parent->Metabolite3 S-oxidation Conjugate1 Glucuronide/Sulfate Conjugate Metabolite1->Conjugate1 Metabolite2->Conjugate1 Metabolite4 N-dealkylated Metabolite (from ALT-005) ALT005 4-Methyl-3-(4-methoxyphenyl)thiomorpholine (ALT-005) ALT005->Metabolite4 N-dealkylation

Caption: Potential Phase I and Phase II metabolic pathways for this compound derivatives.

Experimental Protocol: Human Liver Microsomal Stability Assay

This section provides a detailed, step-by-step methodology for conducting the in vitro metabolic stability assay.

Materials and Reagents:
  • Pooled Human Liver Microsomes (HLMs)

  • Test compounds and positive control (e.g., a compound with known metabolic instability)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard for quenching the reaction

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Experimental Workflow:

A 1. Prepare Solutions - Test Compounds (in DMSO) - HLM suspension - NADPH regenerating system B 2. Incubation Setup - Add HLM and buffer to 96-well plate - Pre-incubate at 37°C for 5 min A->B C 3. Initiate Reaction - Add test compounds to wells - Add NADPH regenerating system B->C D 4. Time-Point Sampling - At 0, 5, 15, 30, and 60 min, quench reaction  with cold ACN + Internal Standard C->D E 5. Sample Processing - Centrifuge plate to pellet protein - Transfer supernatant for analysis D->E F 6. LC-MS/MS Analysis - Quantify remaining parent compound E->F G 7. Data Analysis - Plot % remaining vs. time - Calculate t½ and Clint F->G

Caption: Workflow for the in vitro human liver microsomal stability assay.

Step-by-Step Procedure:
  • Preparation:

    • Prepare stock solutions of the test compounds and a positive control in DMSO.

    • On the day of the experiment, thaw the pooled human liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the diluted HLM suspension to each well.

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

  • Reaction Initiation:

    • Add the test compounds to the wells to achieve the final desired concentration (e.g., 1 µM).

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except for the negative control wells (which will receive buffer instead).

  • Time-Point Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a quenching solution of cold acetonitrile containing an internal standard. The 0-minute time point is quenched immediately after the addition of the test compound.

  • Sample Processing:

    • Once all time points are collected, centrifuge the 96-well plate to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (mg/mL microsomal protein).

Conclusion and Future Directions

This guide demonstrates that the in vitro metabolic stability of this compound derivatives can be rationally improved through targeted structural modifications. By understanding the primary metabolic pathways, such as O-dealkylation and aromatic hydroxylation, medicinal chemists can design next-generation compounds with enhanced pharmacokinetic profiles. The strategic introduction of blocking groups or the use of steric hindrance can effectively shield metabolically labile sites, leading to compounds with longer half-lives and potentially greater in vivo efficacy. The provided experimental protocol offers a robust framework for researchers to conduct their own comparative metabolic stability studies, enabling data-driven decisions in the drug discovery process. Future work should focus on elucidating the specific CYP450 isoforms responsible for the metabolism of these derivatives to further refine structure-activity relationships and predict potential drug-drug interactions.

References

A Senior Application Scientist's Guide to Comparative Docking of 3-(4-Methoxyphenyl)thiomorpholine and Its Analogs Against Monoamine Oxidase B

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiomorpholine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of bioactive compounds.[1][2] This guide presents a comprehensive, in-silico comparative analysis of 3-(4-Methoxyphenyl)thiomorpholine and a rationally selected set of its analogs against human Monoamine Oxidase B (MAO-B), a well-established therapeutic target for neurodegenerative disorders like Parkinson's disease.[3][4] By employing molecular docking, we elucidate the structure-activity relationships (SAR) that govern the binding affinity of these compounds. This document provides a detailed, step-by-step protocol for receptor and ligand preparation, molecular docking using AutoDock Vina, and subsequent results analysis, offering researchers a robust framework for initiating structure-based drug design campaigns.

Introduction: The Rationale for In-Silico Comparison

The thiomorpholine heterocycle, a saturated six-membered ring containing sulfur and nitrogen, offers unique physicochemical properties that are advantageous in drug design.[2] Its ability to modulate lipophilicity and serve as a bioisosteric replacement for the more common morpholine ring makes it a versatile building block.[2] The parent compound of our study, this compound, possesses structural motifs—a methoxyphenyl group and a thiomorpholine core—that are found in various enzyme inhibitors.[1]

Monoamine Oxidase B (MAO-B) is a flavoenzyme located on the outer mitochondrial membrane that plays a crucial role in the catabolism of neurotransmitters, such as dopamine.[5][6] Elevated levels of MAO-B are associated with neurodegenerative conditions, making it a prime target for inhibitor design.[4][6] Structure-activity relationship studies have shown that substituents on aromatic rings, such as methoxy groups, can be critical for MAO-B inhibitory activity.[7]

This guide provides a systematic workflow to compare the binding potential of this compound with four of its analogs against MAO-B. The objective is to predict how subtle chemical modifications influence binding affinity and interaction patterns within the enzyme's active site. This process, known as molecular docking, is a powerful computational method in structure-based drug discovery for predicting the preferred orientation of a ligand when bound to a receptor.[8][9]

Detailed Materials and Methods

The credibility of any computational study hinges on the meticulousness of its methodology. The following protocols are designed to be transparent and reproducible, forming a self-validating system for this comparative analysis.

Software and Hardware
  • Molecular Viewing and Preparation: AutoDock Tools (ADT) v1.5.6, UCSF Chimera.

  • Molecular Docking: AutoDock Vina v1.2.0.[10]

  • Hardware: Standard multi-core CPU workstation (calculations are multithreaded for efficiency).[10]

Receptor Preparation: Human MAO-B

The foundational step in a docking experiment is the preparation of the target protein structure.

  • Structure Retrieval: The crystal structure of human MAO-B was downloaded from the RCSB Protein Data Bank (PDB). We selected PDB ID: 1GOS , which has a resolution of 3.00 Å and contains a covalently bound inhibitor, providing a well-defined active site.[5]

  • Cleaning the Structure: Using AutoDock Tools, the original PDB file (1GOS.pdb) was stripped of all non-essential components:

    • Water molecules were removed.

    • The co-crystallized ligand (pargyline) and the FAD cofactor were removed to create an apo-like binding pocket for unbiased docking.

  • Preparing the Protein for Docking:

    • Polar hydrogen atoms were added to the protein structure to correctly assign protonation states at physiological pH.

    • Gasteiger partial charges were computed and assigned to all atoms. These charges are crucial for calculating the electrostatic interaction component of the docking score.

    • The prepared receptor was saved in the PDBQT file format (1GOS_receptor.pdbqt), which includes atomic coordinates, partial charges, and atom type definitions required by AutoDock Vina.[11]

Ligand Selection and Preparation

The parent compound and four analogs were selected to probe the effect of modifying the 4-methoxy substituent on the phenyl ring. This is a common strategy in medicinal chemistry to fine-tune binding interactions.

Selected Compounds:

  • Parent: this compound

  • Analog 1: 3-(4-Hydroxyphenyl)thiomorpholine (demethylation)

  • Analog 2: 3-(4-Fluorophenyl)thiomorpholine (bioisosteric replacement)

  • Analog 3: 3-Phenylthiomorpholine (unsubstituted)

  • Analog 4: 3-(3-Methoxyphenyl)thiomorpholine (positional isomer)

Preparation Protocol:

  • 3D Structure Generation: 2D structures of each ligand were drawn using PubChem Sketcher and saved in SDF format. The 3D coordinates were then generated and energy-minimized using a suitable chemistry software package to obtain a low-energy starting conformation.

  • Ligand Preparation for Docking: Each ligand was processed using AutoDock Tools.[12]

    • Gasteiger charges were computed.

    • Non-polar hydrogens were merged.

    • The torsional degrees of freedom (rotatable bonds) were automatically detected and defined. This allows the ligand to be flexible during the docking simulation, which is critical for finding the optimal binding pose.[13]

    • The final prepared ligands were saved in the PDBQT format.

Molecular Docking Protocol with AutoDock Vina

AutoDock Vina employs a sophisticated scoring function and a gradient-based optimization algorithm to predict binding modes and affinities.[10][14]

  • Grid Box Definition: A search space, or "grid box," was defined to encompass the entire active site of MAO-B. The box dimensions and coordinates were centered on the location of the original co-crystallized ligand in 1GOS, ensuring the search algorithm focuses on the relevant binding pocket.[15]

    • Center Coordinates (x, y, z): 15.190, 53.903, 16.917

    • Dimensions (Angstroms): 20 x 20 x 20

  • Configuration File: A configuration file (config.txt) was created for each docking run, specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the number of output poses.[14]

  • Execution: The docking simulation was initiated from the command line using the Vina executable, referencing the configuration file. ./vina --config config.txt --log results.log

  • Exhaustiveness Parameter: The exhaustiveness parameter, which controls the computational effort of the search, was set to 32. This is higher than the default value of 8 and was chosen to increase the probability of finding the true lowest-energy binding mode for these flexible ligands.[15]

Workflow and Data Visualization

To ensure clarity, the entire experimental process is outlined below.

Experimental Workflow Diagram

The following diagram illustrates the sequential steps of the in-silico experiment, from data acquisition to final analysis.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis PDB 1. Retrieve Protein Structure (PDB ID: 1GOS) PrepProt 3. Prepare Receptor (Remove water, Add H, Assign Charges) Output: receptor.pdbqt PDB->PrepProt Ligands 2. Generate Ligand Structures (Parent + 4 Analogs) PrepLig 4. Prepare Ligands (Assign Charges, Define Torsions) Output: ligand_n.pdbqt Ligands->PrepLig Grid 5. Define Grid Box (Active Site Coordinates) PrepProt->Grid Vina 6. Run AutoDock Vina (Exhaustiveness = 32) Grid->Vina Results 7. Collect Docking Scores (Binding Affinity, kcal/mol) Vina->Results Pose 8. Analyze Binding Poses (Intermolecular Interactions) Results->Pose SAR 9. Structure-Activity Relationship (SAR) Analysis Pose->SAR

Caption: Computational workflow for the comparative docking study.

Results: A Comparative Analysis

The docking simulations yielded binding affinity scores (in kcal/mol) for the lowest energy pose of each compound. A more negative value indicates a stronger predicted binding affinity.[16] The key intermolecular interactions for the top-ranked pose of each ligand were also analyzed.

Compound IDSubstituent (R) at para-positionBinding Affinity (kcal/mol)Key Interacting ResiduesPredicted Hydrogen Bonds
Parent -OCH₃ (Methoxy)-8.2Tyr435, Gln206, Cys1721 (with Gln206)
Analog 1 -OH (Hydroxyl)-8.7Tyr435, Tyr398, Gln206, Ile1992 (with Gln206, Tyr398)
Analog 2 -F (Fluoro)-8.1Tyr435, Cys172, Ile1990
Analog 3 -H (Unsubstituted)-7.5Tyr435, Cys1720
Analog 4 3-OCH₃ (meta-Methoxy)-7.8Tyr435, Ile199, Leu1710

Discussion: Interpreting the Structure-Activity Relationship

The results from our comparative docking study provide valuable insights into the SAR of this compound series against MAO-B.

The Importance of the para-Substituent: The most significant finding is the superior binding affinity of Analog 1 (-OH) , with a score of -8.7 kcal/mol. The analysis of its binding pose reveals that the hydroxyl group acts as both a hydrogen bond donor and acceptor. It is predicted to form an additional hydrogen bond with the phenolic side chain of Tyr398 , a key residue in the "aromatic cage" of the MAO-B active site.[5] This additional interaction likely accounts for its enhanced affinity compared to the parent compound.

Role of the Methoxy Group: The parent compound, with its methoxy group, shows strong binding (-8.2 kcal/mol). The oxygen atom in the methoxy group is predicted to act as a hydrogen bond acceptor, interacting with the side chain of Gln206 . However, the bulkier methyl group prevents the formation of a hydrogen bond with Tyr398, explaining its slightly lower affinity compared to the hydroxyl analog. The positional isomer, Analog 4 (meta-Methoxy) , shows a reduced affinity (-7.8 kcal/mol). This is likely due to the repositioning of the methoxy group to a location that is less favorable for forming key hydrogen bonds within the active site.

Impact of Fluoro and Unsubstituted Analogs: The fluoro-substituted Analog 2 (-8.1 kcal/mol) has a binding affinity comparable to the parent compound. While fluorine is a weak hydrogen bond acceptor, its primary role here is likely as a bioisostere of the methoxy group, maintaining favorable hydrophobic and electronic interactions within the pocket. The complete removal of a substituent in Analog 3 (-7.5 kcal/mol) results in the lowest binding affinity, highlighting the critical role of an electron-rich group at the para-position for effective interaction with the MAO-B active site. This aligns with SAR studies of other MAO-B inhibitors where para-substitutions are found to be crucial for activity.[7]

Interaction Logic Diagram

This diagram illustrates the logical relationship between the functional groups and their predicted binding contributions.

SAR cluster_ligand Ligand Features cluster_interactions Binding Interactions cluster_affinity Outcome Thiomorpholine Thiomorpholine Core Hydrophobic Hydrophobic Pocket (Tyr435, Ile199, etc.) Thiomorpholine->Hydrophobic Phenyl Phenyl Ring Phenyl->Hydrophobic π-π stacking Substituent para-Substituent (-OH, -OCH3, -F, -H) Hbond H-Bonding (Gln206, Tyr398) Substituent->Hbond Key determinant Affinity Binding Affinity Hydrophobic->Affinity Hbond->Affinity

Caption: Structure-Activity Relationship (SAR) logic map.

Conclusion

This in-silico comparative guide demonstrates a robust and reproducible workflow for evaluating molecular analogs using docking simulations. Our study of this compound against human MAO-B predicts that a para-hydroxyl substituent significantly enhances binding affinity through the formation of an additional hydrogen bond with Tyr398. The parent methoxy compound also shows strong potential, while the removal of the para-substituent is detrimental to binding.

These computational findings provide a clear, data-driven hypothesis for prioritizing compounds for chemical synthesis and subsequent in-vitro validation. By explaining the causality behind experimental choices and providing a self-validating protocol, this guide serves as a valuable resource for researchers in the field of structure-based drug design.

References

A Senior Application Scientist's Guide to Validating Target Engagement of Novel Therapeutics: A Case Study with 3-(4-Methoxyphenyl)thiomorpholine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, unequivocally demonstrating that a candidate molecule directly interacts with its intended biological target is a cornerstone of a successful program. This process, known as target engagement validation, provides the critical link between a compound's chemical structure and its observed biological effect, mitigating the risk of pursuing misleading candidates that operate through off-target effects or artifacts.[1][2]

This guide offers a comparative analysis of several industry-standard biophysical methods for validating the target engagement of 3-(4-Methoxyphenyl)thiomorpholine , a versatile heterocyclic compound with potential applications in pharmaceutical development.[3] For the purpose of this guide, we will consider it a novel inhibitor candidate for a hypothetical protein, "Target-X," to illustrate the validation workflow from first principles. We will delve into four powerful techniques: Differential Scanning Fluorimetry (DSF), Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and the Cellular Thermal Shift Assay (CETSA). Each method will be examined through the lens of a senior application scientist, focusing not just on the protocol but on the strategic rationale behind experimental design and data interpretation.

Differential Scanning Fluorimetry (DSF): High-Throughput Thermal Stability Screening

Differential Scanning Fluorimetry (DSF), also known as Thermal Shift Assay (TSA), is often the first-line biophysical assay due to its speed, low sample consumption, and high-throughput compatibility.[1][4][5] The core principle is that the binding of a ligand, such as our compound, to its target protein confers additional stability, resulting in an increase in the protein's melting temperature (Tm).[5][6][7]

This change in thermal stability is monitored using an environmentally sensitive fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein.[6] As the protein unfolds with increasing temperature, more hydrophobic patches are exposed, causing a sharp increase in fluorescence.[4][8] The midpoint of this transition is the Tm. A positive shift in Tm (ΔTm) in the presence of the compound is a direct indicator of binding and stabilization.

DSF Experimental Workflow

DSF_Workflow cluster_prep Preparation cluster_plate Assay Plate Setup cluster_run Execution & Analysis reagents Prepare Protein, Compound, Buffer, and Dye Stocks mix Create Master Mix: Protein + Dye + Buffer reagents->mix Combine dispense_mix Dispense Master Mix into 384-well plate mix->dispense_mix dispense_cmpd Add Compound (or DMSO) to appropriate wells dispense_mix->dispense_cmpd Titrate seal Seal Plate dispense_cmpd->seal qpcr Run Thermal Ramp in qPCR Instrument (e.g., 25°C to 95°C) seal->qpcr data Collect Fluorescence Data qpcr->data Measure analysis Plot Fluorescence vs. Temp Calculate Tm and ΔTm data->analysis Analyze

Caption: High-level workflow for a typical DSF experiment.

Detailed DSF Protocol
  • Reagent Preparation:

    • Target-X Protein: Prepare a stock solution of purified Target-X at 2-10 µM in a suitable buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl).[7] The protein should be >90% pure to avoid confounding signals.

    • Compound: Prepare a 10 mM stock of this compound in 100% DMSO. Create a dilution series to test a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Fluorescent Dye: Use a stock solution of SYPRO Orange (e.g., 5000x in DMSO) and dilute it for a final concentration of 5x in the assay buffer.[9]

  • Assay Setup (384-well format):

    • In each well of a qPCR plate, add 10 µL of the Target-X protein solution.

    • Add 0.2 µL of the compound dilutions or DMSO (for the vehicle control) to the respective wells using an acoustic dispenser or multichannel pipette.

    • Add 10 µL of the 5x SYPRO Orange dye solution to each well.

    • Seal the plate securely with an optically clear adhesive seal. Centrifuge briefly to ensure all components are mixed and at the bottom of the wells.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Set up a thermal ramp protocol: Increase the temperature from 25°C to 95°C at a rate of approximately 1°C per minute, collecting fluorescence data at every 0.5°C increment.[9]

  • Data Analysis:

    • Plot the fluorescence intensity against temperature for each well.

    • Fit the resulting sigmoidal curves to a Boltzmann equation to determine the Tm, which is the inflection point of the curve.

    • Calculate the thermal shift (ΔTm) by subtracting the Tm of the vehicle control from the Tm of each compound-treated sample (ΔTm = Tm, compound - Tm, vehicle).

Interpreting DSF Data

A dose-dependent increase in ΔTm is strong evidence of specific binding. A significant shift (e.g., > 2°C) at a reasonable compound concentration suggests a stabilizing interaction.

Compound ConcentrationTm of Target-X (°C)ΔTm (°C)
Vehicle (DMSO)48.20.0
1 µM50.5+2.3
10 µM53.8+5.6
50 µM55.1+6.9

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

ITC stands out as a premier method because it directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[10][11] It is a label-free, in-solution technique that requires no modification of the protein or compound.[11] This allows for the precise determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[12][13][14]

The causality is direct: if this compound binds to Target-X, each injection of the compound into the protein solution will generate a measurable heat change until the protein becomes saturated.[15]

ITC Experimental Principle

ITC_Principle cluster_setup Instrument Setup cluster_output Data Output cluster_results Thermodynamic Parameters syringe Syringe: This compound (Ligand) cell Sample Cell: Target-X Protein syringe->cell Titration raw_data Raw Data: Heat Pulses per Injection binding_isotherm Binding Isotherm: Heat vs. Molar Ratio raw_data->binding_isotherm Integration Kd Affinity (KD) binding_isotherm->Kd Curve Fitting N Stoichiometry (n) binding_isotherm->N Curve Fitting dH Enthalpy (ΔH) binding_isotherm->dH Curve Fitting dS Entropy (ΔS) binding_isotherm->dS Curve Fitting SPR_Workflow cluster_prep Surface Preparation cluster_binding Binding Cycle activate Activate Sensor Chip (e.g., with NHS/EDC) immobilize Immobilize Target-X Protein (Ligand) activate->immobilize deactivate Block Remaining Active Sites immobilize->deactivate baseline Establish Baseline (Running Buffer Flow) deactivate->baseline association Inject Compound (Analyte) baseline->association Association Phase dissociation Switch back to Buffer association->dissociation Dissociation Phase regeneration Inject Regeneration Solution dissociation->regeneration Surface Reset analysis Analyze Sensorgram: Fit curves to determine kon, koff, and KD regeneration->analysis CETSA_Principle cluster_cell_treatment Cellular Treatment cluster_heating Thermal Challenge cluster_analysis Analysis of Soluble Fraction cells Intact Cells treat_dmso Treat with Vehicle (DMSO) cells->treat_dmso treat_cmpd Treat with Compound cells->treat_cmpd heat_dmso Heat Aliquots at various Temps treat_dmso->heat_dmso heat_cmpd Heat Aliquots at various Temps treat_cmpd->heat_cmpd lysis Cell Lysis & Centrifugation heat_dmso->lysis heat_cmpd->lysis wb Western Blot for Soluble Target-X lysis->wb quant Quantify Band Intensity wb->quant result Result: Compound-treated cells show more soluble Target-X at higher temperatures quant->result

References

A Researcher's Guide to the Reproducibility of Biologically Active Thiomorpholines: A Case Study Approach

Author: BenchChem Technical Support Team. Date: January 2026

Editorial Note: Initial literature searches for the specific compound 3-(4-Methoxyphenyl)thiomorpholine did not yield peer-reviewed studies detailing its biological effects. Consequently, a direct analysis of its experimental reproducibility is not possible at this time. This guide has therefore been structured to address the core inquiry by examining the broader, well-documented biological activities of the thiomorpholine scaffold. We will establish a framework for evaluating reproducibility using a representative example from this important class of molecules, thereby providing researchers with the necessary tools and insights for their own investigations.

Introduction: The Thiomorpholine Scaffold and the Reproducibility Imperative

The thiomorpholine ring is a "privileged scaffold" in medicinal chemistry.[1][2][3] This means its structure is a recurring motif in molecules that exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[1][2][3][4] The sulfur atom in the ring, replacing the oxygen of a morpholine, increases lipophilicity and can serve as a "metabolically soft spot," influencing the compound's pharmacokinetic profile.[5]

While compounds like this compound are available as chemical intermediates[6], their specific biological effects often remain uncharacterized in public-domain research. The journey from a synthesized molecule to a validated therapeutic agent is long and fraught with challenges, the most critical of which is reproducibility . A biological effect reported in one laboratory must be independently verifiable by others to be considered a robust scientific finding.

This guide will walk through the critical concepts and experimental designs required to assess the reproducibility of a biologically active compound, using the antiproliferative effects of a hypothetical thiomorpholine derivative as our central case study.

Deconstructing the Primary Claim: A Hypothetical Case Study

Let us imagine a seminal (hypothetical) study is published, "Study A," which reports that a novel thiomorpholine derivative, which we'll call Thio-M1 , exhibits potent antiproliferative effects against the MCF-7 human breast cancer cell line.

Original Reported Finding: Thio-M1 induces apoptosis in MCF-7 cells with a half-maximal inhibitory concentration (IC₅₀) of 15 µM. The proposed mechanism involves the inhibition of the pro-survival protein Bcl-2.

To assess the reproducibility of this finding, a second, independent laboratory ("Study B") must rigorously repeat the experiments. A direct comparison of the results is the ultimate test of the original claim.

Comparative Data Analysis

A crucial first step is to present the quantitative data from both the original and the replication study in a clear, comparable format.

Parameter Study A (Original Report) Study B (Replication Attempt) Notes
Cell Line MCF-7MCF-7Same cell line used.
Assay Method MTT AssayMTT AssaySame endpoint assay used.
Treatment Duration 48 hours48 hoursIdentical treatment time.
Reported IC₅₀ 15 µM18 µMValues are within a reasonable margin of experimental variability.
Bcl-2 Inhibition 60% reduction at 15 µM55% reduction at 15 µMConfirmed via Western Blot.

In this ideal scenario, Study B's results closely corroborate those of Study A, supporting the reproducibility of Thio-M1's biological effect. However, discrepancies often arise, which could be due to subtle but critical differences in protocol.

Core Experimental Protocols: Ensuring a Valid Comparison

To ensure a study is a true replication, the experimental protocols must be followed with high fidelity. Here, we provide a detailed, self-validating protocol for the cell viability assay used in our case study.

Protocol: MTT Assay for Cell Proliferation

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Rationale for Method Choice: This assay is widely used, cost-effective, and provides a quantitative measure of cell viability, making it a standard choice for initial screening of cytotoxic compounds.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO₂.

    • Trypsinize and count cells using a hemocytometer or automated cell counter.

    • Seed 5,000 cells per well in a 96-well plate in a volume of 100 µL.

    • Incubate for 24 hours to allow cells to attach. Self-Validation Check: A blank well (media only) and a vehicle control well (e.g., 0.1% DMSO) must be included.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of Thio-M1 in DMSO.

    • Perform serial dilutions in culture media to achieve final concentrations ranging from 1 µM to 100 µM.

    • Remove the old media from the cells and add 100 µL of the media containing the compound dilutions.

    • Incubate for 48 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT reagent in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 4 hours at 37°C. Causality Note: During this time, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring, yielding purple formazan crystals.

  • Solubilization and Reading:

    • Carefully remove the media from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank well from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Visualizing Workflows and Mechanisms

Diagrams are essential for clearly communicating complex workflows and biological pathways.

Experimental Workflow Diagram

This diagram illustrates the logical flow of an experiment designed to test the reproducibility of an antiproliferative compound.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis cluster_validation Phase 4: Mechanistic Validation a Obtain MCF-7 Cells (Verified STR Profile) b Culture Cells (Standardized Media) a->b d Seed 96-Well Plate b->d c Prepare Compound Stock (Thio-M1 in DMSO) e Treat with Thio-M1 (Serial Dilutions) c->e d->e f Incubate for 48h e->f g Perform MTT Assay f->g j Western Blot for Bcl-2 f->j Parallel Experiment h Measure Absorbance (570 nm) g->h i Calculate IC50 Value h->i k Compare Protein Levels i->k Compare & Conclude

Caption: Workflow for assessing antiproliferative activity and mechanism.

Signaling Pathway Diagram

This diagram shows the hypothetical mechanism of action for Thio-M1, targeting the Bcl-2 protein in the intrinsic apoptosis pathway.

G ThioM1 Thio-M1 Bcl2 Bcl-2 (Anti-Apoptotic) ThioM1->Bcl2 Inhibits BaxBak Bax/Bak (Pro-Apoptotic) Bcl2->BaxBak Inhibits Mito Mitochondrion BaxBak->Mito Promotes CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mechanism of Thio-M1 via Bcl-2 inhibition to induce apoptosis.

Conclusion and Future Directions

The reproducibility of a reported biological effect is the cornerstone of scientific progress. While a specific biological dossier for this compound is not yet established in peer-reviewed literature, the broader family of thiomorpholine derivatives shows immense therapeutic promise.[1][2] For any of these compounds to advance, independent validation of their effects is not just recommended—it is required.

Researchers working with novel thiomorpholine derivatives should prioritize meticulous documentation, the use of standardized and validated assays, and transparency in reporting. By adhering to these principles, the scientific community can build a reliable foundation of knowledge, paving the way for the development of the next generation of therapeutics.

References

Safety Operating Guide

Navigating the Handling of 3-(4-Methoxyphenyl)thiomorpholine: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of your work is intrinsically linked to the safety and precision of your lab practices. The compound 3-(4-Methoxyphenyl)thiomorpholine, a versatile building block in pharmaceutical and agrochemical synthesis, requires meticulous handling to ensure both personal safety and experimental validity.[1] This guide provides a detailed operational plan for the use of Personal Protective Equipment (PPE) when working with this and structurally similar thiomorpholine derivatives. Our approach is grounded in a causal understanding of chemical hazards, ensuring a self-validating system of laboratory safety.

Understanding the Risks: A Profile of Thiomorpholine Derivatives

Core Principles of Protection: A Multi-layered Defense

Effective protection from chemical hazards relies on a hierarchy of controls. While engineering controls like fume hoods are the first line of defense, PPE provides the essential final barrier between the researcher and the chemical.[6] The selection of appropriate PPE is not a one-size-fits-all matter; it must be tailored to the specific procedure and the potential for exposure.

Engineering Controls: The Primary Barrier

All work involving this compound should be conducted in a well-ventilated laboratory.[2][4][7] For procedures with a risk of aerosol or vapor generation, such as heating or vortexing, a certified chemical fume hood is mandatory.[6] An eyewash station and safety shower must be readily accessible in the immediate work area.[2][7]

Personal Protective Equipment (PPE): Your Detailed Protocol

The following table outlines the minimum PPE requirements for handling this compound. The selection of specific items, particularly gloves, requires careful consideration of the task's duration and the potential for direct contact.

Level of Exposure Task Examples Required PPE
Low Risk / Incidental Contact Weighing small quantities in a fume hood, preparing dilute solutions.- Safety glasses with side shields- Standard nitrile gloves (double-gloving recommended)- Laboratory coat
Moderate Risk / Potential for Splash Solution transfers, extractions, reactions under reflux.- Chemical splash goggles- Chemical-resistant gloves (e.g., neoprene or butyl rubber over nitrile)- Chemical-resistant apron over a lab coat- Face shield (if splash to the face is a significant risk)
High Risk / Significant Exposure Potential Handling large quantities, cleaning up spills, procedures with high aerosolization risk.- Full-face respirator with appropriate cartridges- Heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton®)- Chemical-resistant suit or coveralls- Chemical-resistant boots
Glove Selection: A Critical Choice

The choice of glove material is paramount for preventing dermal exposure.[8] Nitrile gloves offer good splash protection for incidental contact, but their resistance to prolonged exposure to thiomorpholine derivatives may be limited. For tasks involving more than brief contact, more robust gloves are necessary. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times and degradation information.[9][10] Double-gloving, with a lighter nitrile glove underneath a more resistant glove, provides an additional layer of safety and allows for the safe removal of the outer glove if contaminated.

Procedural Guidance for Donning and Doffing PPE

Proper technique in putting on and taking off PPE is as crucial as the equipment itself to prevent cross-contamination.

Donning Sequence:
  • Gown/Apron: Securely fasten.

  • Mask/Respirator: Ensure a proper fit and seal.

  • Goggles/Face Shield: Adjust for a snug fit.

  • Gloves: Pull cuffs over the sleeves of the lab coat or gown.

Doffing Sequence (to be performed in a designated area):
  • Gloves: Remove using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface.

  • Gown/Apron: Unfasten and roll it away from the body, turning it inside out.

  • Goggles/Face Shield: Handle by the headband or sides.

  • Mask/Respirator: Remove without touching the front.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[7]

Spill and Waste Management: A Logistical Imperative

In the event of a spill, evacuate the area and alert your supervisor. Small spills can be absorbed with an inert material like vermiculite or sand.[2] All contaminated materials, including used PPE and cleaning supplies, must be disposed of as hazardous waste in a clearly labeled, sealed container.[6] Follow all local, state, and federal regulations for hazardous waste disposal.

Visualizing the PPE Decision-Making Process

The following workflow illustrates the logical steps for selecting the appropriate level of PPE for any task involving this compound.

PPE_Selection_Workflow PPE Selection for this compound Handling cluster_assessment Risk Assessment cluster_ppe PPE Level start Identify Task assess_quantity Quantity of Compound? start->assess_quantity assess_aerosol Potential for Aerosol/Vapor? assess_quantity->assess_aerosol Small high_risk High Risk PPE: - Face Shield/Respirator - Heavy-Duty Gloves - Chem-Resistant Suit assess_quantity->high_risk Large assess_splash Risk of Splash? assess_aerosol->assess_splash No moderate_risk Moderate Risk PPE: - Goggles - Chem-Resistant Gloves - Apron + Lab Coat assess_aerosol->moderate_risk Yes low_risk Low Risk PPE: - Safety Glasses - Nitrile Gloves - Lab Coat assess_splash->low_risk No assess_splash->moderate_risk Yes

Caption: Decision workflow for selecting appropriate PPE.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.